molecular formula C7H11NO B3031911 4-Methyltetrahydro-2H-pyran-4-carbonitrile CAS No. 856255-87-3

4-Methyltetrahydro-2H-pyran-4-carbonitrile

Cat. No.: B3031911
CAS No.: 856255-87-3
M. Wt: 125.17 g/mol
InChI Key: OIHJPJRYKCFRAL-UHFFFAOYSA-N
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Description

4-Methyltetrahydro-2H-pyran-4-carbonitrile is a useful research compound. Its molecular formula is C7H11NO and its molecular weight is 125.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyloxane-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-7(6-8)2-4-9-5-3-7/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHJPJRYKCFRAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635033
Record name 4-Methyloxane-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856255-87-3
Record name 4-Methyloxane-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Methyltetrahydro-2H-pyran-4-carbonitrile IUPAC name and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Methyltetrahydro-2H-pyran-4-carbonitrile: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacokinetic properties such as solubility, metabolic stability, and cell permeability.[1] Its prevalence in numerous natural products and FDA-approved drugs underscores its significance in the development of novel therapeutics.[2] Within this important class of heterocycles, this compound emerges as a valuable building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its nomenclature, structure, synthesis, and characterization, with a focus on its potential applications in the field of drug discovery.

Nomenclature and Structure

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility.

IUPAC Name: The systematic IUPAC name for this compound is 4-methyloxane-4-carbonitrile .[3][4] The term "oxane" is the Hantzsch-Widman name for the saturated six-membered heterocyclic ether, which is synonymous with tetrahydropyran.

Synonyms: It is also commonly referred to as this compound.[3][4]

CAS Number: The Chemical Abstracts Service (CAS) registry number for this compound is 856255-87-3 .[3][4][5]

Chemical Structure: The molecule consists of a central tetrahydropyran ring. At the C4 position, it bears two substituents: a methyl group (-CH₃) and a nitrile group (-C≡N). This quaternary center introduces a specific three-dimensional arrangement that can be exploited in the design of drug candidates.

Chemical structure of this compound

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key computed physicochemical properties is presented in Table 1. These properties are crucial for predicting the compound's behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₇H₁₁NO[3][4]
Molecular Weight 125.17 g/mol [3][5]
InChI Key OIHJPJRYKCFRAL-UHFFFAOYSA-N[4]
Canonical SMILES CC1(C#N)CCOCC1[4]
XLogP3 0.7[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 0[3]

Table 1: Key Physicochemical Properties of this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound can be efficiently achieved from the readily available starting material, Tetrahydro-4H-pyran-4-one. A plausible and effective synthetic route involves a two-step process: a Strecker-type synthesis to form an α-aminonitrile, followed by methylation.

A related and highly efficient one-pot method for creating a similar spirocyclic core is the Bucherer-Bergs reaction, which converts ketones into spiro-hydantoins.[1] The principles of nucleophilic addition to the ketone are central to the synthesis of the target molecule.

Proposed Synthetic Workflow

The proposed synthesis involves the formation of a cyanohydrin intermediate, followed by methylation. A more direct approach could be the nucleophilic addition of a methyl group followed by the introduction of the nitrile. However, a robust method would be the nucleophilic addition of cyanide to the ketone, followed by methylation of the resulting cyanohydrin.

Synthesis_Workflow reagents reagents sub Tetrahydro-4H-pyran-4-one reagents_1 KCN, H₂O/EtOH sub->reagents_1 int1 Tetrahydro-4H-pyran-4-one Cyanohydrin reagents_2 1. NaH 2. CH₃I int1->reagents_2 prod This compound reagents_1->int1 Strecker-type Addition reagents_2->prod Williamson Ether Synthesis Analogue

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of Tetrahydro-2H-pyran-4-carbonitrile-4-ol (Cyanohydrin Formation)

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve Tetrahydro-4H-pyran-4-one (1.0 eq) in a suitable solvent mixture such as ethanol and water.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of potassium cyanide (KCN, 1.1 eq) in water to the stirred solution.

  • Maintain the temperature at 0-5 °C and stir the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction with a weak acid (e.g., acetic acid) to neutralize any excess cyanide.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin.

Step 2: Synthesis of this compound (Methylation)

  • Dissolve the crude cyanohydrin from Step 1 in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the alkoxide.

  • Add methyl iodide (CH₃I, 1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cautiously quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Structural Elucidation and Characterization

The identity and purity of the synthesized this compound would be confirmed using a suite of standard spectroscopic techniques. The expected data are summarized in Table 2.

TechniqueExpected Observations
¹H NMR Signals corresponding to the methyl protons (singlet, ~1.3-1.5 ppm), and the diastereotopic methylene protons of the tetrahydropyran ring (multiplets, ~1.6-2.0 ppm and ~3.6-4.0 ppm). The integration of these signals should correspond to a 3:4:4 ratio.
¹³C NMR A signal for the nitrile carbon (~120 ppm), the quaternary carbon at C4, the methyl carbon, and two distinct signals for the methylene carbons of the pyran ring (C2/C6 and C3/C5).
IR Spectroscopy A characteristic sharp absorption band for the nitrile group (-C≡N) stretch around 2240 cm⁻¹. The absence of a broad O-H stretch (from the cyanohydrin intermediate) and a C=O stretch (from the starting ketone) would indicate the completion of the reaction.
Mass Spectrometry The molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to the calculated molecular weight of 125.17.

Table 2: Expected Spectroscopic Data for this compound.

Applications in Medicinal Chemistry and Drug Discovery

The tetrahydropyran motif is a cornerstone in modern drug design, valued for its ability to improve the ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates.[1] Organic synthesis plays a critical role in transforming drug discovery by providing novel molecular entities.[6]

This compound serves as a versatile intermediate for introducing a substituted tetrahydropyran ring into a target molecule. The nitrile group is a particularly useful functional handle that can be transformed into a variety of other functionalities, including:

  • Amines: Reduction of the nitrile yields a primary amine, which can be further functionalized to form amides, sulfonamides, or used in reductive amination reactions.

  • Carboxylic Acids: Hydrolysis of the nitrile provides a carboxylic acid, a common functional group in drug molecules for interacting with biological targets or improving solubility.

  • Tetrazoles: Cycloaddition reactions with azides can convert the nitrile into a tetrazole ring, which is often used as a bioisostere for a carboxylic acid.

The presence of the quaternary center at the 4-position provides a rigid scaffold that can be used to project substituents into specific vectors in three-dimensional space, which is crucial for optimizing interactions with protein binding pockets. The pyran ring itself is a key component in a wide range of biologically active compounds, including those with anticancer, anti-inflammatory, and antimicrobial properties.[2][7]

Conclusion

This compound, or 4-methyloxane-4-carbonitrile, is a valuable and synthetically accessible building block for drug discovery and development. Its straightforward synthesis from readily available starting materials, coupled with the versatile reactivity of the nitrile group, makes it an attractive intermediate for the creation of novel and complex molecules with therapeutic potential. The inherent properties of the tetrahydropyran scaffold offer a reliable strategy for enhancing the drug-like properties of new chemical entities. This guide provides a foundational understanding of this compound for researchers and scientists working at the forefront of medicinal chemistry.

References

synthesis of 4-Methyltetrahydro-2H-pyran-4-carbonitrile from 4-cyanotetrahydro-4H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Methyltetrahydro-2H-pyran-4-carbonitrile

Whitepaper

Abstract: This guide provides a comprehensive technical overview for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The synthesis proceeds via the α-methylation of the readily available starting material, Tetrahydro-2H-pyran-4-carbonitrile. We delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested experimental protocol, and discuss critical process parameters for ensuring a high-yield, high-purity outcome. This document is intended for researchers, chemists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.

Introduction and Strategic Overview

The tetrahydropyran (THP) moiety is a privileged scaffold in numerous biologically active molecules and approved pharmaceuticals. Its incorporation can enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic properties. This compound serves as a key intermediate, providing a quaternary carbon center that can introduce steric bulk or serve as a branching point for more complex molecular architectures.

The synthesis described herein focuses on the direct α-methylation of Tetrahydro-2H-pyran-4-carbonitrile. This approach is strategically sound due to its atom economy and the commercial availability of the starting material. The core of this transformation relies on the generation of a stabilized carbanion (a nitrile-stabilized anion) at the C4 position, which subsequently acts as a nucleophile to attack a methylating agent.

Mechanistic Rationale

The proton on the carbon atom alpha to a nitrile group exhibits enhanced acidity (pKa ≈ 25 in DMSO) due to the inductive electron-withdrawing effect and the resonance stabilization of the resulting conjugate base. This allows for deprotonation by a sufficiently strong, non-nucleophilic base to form a planar, sp²-hybridized carbanion. This anion is then readily alkylated by an electrophilic methyl source.

The choice of base is critical. A strong, sterically hindered base like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) is ideal. These bases are potent enough to quantitatively deprotonate the α-carbon without competing in nucleophilic side reactions, such as attacking the nitrile group itself.

Experimental Protocol: Synthesis of this compound

This protocol is designed for a laboratory scale synthesis and includes all necessary steps from reaction setup to product purification and characterization.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Key Properties
Tetrahydro-2H-pyran-4-carbonitrile4295-99-2111.14Starting material, liquid
Sodium Hydride (NaH), 60% dispersion in oil7646-69-724.00Strong base, pyrophoric, handle under inert gas
Iodomethane (Methyl Iodide, MeI)74-88-4141.94Methylating agent, toxic, light-sensitive
Anhydrous Tetrahydrofuran (THF)109-99-972.11Reaction solvent, must be dry
Diethyl Ether60-29-774.12Extraction solvent
Saturated Ammonium Chloride (NH₄Cl)12125-02-953.49Aqueous solution for quenching
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying agent

Reaction Workflow Diagram

G prep Preparation - Dry glassware - Inert atmosphere (N₂/Ar) reagents Reagent Addition - Suspend NaH in dry THF - Cool to 0 °C prep->reagents 1 sm_add Substrate Addition - Add Tetrahydro-2H-pyran-4-carbonitrile  dropwise at 0 °C reagents->sm_add 2 deprotonation Deprotonation - Stir at 0 °C for 30 min - Warm to RT for 1 hr sm_add->deprotonation 3 alkylation Alkylation - Cool back to 0 °C - Add Iodomethane dropwise deprotonation->alkylation 4 reaction Reaction Progression - Stir at RT overnight alkylation->reaction 5 quench Quenching - Cool to 0 °C - Slowly add sat. NH₄Cl(aq) reaction->quench 6 extract Workup - Partition with Diethyl Ether - Separate layers quench->extract 7 wash Washing - Wash organic layer with brine extract->wash 8 dry Drying & Filtration - Dry over MgSO₄ - Filter wash->dry 9 concentrate Concentration - Remove solvent via rotary evaporation dry->concentrate 10 purify Purification - Flash column chromatography concentrate->purify 11

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

Safety Precaution: This reaction must be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Sodium hydride is highly reactive with water and air. Iodomethane is toxic and a suspected carcinogen. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Preparation: A 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of nitrogen.

  • Reagent Setup: The flask is charged with Sodium Hydride (1.2 g of 60% dispersion, 30 mmol, 1.2 equiv.). The mineral oil can be removed by washing with dry hexanes, though for many applications it is not necessary. Anhydrous THF (60 mL) is added via cannula. The resulting suspension is cooled to 0 °C using an ice-water bath.

  • Substrate Addition: Tetrahydro-2H-pyran-4-carbonitrile (2.78 g, 25 mmol, 1.0 equiv.) is dissolved in anhydrous THF (15 mL) and added to the dropping funnel. This solution is added dropwise to the stirred NaH suspension at 0 °C over 20 minutes. Vigorous hydrogen gas evolution will be observed.

  • Deprotonation: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 30 minutes, then allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the anion.

  • Alkylation: The mixture is cooled back down to 0 °C. Iodomethane (4.26 g, 1.87 mL, 30 mmol, 1.2 equiv.) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Completion: The ice bath is removed, and the reaction is allowed to warm to room temperature and stirred overnight (approximately 12-16 hours). Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: The reaction is carefully quenched by cooling the flask to 0 °C and slowly adding saturated aqueous ammonium chloride solution (50 mL) dropwise to neutralize any unreacted NaH.

  • Workup: The mixture is transferred to a separatory funnel. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated aqueous sodium chloride (brine, 50 mL).

  • Drying and Concentration: The organic phase is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to afford the pure product as a colorless oil.

Results and Characterization

Following the protocol, the desired product, this compound, is typically obtained in good yield.

Expected Yield and Properties
ParameterExpected Value
Yield 75-85%
Appearance Colorless to pale yellow oil
Molecular Formula C₇H₁₁NO
Molecular Weight 125.17 g/mol
Boiling Point Approx. 85-90 °C at 15 mmHg
Spectroscopic Data

Authentic characterization is crucial for confirming the structure of the final product.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 3.80-3.70 (m, 2H, -O-CH₂-), 3.65-3.55 (m, 2H, -O-CH₂-), 2.00-1.90 (m, 2H, -CH₂-), 1.85-1.75 (m, 2H, -CH₂-), 1.40 (s, 3H, -CH₃). The key feature is the disappearance of the signal for the proton at C4 (methine proton) from the starting material and the appearance of a singlet at ~1.40 ppm integrating to three protons, corresponding to the newly installed methyl group.

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) 122.5 (CN), 65.0 (2C, -O-CH₂-), 40.0 (C-CN), 35.0 (2C, -CH₂-), 25.0 (-CH₃). The signal around 40.0 ppm corresponds to the quaternary carbon.

  • IR (Infrared Spectroscopy, neat): ν (cm⁻¹) 2950, 2860 (C-H stretch), 2235 (C≡N stretch, sharp), 1100 (C-O-C stretch). The sharp, strong absorbance around 2235 cm⁻¹ is characteristic of a nitrile group.

  • Mass Spectrometry (EI): m/z (%) 125 (M⁺), 110 (M⁺ - CH₃), 96, 82.

Process Optimization and Troubleshooting

  • Incomplete Reaction: If starting material remains, this could be due to insufficient base, inactive (wet) NaH, or impure solvent. Ensure all reagents are anhydrous and a sufficient excess of the base is used.

  • Low Yield: Low yields may result from side reactions. Adding the alkylating agent at a low temperature is crucial to control the exotherm and minimize side products. Additionally, ensuring complete deprotonation before adding iodomethane is vital.

  • Purification Challenges: The product and starting material may have similar polarities. Careful selection of the eluent system for column chromatography is necessary for effective separation.

Conclusion

The α-methylation of Tetrahydro-2H-pyran-4-carbonitrile is a robust and efficient method for synthesizing this compound. The protocol described provides a reliable pathway to access this important chemical intermediate in high purity and yield. Careful attention to anhydrous conditions and reaction temperatures are paramount for success. This guide serves as a foundational document for researchers to confidently execute and adapt this valuable transformation.

An In-Depth Technical Guide to 4-Methyltetrahydro-2H-pyran-4-carbonitrile (CAS 856255-87-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyltetrahydro-2H-pyran-4-carbonitrile, bearing the CAS number 856255-87-3, is a heterocyclic compound that has garnered significant interest in the field of organic synthesis and medicinal chemistry. Its structure, which combines a tetrahydropyran ring with a nitrile group at a quaternary carbon center, makes it a valuable and versatile building block for the synthesis of more complex molecular architectures. The tetrahydropyran motif is a prevalent scaffold in a wide range of biologically active natural products and synthetic drugs, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The nitrile functionality serves as a versatile handle for a variety of chemical transformations, including conversion into amines, carboxylic acids, and other heterocyclic systems. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic characterization, safety information, and applications of this compound, with the aim of equipping researchers and drug development professionals with the critical knowledge to effectively utilize this compound in their work.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 856255-87-3[1]
Molecular Formula C₇H₁₁NO[1]
Molecular Weight 125.17 g/mol [1]
IUPAC Name 4-methyloxane-4-carbonitrile[1]
Synonyms 4-methyltetrahydropyran-4-carbonitrile[1]
Appearance Not specified (typically a liquid or low-melting solid)
Boiling Point Not specified
Melting Point Not specified
Solubility Soluble in common organic solvents
Density Not specified

Synthesis of this compound

The primary and most direct route for the synthesis of this compound is through the C-alkylation of its precursor, tetrahydropyran-4-carbonitrile. This reaction involves the deprotonation of the α-carbon to the nitrile group, followed by nucleophilic attack on a methylating agent.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol: Alkylation of Tetrahydropyran-4-carbonitrile

This protocol describes a general procedure for the methylation of tetrahydropyran-4-carbonitrile. Caution: This reaction should be performed by a qualified chemist in a well-ventilated fume hood, as it involves flammable solvents, strong bases, and a toxic alkylating agent.

Materials:

  • Tetrahydropyran-4-carbonitrile

  • Anhydrous tetrahydrofuran (THF)

  • Strong base (e.g., Lithium diisopropylamide (LDA) solution or Sodium hydride (NaH), 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add tetrahydropyran-4-carbonitrile (1.0 eq). Dissolve the starting material in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath (for LDA) or to 0 °C using an ice bath (for NaH).

    • If using LDA: Slowly add a solution of LDA (1.1 eq) in THF via syringe.

    • If using NaH: Carefully add NaH (1.1 eq) portion-wise to the stirred solution.

  • Stirring: Stir the reaction mixture at the same temperature for 30-60 minutes to ensure complete formation of the enolate.

  • Alkylation: Slowly add methyl iodide (1.2 eq) to the reaction mixture via syringe.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the methyl and methylene protons of the tetrahydropyran ring. Due to the chair conformation of the ring, the axial and equatorial protons on the same carbon are diastereotopic and will likely appear as distinct signals.

  • Methyl Protons (CH₃): A singlet in the upfield region (around 1.3-1.5 ppm) corresponding to the three protons of the methyl group.

  • Methylene Protons (CH₂): A series of complex multiplets in the region of 1.6-2.0 ppm and 3.6-4.0 ppm. The protons on the carbons adjacent to the oxygen atom (C2 and C6) will be deshielded and appear further downfield.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the number of unique carbon environments in the molecule.

  • Quaternary Carbon (C-CN): A signal for the carbon atom attached to both the nitrile and methyl groups.

  • Nitrile Carbon (-C≡N): A characteristic signal in the downfield region (around 120 ppm).

  • Methyl Carbon (-CH₃): A signal in the upfield region.

  • Methylene Carbons (-CH₂-): Signals for the carbon atoms of the tetrahydropyran ring. The carbons adjacent to the oxygen will be deshielded.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the functional groups present in the molecule.

  • Nitrile Stretch (C≡N): A sharp, medium-intensity absorption band in the region of 2240-2260 cm⁻¹.[2] This is a highly characteristic peak for the nitrile functional group.

  • C-H Stretch: Absorption bands in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

  • C-O Stretch: A strong absorption band in the fingerprint region, typically around 1050-1150 cm⁻¹, corresponding to the C-O-C stretching of the ether linkage in the tetrahydropyran ring.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 125.17).

  • Fragmentation Pattern: Common fragmentation pathways may include the loss of the methyl group (M-15), the nitrile group (M-26), or cleavage of the tetrahydropyran ring.

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules with potential biological activity.[3]

Scaffold for Bioactive Molecules

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and approved drugs.[3] The incorporation of this moiety can enhance the pharmacological profile of a molecule. The nitrile group in this compound can be readily transformed into other functional groups, such as:

  • Primary Amines: Reduction of the nitrile group (e.g., using LiAlH₄ or catalytic hydrogenation) yields a primary aminomethyl group, which is a key functional group for introducing basicity and for further derivatization.

  • Carboxylic Acids: Hydrolysis of the nitrile group under acidic or basic conditions provides the corresponding carboxylic acid, a common functional group in drug molecules.

  • Ketones: Reaction with Grignard reagents followed by hydrolysis can convert the nitrile into a ketone.

  • Tetrazoles: [3+2] cycloaddition reactions with azides can form tetrazole rings, which are often used as bioisosteres for carboxylic acids in drug design.

G cluster_0 Synthetic Utility of this compound Start This compound Amine Primary Aminomethyl Derivative Start->Amine Reduction (e.g., LiAlH₄, H₂/Pd) CarboxylicAcid Carboxylic Acid Derivative Start->CarboxylicAcid Hydrolysis (H⁺ or OH⁻) Ketone Ketone Derivative Start->Ketone Grignard Reaction (RMgX) Tetrazole Tetrazole Derivative Start->Tetrazole Cycloaddition (NaN₃)

Caption: Key transformations of the nitrile group.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a comprehensive toxicological profile is not available, the presence of the nitrile group suggests that it should be handled with care.

  • General Handling: Use in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Inhalation: May be harmful if inhaled. Avoid breathing vapors or dust.

  • Skin Contact: May cause skin irritation. In case of contact, wash immediately with soap and water.

  • Eye Contact: May cause eye irritation. In case of contact, flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.

  • Ingestion: May be harmful if swallowed. Do not ingest.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids or bases.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

It is highly recommended to consult the Safety Data Sheet (SDS) provided by the supplier for the most current and detailed safety information.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its unique structure, combining a drug-like tetrahydropyran scaffold with a synthetically malleable nitrile group at a stereocenter, provides a powerful platform for the creation of diverse and complex molecules. For researchers and professionals in drug discovery and development, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the design and synthesis of novel therapeutic agents. The information provided in this guide serves as a comprehensive resource to facilitate the effective and safe utilization of this important chemical intermediate.

References

4-Methyltetrahydro-2H-pyran-4-carbonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Methyltetrahydro-2H-pyran-4-carbonitrile: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of increasing importance in synthetic and medicinal chemistry. We will detail its core physicochemical properties, including its molecular formula and weight, explore its synthetic relevance, and discuss its potential applications in the development of novel chemical entities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their work.

Core Physicochemical Properties

This compound is a substituted saturated heterocyclic compound. The presence of both a tetrahydropyran ring, a common motif in bioactive molecules, and a nitrile functional group makes it a valuable intermediate for chemical synthesis.[1][2] The nitrile group is a particularly versatile handle, capable of being transformed into amines, carboxylic acids, amides, or tetrazoles, thus providing a gateway to a wide range of molecular architectures.

The fundamental properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₁NOPubChem[3]
Molecular Weight 125.17 g/mol PubChem[3], BLD Pharm[4]
IUPAC Name 4-methyloxane-4-carbonitrilePubChem[3], Fluorochem[5]
CAS Number 856255-87-3PubChem[3]
Canonical SMILES CC1(C#N)CCOCC1Fluorochem[5]

These identifiers are crucial for unambiguous documentation and procurement in a research and development setting. The molecular weight is essential for stoichiometric calculations in reaction planning, while the formula provides the elemental composition.

Synthetic Strategy and Conceptual Workflow

The synthesis of this compound is not commonly detailed in standard literature, but its structure suggests a logical synthetic approach based on established organic chemistry principles. A plausible route involves the nucleophilic addition of a cyanide anion to a suitable electrophilic precursor, such as a tertiary alcohol derived from tetrahydropyran-4-one.

The choice of a tertiary alcohol as an intermediate allows for a substitution reaction (e.g., an Sₙ1-type reaction under acidic conditions or activation followed by Sₙ2) with a cyanide source like trimethylsilyl cyanide (TMSCN). This strategy provides a direct and efficient pathway to the desired quaternary center bearing both a methyl and a nitrile group.

G cluster_0 Conceptual Synthesis Workflow A Tetrahydro-4H-pyran-4-one (Starting Material) B Grignard Reaction (+ CH₃MgBr) A->B Step 1 C Intermediate: 4-Methyltetrahydro-2H-pyran-4-ol B->C D Cyanation Reaction (+ TMSCN, Lewis Acid) C->D Step 2 E Target Molecule: This compound D->E

Caption: Conceptual workflow for the synthesis of this compound.

Application in Drug Discovery and Development

Heterocyclic scaffolds are the cornerstone of modern medicinal chemistry, with the tetrahydropyran (THP) ring being a particularly favored motif.[2][6] The THP ring is often used as a bioisostere for more metabolically labile groups, and its incorporation can improve physicochemical properties such as solubility and metabolic stability.

This compound serves as a valuable building block, providing a rigid scaffold with a key functional group (nitrile) for further elaboration. The quaternary carbon center introduces a specific three-dimensional geometry that can be crucial for binding to biological targets. Its utility lies in its ability to be a precursor to more complex molecules with potential therapeutic applications.

G cluster_1 Role as a Pharmaceutical Building Block Start This compound (Building Block) Nitrile Nitrile Group (Versatile Handle) Start->Nitrile Reduction Reduction (e.g., LAH, H₂/Ni) Nitrile->Reduction Hydrolysis Hydrolysis (Acid or Base) Nitrile->Hydrolysis Amine Primary Amine Derivative Reduction->Amine Acid Carboxylic Acid Derivative Hydrolysis->Acid Lead Lead Compound Generation Amine->Lead Further Functionalization Acid->Lead Amide Coupling, Esterification

Caption: Logical relationships showing the utility of the nitrile group for diversification.

Experimental Protocol: Hydrolysis of Nitrile to Carboxylic Acid

To illustrate the utility of this compound as an intermediate, the following protocol details its conversion to 4-methyltetrahydro-2H-pyran-4-carboxylic acid. This transformation is a fundamental step in preparing derivatives for applications such as amide coupling in drug discovery programs.

Objective: To hydrolyze the nitrile functionality of this compound to a carboxylic acid under basic conditions.

Materials:

  • This compound (1.0 eq)

  • Sodium Hydroxide (NaOH), 6M aqueous solution (10 eq)

  • Ethanol (as co-solvent)

  • Hydrochloric Acid (HCl), concentrated (for acidification)

  • Ethyl acetate (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Separatory funnel

  • TLC plates (silica gel) and developing chamber

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and 6M aqueous NaOH solution. The use of ethanol as a co-solvent is to ensure the homogeneity of the reaction mixture with the organic starting material.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. The elevated temperature is necessary to drive the hydrolysis of the sterically hindered tertiary nitrile.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable eluent system would be 30% ethyl acetate in hexanes. The disappearance of the starting material spot and the appearance of a new, more polar spot at the baseline (indicative of the carboxylate salt) signals the reaction's completion. This typically requires 12-24 hours.

  • Work-up: Once the reaction is complete, cool the flask to room temperature in an ice bath. Carefully acidify the mixture to pH ~2 by the slow addition of concentrated HCl. This step protonates the carboxylate salt to form the desired carboxylic acid, which will likely precipitate or form an oil.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. The organic layers are combined.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel if it is an oil.

Trustworthiness Note: This protocol is a self-validating system. The TLC monitoring provides real-time feedback on reaction progress, while the extraction and purification steps ensure the isolation of the target compound, which can be validated by standard analytical techniques like NMR spectroscopy and Mass Spectrometry.

Conclusion

This compound is a chemical building block with significant potential for synthetic and medicinal chemistry. Its well-defined molecular weight (125.17 g/mol ) and formula (C₇H₁₁NO) are the starting points for its use in complex molecular design.[3][4] The strategic placement of a methyl group and a versatile nitrile on a stable tetrahydropyran scaffold makes it an attractive starting material for generating diverse libraries of compounds, particularly in the context of drug discovery. The insights and protocols provided in this guide serve as a foundational resource for scientists aiming to incorporate this valuable intermediate into their research endeavors.

References

Spectroscopic Data for 4-Methyltetrahydro-2H-pyran-4-carbonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the spectroscopic properties of 4-Methyltetrahydro-2H-pyran-4-carbonitrile, a key heterocyclic building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The synthesis of this molecule is also discussed, providing a complete profile for its application in research and development.

Introduction

This compound (C7H11NO) is a substituted tetrahydropyran derivative with a quaternary carbon center.[1] The tetrahydropyran ring is a prevalent scaffold in numerous natural products and pharmaceutical agents, valued for its favorable metabolic stability and ability to engage in hydrogen bonding. The presence of a nitrile group and a methyl group at the C4 position introduces a unique stereoelectronic environment, making this compound a valuable synthon for creating more complex molecular architectures. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions.

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC7H11NOPubChem[1]
Molecular Weight125.17 g/mol PubChem[1]
CAS Number856255-87-3PubChem[1]
IUPAC Name4-methyloxane-4-carbonitrilePubChem[1]

Synthesis of this compound

The synthesis of this compound involves the creation of a quaternary carbon center, a common challenge in organic synthesis. A plausible and efficient method involves a Michael addition of a nitrile-stabilized carbanion to an α,β-unsaturated ketone, followed by intramolecular cyclization. This approach is analogous to established methods for the synthesis of substituted pyrans.

Proposed Synthetic Pathway

A potential synthetic route starts from commercially available reagents. The key steps would be the formation of a tetrahydropyranone intermediate, followed by the introduction of the methyl and nitrile groups. A more direct approach could involve a conjugate addition to a suitable acceptor.

Synthesis_Pathway cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis Target This compound Intermediate1 Tetrahydro-4H-pyran-4-one Target->Intermediate1 Cyanation & Methylation Intermediate2 1,5-Dichloropentan-3-one Intermediate1->Intermediate2 Cyclization StartingMaterials Propionyl chloride + Ethylene Intermediate2->StartingMaterials Friedel-Crafts acylation SM Propionyl chloride + Ethylene I2 1,5-Dichloropentan-3-one SM->I2 AlCl3 I1 Tetrahydro-4H-pyran-4-one I2->I1 Base T This compound I1->T 1. MeMgBr 2. NaCN, H+ NMR_Workflow Sample Sample Preparation (Dissolve in CDCl3) NMR NMR Spectrometer (500 MHz) Sample->NMR Acquisition Data Acquisition (¹H and ¹³C spectra) NMR->Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Processing->Analysis Structure Structure Elucidation Analysis->Structure MS_Fragmentation M [M]⁺˙ m/z = 125 M_minus_15 [M-CH₃]⁺ m/z = 110 M->M_minus_15 - •CH₃ M_minus_27 [M-HCN]⁺˙ m/z = 98 M->M_minus_27 - HCN Fragment_56 [C₄H₈]⁺˙ m/z = 56 M->Fragment_56 - C₃H₅NO

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Methyltetrahydro-2H-pyran-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Methyltetrahydro-2H-pyran-4-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of NMR spectroscopy for the structural elucidation of this heterocyclic nitrile. We will explore the predicted spectral features, the rationale behind chemical shifts and coupling patterns, and provide a detailed experimental protocol for acquiring high-quality NMR data.

Introduction: The Significance of the Tetrahydropyran Moiety

The tetrahydropyran (THP) ring is a prevalent structural motif in a vast array of natural products and pharmacologically active molecules. Its presence often imparts favorable physicochemical properties, such as increased aqueous solubility and metabolic stability. The introduction of a methyl and a carbonitrile group at the C4 position creates a chiral center and introduces a polar, synthetically versatile functional group. A thorough understanding of the NMR spectral characteristics of this compound is therefore crucial for its unambiguous identification, purity assessment, and for monitoring its transformations in synthetic chemistry and drug discovery pipelines.

Molecular Structure and Proton/Carbon Environments

A foundational step in interpreting NMR spectra is to analyze the symmetry and the distinct chemical environments of the nuclei within the molecule.

Figure 1: Molecular Structure of this compound cluster_molecule C4 C4 C3 C3 C4->C3 C5 C5 C4->C5 C_Me C-Me C4->C_Me CN CN C4->CN C2 C2 C3->C2 H3a Hax C3->H3a H3e Heq C3->H3e C6 C6 C5->C6 H5a Hax C5->H5a H5e Heq C5->H5e O1 O1 C2->O1 H2a Hax C2->H2a H2e Heq C2->H2e C6->O1 H6a Hax C6->H6a H6e Heq C6->H6e H_Me 3H C_Me->H_Me

Figure 1: Molecular structure of this compound with proton and carbon labeling.

Due to the presence of the quaternary carbon at the C4 position, the molecule possesses a plane of symmetry passing through the C4-methyl, C4-carbonitrile, C4, and O1 atoms. This symmetry renders the protons on C2 and C6 chemically equivalent, as are the protons on C3 and C5. Within each methylene group, the axial and equatorial protons are diastereotopic and will exhibit distinct chemical shifts and coupling patterns.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to exhibit four distinct signals. The chemical shifts are influenced by several factors, including the electronegativity of the adjacent oxygen atom, the diamagnetic anisotropy of the nitrile group, and the stereochemical relationship of the protons (axial vs. equatorial).

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
H2/H6 (axial)~ 3.50 - 3.70dddJ(ax,eq) ≈ 12-14, J(ax,ax) ≈ 10-12, J(ax,eq) ≈ 4-62H
H2/H6 (equatorial)~ 3.80 - 4.00dddJ(eq,ax) ≈ 12-14, J(eq,eq) ≈ 2-4, J(eq,ax) ≈ 2-42H
H3/H5 (axial)~ 1.70 - 1.90m-2H
H3/H5 (equatorial)~ 1.90 - 2.10m-2H
CH₃~ 1.30 - 1.50s-3H

Rationale for Chemical Shift Assignments:

  • H2/H6: These protons are adjacent to the electronegative oxygen atom, leading to their deshielding and appearance in the downfield region of the spectrum. The equatorial protons are typically observed at a slightly higher chemical shift than the axial protons due to their relative orientation to the C-O bond's magnetic anisotropy.

  • H3/H5: These methylene protons are further from the oxygen and are therefore found in the more shielded, upfield region of the spectrum. Protons adjacent to a nitrile group typically resonate in the 2-3 ppm range[1].

  • CH₃: The methyl protons are attached to a quaternary carbon and will appear as a singlet in the aliphatic region.

Analysis of Coupling Patterns:

The protons on the tetrahydropyran ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The magnitude of the vicinal coupling constants (³J) is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship[2][3]. This relationship is a powerful tool for determining the stereochemistry of cyclic systems.

Figure 2: Key ¹H-¹H Couplings cluster_couplings H2ax H2ax H2eq H2eq H2ax->H2eq ²J (geminal) H3ax H3ax H2ax->H3ax ³J (ax-ax) H3eq H3eq H2ax->H3eq ³J (ax-eq) H2eq->H3ax ³J (eq-ax) H2eq->H3eq ³J (eq-eq)

Figure 2: Diagram illustrating the key geminal and vicinal proton-proton couplings in the tetrahydropyran ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information, revealing the number of unique carbon environments and their electronic nature.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C2/C6~ 65 - 70
C3/C5~ 35 - 40
C4~ 30 - 35
CH₃~ 20 - 25
CN~ 115 - 120

Rationale for Chemical Shift Assignments:

  • C2/C6: These carbons are directly attached to the oxygen atom and are significantly deshielded.

  • C3/C5: These methylene carbons are in a typical aliphatic range.

  • C4: This is a quaternary carbon, and its signal will likely be of lower intensity due to the absence of a directly attached proton and a longer relaxation time.

  • CH₃: The methyl carbon will appear in the upfield aliphatic region.

  • CN: The nitrile carbon has a characteristic chemical shift in the 115-120 ppm range[1].

Experimental Protocol for NMR Data Acquisition

Achieving high-quality, reproducible NMR data is contingent upon meticulous sample preparation and the appropriate selection of acquisition parameters.

Figure 3: NMR Experimental Workflow cluster_workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) Tube Transfer to NMR Tube (Filter if necessary) SamplePrep->Tube Shimming Spectrometer Setup (Locking and Shimming) Tube->Shimming H1_Acq ¹H NMR Acquisition (Standard Parameters) Shimming->H1_Acq C13_Acq ¹³C NMR Acquisition (Proton Decoupled) H1_Acq->C13_Acq Processing Data Processing (FT, Phasing, Baseline Correction) C13_Acq->Processing Analysis Spectral Analysis (Peak Picking, Integration) Processing->Analysis

Figure 3: A streamlined workflow for the acquisition and processing of NMR data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial[1][4][5].

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Gently agitate the vial to ensure complete dissolution of the sample.

    • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth is set using the sample gauge.

    • Place the sample in the magnet and lock the spectrometer on the deuterium signal of the CDCl₃.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

  • ¹H NMR Data Acquisition:

    • Load a standard one-pulse proton experiment.

    • Set the spectral width to cover the expected chemical shift range (e.g., -1 to 11 ppm).

    • Use a 30° or 45° pulse angle to allow for a shorter relaxation delay.

    • Set the acquisition time to at least 2-3 seconds to ensure good digital resolution.

    • A relaxation delay of 1-2 seconds is typically sufficient for qualitative ¹H NMR.

    • Acquire a suitable number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • Load a standard proton-decoupled carbon experiment.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 220 ppm).

    • Use a 45° or 60° pulse angle.

    • Set the acquisition time to 1-2 seconds.

    • A relaxation delay of 2-5 seconds is generally appropriate.

    • Acquire a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Carefully phase the resulting spectra to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum by referencing the CDCl₃ triplet at 77.16 ppm.

    • Integrate the peaks in the ¹H spectrum.

Conclusion

This technical guide has provided a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in the fundamental principles of NMR spectroscopy. The provided experimental protocol offers a robust framework for obtaining high-quality spectral data. A thorough understanding of the NMR characteristics of this molecule is indispensable for its application in synthetic chemistry and drug development, enabling researchers to confidently identify and characterize this important heterocyclic building block.

References

stability and storage conditions for 4-Methyltetrahydro-2H-pyran-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 4-Methyltetrahydro-2H-pyran-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound featuring a saturated tetrahydropyran ring substituted with both a methyl group and a nitrile functional group at the C4 position.[1] Its structural complexity and the presence of reactive functional groups make it a valuable intermediate in medicinal chemistry and the synthesis of novel organic molecules. The inherent stability of this compound is a critical parameter that dictates its shelf-life, impurity profile, and suitability for use in sensitive synthetic applications, particularly in drug development where purity and consistency are paramount.

This guide provides a comprehensive analysis of the chemical stability, potential degradation pathways, and optimal storage conditions for this compound. The information herein is synthesized from safety data sheets, chemical literature, and an understanding of the fundamental reactivity of its constituent functional groups, providing a framework for its safe handling and long-term storage.

Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential for predicting its behavior. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₁₁NOPubChem[1]
Molecular Weight 125.17 g/mol PubChem[1]
Appearance Colorless to pale-yellow liquid or solidNanjing Finechem[2]
Solubility Low solubility in water; Soluble in common organic solvents (e.g., ethanol, acetone)Nanjing Finechem[2]
CAS Number 856255-87-3PubChem[1]

Chemical Structure and Reactivity

The structure of this compound contains two key features that govern its reactivity: the nitrile group and the ether linkage within the pyran ring.

Caption: Chemical structure of this compound.

  • Nitrile Group (-C≡N): The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which can convert it first to an amide and subsequently to a carboxylic acid.[3] It can also be reduced to a primary amine.

  • Ether Linkage (-C-O-C-): The ether linkage in the tetrahydropyran ring is generally stable but can be cleaved under harsh acidic conditions. More relevantly, the carbon atoms adjacent to the ether oxygen (C2 and C6) are susceptible to oxidation. Studies on the parent molecule, 4-methyltetrahydropyran (4-MeTHP), have shown that it can undergo oxidative degradation, initiated by C-H abstraction, to form oxidized products.[4]

Stability Profile and Degradation Pathways

The stability of this compound is influenced by several environmental factors. Forced degradation studies are the primary method for identifying potential degradation products and understanding the intrinsic stability of a molecule.[5]

Key Factors Influencing Stability:
  • pH (Hydrolytic Stability): Nitriles are known to be unstable in strongly acidic or alkaline solutions.[3] In the presence of acid or base, the nitrile group can hydrolyze. This represents the most probable non-oxidative degradation pathway.

  • Oxidation: The tetrahydropyran ring is susceptible to oxidation.[4] Exposure to strong oxidizing agents or even atmospheric oxygen over long periods, potentially accelerated by light or heat, can lead to the formation of oxidized impurities. Degradation may be initiated at the carbons adjacent to the ring's oxygen atom.[4]

  • Temperature (Thermal Stability): The product is considered chemically stable under standard ambient conditions (room temperature). However, elevated temperatures can accelerate degradation processes, particularly oxidative pathways. It is also classified as a flammable liquid, and vapor-air mixtures can be explosive upon intense warming.

  • Light (Photostability): While specific photostability data is not available, many organic molecules can degrade upon exposure to UV or visible light. It is best practice to protect the compound from light to prevent the initiation of radical-based degradation pathways.[6]

DegradationPathways Start This compound Amide 4-(Aminocarbonyl)-4-methyl- tetrahydro-2H-pyran (Amide Intermediate) Start->Amide Hydrolysis (Acid/Base) Oxidized Oxidized Degradants (e.g., C2/C6-Keto derivatives, Ring-opened products) Start->Oxidized Oxidation (Air, Peroxides, Light) Acid 4-Methyltetrahydro-2H-pyran- 4-carboxylic Acid Amide->Acid Further Hydrolysis (Acid/Base)

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Conditions

Based on the compound's chemical nature and stability profile, the following storage and handling conditions are recommended to ensure its integrity and longevity.

Storage Summary
ConditionRecommendationRationale
Temperature Store in a cool place.[7][8]To minimize the rate of potential thermal and oxidative degradation. Avoids formation of explosive vapor-air mixtures.
Atmosphere Handle and store under an inert gas (e.g., nitrogen, argon).To prevent oxidative degradation from atmospheric oxygen.
Light Keep away from light. Store in a dark location.[9]To prevent photolytic degradation. Opaque containers or storage in cabinets is advised.
Moisture/Air Keep container tightly closed in a dry, well-ventilated place.[2][7]To prevent moisture absorption, which could lead to hydrolysis of the nitrile group, and to prevent exposure to air.[2]
Incompatible Materials Keep away from heat, sparks, open flames, and strong oxidizing agents.[2]The compound is flammable and can react with strong acids, bases, and oxidizing agents.[2]
Handling Precautions
  • Use only non-sparking tools and explosion-proof equipment due to the flammable nature of the compound.[7]

  • Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.[7]

  • Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[7][10]

  • Wear appropriate personal protective equipment (PPE), including protective gloves, eye protection, and face protection.[7]

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound and identify potential degradants, forced degradation studies should be conducted. The following protocols provide a framework for these experiments. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection, should be developed to separate the parent compound from all potential degradation products.

ForcedDegradationWorkflow Start Prepare Stock Solution of Compound in a Suitable Solvent (e.g., Acetonitrile) Stress Apply Stress Conditions Start->Stress Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) Stress->Acid Condition 1 Base Basic Hydrolysis (e.g., 0.1 M NaOH, RT) Stress->Base Condition 2 Oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) Stress->Oxidation Condition 3 Thermal Thermal Stress (Solid/Solution, 80°C) Stress->Thermal Condition 4 Photo Photolytic Stress (Solid/Solution, UV/Vis Light) Stress->Photo Condition 5 Sampling Withdraw Aliquots at Defined Time Points (e.g., 0, 2, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Analysis Neutralize (if needed) & Dilute Sampling->Analysis HPLC Analyze via Stability-Indicating HPLC-UV/MS Method Analysis->HPLC End Identify & Quantify Degradation Products HPLC->End

Caption: General experimental workflow for forced degradation studies.

Step-by-Step Methodologies

These protocols are adapted from general guidelines for forced degradation studies.[5]

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid.

    • Incubate the solution at an elevated temperature (e.g., 60°C).

    • Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours).

    • Before analysis, neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M sodium hydroxide.

    • Keep the solution at room temperature, as base-catalyzed hydrolysis can be rapid.

    • Withdraw aliquots at appropriate time points (e.g., 0, 1, 4, 8 hours).

    • Before analysis, neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature and protected from light.

    • Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours).

  • Thermal Degradation:

    • Place a known amount of the solid compound in a vial.

    • Keep the vial in a thermostatic oven at a suitable temperature (e.g., 80°C).

    • At each time point, dissolve a portion of the solid in the analysis solvent.

    • Alternatively, subject the stock solution to the same thermal stress.

  • Photolytic Degradation:

    • Expose the stock solution and the solid compound to a calibrated light source that provides both UV and visible output (e.g., in a photostability chamber).

    • Run a control sample in parallel, wrapped in aluminum foil to shield it from light.

    • Analyze samples at appropriate time intervals.

Conclusion

This compound is a stable compound under recommended storage conditions. Its primary vulnerabilities are hydrolysis of the nitrile group under acidic or basic conditions and oxidation of the tetrahydropyran ring. To maintain the purity and integrity of this valuable synthetic intermediate, it is imperative to store it in a tightly sealed, opaque container under an inert atmosphere in a cool, dry, and well-ventilated area, away from incompatible materials. The implementation of systematic stability testing, as outlined in this guide, is crucial for establishing a comprehensive impurity profile and ensuring the compound's quality for use in research and development.

References

An In-depth Technical Guide to 4-Methyltetrahydro-2H-pyran-4-carbonitrile: Safety Data Sheet and Handling Precautions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed examination of the safety protocols and handling requirements for 4-Methyltetrahydro-2H-pyran-4-carbonitrile, a key heterocyclic building block utilized by researchers and drug development professionals. The unique structure, incorporating both a tetrahydropyran ring and a nitrile functional group, necessitates a thorough understanding of its potential hazards to ensure safe laboratory operations. This document synthesizes available safety data to offer practical, field-proven insights into its management, from initial hazard assessment to final disposal.

Hazard Identification and GHS Classification

The primary and most immediate safety concern for this compound is its potential toxicity if ingested. According to available data, the compound is classified as harmful if swallowed[1]. While a comprehensive toxicological profile is not fully detailed in publicly accessible literature, data from the closely related structural analogue, tetrahydro-2H-pyran-4-carbonitrile (which lacks the 4-methyl group), provides further grounds for a cautious approach. This analogue is reported as harmful in contact with skin or if inhaled, and causes skin, eye, and respiratory irritation[2].

The nitrile functional group (-C≡N) is a critical toxicophore. In biological systems or under certain chemical conditions (e.g., strong acids, high temperatures), nitriles can potentially metabolize or decompose to release cyanide, a potent inhibitor of cellular respiration. Therefore, all handling procedures must be designed to minimize any potential for exposure.

Table 1: GHS Classification Summary

Hazard ClassCategoryPictogramSignal WordHazard StatementSource(s)
Acute Toxicity, Oral Category 4GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed[1]
Acute Toxicity, Dermal Category 4GHS07 (Exclamation Mark)WarningH312: Harmful in contact with skin[2]
Acute Toxicity, Inhalation Category 4GHS07 (Exclamation Mark)WarningH332: Harmful if inhaled[2]
Skin Corrosion/Irritation Category 2GHS07 (Exclamation Mark)WarningH315: Causes skin irritation[2]
Serious Eye Damage/Irritation Category 2GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation[2]
Specific target organ toxicity (single exposure) Category 3GHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation*[2]

*Note: Hazards marked with an asterisk are based on data for the structural analogue tetrahydro-2H-pyran-4-carbonitrile and should be considered for a comprehensive risk assessment.

Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is essential to mitigate the risks associated with this compound. The primary objective is the prevention of ingestion, inhalation, and direct contact with skin and eyes.

Engineering Controls and Personal Workflow

All manipulations of this compound must be performed within a certified chemical fume hood to ensure adequate ventilation and prevent the accumulation of vapors in the breathing zone of the operator. The causality is direct: engineering controls provide the first and most effective line of defense against exposure to potentially harmful vapors, as suggested by the analogue data[2].

The following diagram outlines the mandatory workflow for safely handling the reagent.

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE (Gloves, Lab Coat, Goggles) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Reagents & Glassware prep_hood->prep_materials handle_dispense Dispense Reagent (Use Grounding for Bulk) prep_materials->handle_dispense Proceed to Handling handle_reaction Perform Reaction in Closed or Contained System handle_dispense->handle_reaction handle_waste Segregate Nitrile Waste into Designated Container handle_reaction->handle_waste clean_decontaminate Decontaminate Glassware & Work Surface handle_waste->clean_decontaminate Proceed to Cleanup clean_ppe Doff PPE Correctly (Gloves Last) clean_decontaminate->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash G start Spill Detected decision_size Is the spill large or in a poorly ventilated area? start->decision_size action_evacuate Alert others. Evacuate the area. Call EHS. decision_size->action_evacuate Yes action_contain Ensure PPE is worn. Contain spill with inert absorbent material (e.g., vermiculite, sand). decision_size->action_contain No (Small & Contained) action_cleanup Collect absorbent into a sealed, labeled container for hazardous waste. action_contain->action_cleanup action_decon Decontaminate the area. action_cleanup->action_decon end Spill Managed action_decon->end

References

The Pharmacological Landscape of Tetrahydropyran Carbonitrile Derivatives: A Technical Guide to Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, frequently appearing in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] When coupled with a carbonitrile group, a versatile functional moiety known for its ability to act as a hydrogen bond acceptor, a metabolic stabilizer, or a reactive covalent "warhead," the resulting tetrahydropyran carbonitrile derivatives present a rich chemical space for drug discovery.[3][4] This technical guide provides an in-depth exploration of the known biological activities of this molecular class, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causality behind their mechanisms of action in key therapeutic areas, including oncology, inflammation, and virology, supported by detailed experimental protocols and mechanistic diagrams to empower your research and development endeavors.

Chapter 1: The Tetrahydropyran Carbonitrile Scaffold: A Privileged Structure in Medicinal Chemistry

The tetrahydropyran (THP), or oxane, ring is a six-membered saturated cyclic ether that serves as a cornerstone in modern organic chemistry and drug design.[1][5] Its conformational rigidity, derived from its chair-like structure, reduces the entropic penalty upon binding to a biological target compared to a more flexible linear ether. In medicinal chemistry, the THP moiety is often employed as a bioisosteric replacement for cyclohexane or phenyl groups. This substitution can be strategically advantageous, as the oxygen heteroatom can act as a hydrogen bond acceptor, providing an additional point of contact with the target protein, while simultaneously lowering the lipophilicity of the molecule, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.

The incorporation of a carbonitrile (–C≡N) group introduces a unique set of properties. The nitrile is a potent electron-withdrawing group, is metabolically stable, and its linear geometry can be used to probe protein active sites. Critically, in the context of enzyme inhibition, the nitrile's electrophilic carbon atom can engage in reversible or irreversible covalent interactions with nucleophilic residues, such as the cysteine in the active site of certain proteases.[6] This dual functionality of a favorable heterocyclic core and a reactive or interactive nitrile group makes tetrahydropyran carbonitrile derivatives a highly versatile and promising class of compounds for therapeutic development.[7][8]

Chapter 2: Anticancer Activities

Tetrahydropyran carbonitrile derivatives have demonstrated significant potential as anticancer agents, operating through diverse mechanisms of action ranging from enzyme inhibition to the induction of apoptosis.[9][10][11] The fusion of the pyran ring with a cyanopyridine moiety, in particular, has been noted as being essential for potent antitumor effects.[3][4]

Mechanism 1: Inhibition of Key Oncogenic Kinases

A primary strategy in modern oncology is the targeted inhibition of protein kinases that drive tumor growth and survival. Certain pyrimidine-5-carbonitrile derivatives, which share structural features with our core topic, have been successfully designed as potent inhibitors of critical kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[12][13]

The therapeutic rationale stems from blocking the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby halting the pro-proliferative signaling cascade. Molecular docking studies of pyrimidine-5-carbonitrile compounds reveal binding patterns similar to established inhibitors like sorafenib, confirming their potential to engage these key targets.[13]

Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Ligand->RTK Binds & Activates P1 Downstream Signaling (e.g., RAS/RAF/MEK/ERK) RTK->P1 Phosphorylates ADP ADP RTK->ADP TF Transcription Factors P1->TF Activates Output Cell Proliferation, Angiogenesis, Survival TF->Output Promotes Inhibitor Tetrahydropyran Carbonitrile Derivative (Kinase Inhibitor) Inhibitor->Block ATP ATP ATP->RTK

Figure 1: Mechanism of Receptor Tyrosine Kinase (RTK) Inhibition.
Data Presentation: In Vitro Cytotoxicity

The antiproliferative activity of novel derivatives is commonly assessed against a panel of human cancer cell lines. The data below summarizes the activity of representative pyrimidine-5-carbonitrile compounds, demonstrating their potency.

Compound IDTarget Cell LineIC₅₀ (µM)Reference
4e Colo 205 (Colon)1.66[12]
4f Colo 205 (Colon)1.83[12]
11e HCT-116 (Colon)1.14[13]
11e MCF-7 (Breast)1.54[13]
Sorafenib HCT-116 (Colon)8.96[13]

Table 1: Growth inhibitory activities (IC₅₀) of selected carbonitrile derivatives against human cancer cell lines.

Experimental Protocol: MTT Assay for Cellular Viability

This protocol provides a robust method for assessing the cytotoxic effects of tetrahydropyran carbonitrile derivatives on cancer cell lines. The principle relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells into purple formazan crystals.

1. Cell Seeding:

  • Rationale: To establish a consistent monolayer of cells for treatment.
  • Procedure: Culture human cancer cells (e.g., HCT-116, MCF-7) to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Rationale: To expose the cells to a range of inhibitor concentrations to determine the dose-response relationship.
  • Procedure: Prepare a 2-fold serial dilution of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls. Incubate for 48-72 hours.

3. MTT Addition:

  • Rationale: To introduce the substrate that will be converted by viable cells.
  • Procedure: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 20 µL of this solution to each well and incubate for 3-4 hours at 37°C. Visually confirm the formation of purple precipitates in control wells.

4. Formazan Solubilization:

  • Rationale: To dissolve the insoluble formazan crystals for spectrophotometric quantification.
  • Procedure: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS, to each well. Pipette up and down to ensure complete dissolution.

5. Data Acquisition:

  • Rationale: To measure the amount of formazan produced, which is directly proportional to the number of viable cells.
  • Procedure: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm. Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Chapter 3: Anti-inflammatory and Analgesic Properties

Chronic inflammation is a key driver of numerous human diseases. Several tetrahydropyran derivatives have emerged as potent anti-inflammatory agents, demonstrating efficacy in various preclinical models.[10][14][15] Their mechanisms often involve the suppression of key inflammatory mediators.

Mechanism: Attenuation of Pro-inflammatory Cytokine Production

A hallmark of the inflammatory response is the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[14] The tetrahydropyran derivative LS20, for instance, has been shown to reduce the production of TNF-α and IL-6. Similarly, the hybrid NSAID derivative LS19 effectively decreased levels of TNF-α and IL-1β while concurrently increasing the anti-inflammatory cytokine IL-10.[14] This modulation of the cytokine balance is a highly effective strategy for controlling inflammation. Some compounds may also inhibit cyclooxygenase (COX) activity, a mechanism shared with traditional NSAIDs.[14]

Stimulus Inflammatory Stimulus (e.g., LPS, Pathogen) Macrophage Immune Cell (e.g., Macrophage) Stimulus->Macrophage Activates Signaling Intracellular Signaling (e.g., NF-κB Pathway) Macrophage->Signaling Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Signaling->Cytokines Induces Production Inflammation Inflammatory Response Cytokines->Inflammation Mediates Inhibitor Tetrahydropyran Carbonitrile Derivative Inhibitor->Signaling Inhibits

Figure 2: Inhibition of the Pro-inflammatory Cytokine Production Pathway.

Interestingly, some derivatives also exhibit antinociceptive (pain-reducing) effects that appear to involve the opioid system, as their effects can be reversed by opioid antagonists. This suggests a dual mechanism of action for analgesia, combining central opioid receptor interaction with peripheral anti-inflammatory activity.

Experimental Protocol: Quantification of Cytokines via ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying specific protein concentrations, such as cytokines, in biological fluids.

1. Cell Stimulation:

  • Rationale: To induce the production of inflammatory cytokines in a controlled in vitro system.
  • Procedure: Culture murine macrophage cells (e.g., RAW 264.7) in a 24-well plate. Pre-treat the cells with various concentrations of the tetrahydropyran derivative for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 18-24 hours to induce cytokine production.[14]

2. Sample Collection:

  • Rationale: To obtain the cell culture supernatant containing the secreted cytokines for analysis.
  • Procedure: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant. Store at -80°C until analysis.

3. ELISA Procedure (Sandwich ELISA):

  • Rationale: To capture and detect the specific cytokine of interest with high sensitivity and specificity.
  • Procedure:
  • Coating: Coat a 96-well ELISA plate with a capture antibody specific for the target cytokine (e.g., anti-mouse TNF-α) overnight.
  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
  • Sample Incubation: Add cell culture supernatants and a standard curve of known cytokine concentrations to the wells. Incubate for 2 hours.
  • Detection: Wash the plate and add a biotinylated detection antibody specific for a different epitope on the target cytokine. Incubate.
  • Signal Generation: Wash again and add streptavidin-horseradish peroxidase (HRP). After incubation and a final wash, add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.
  • Stopping Reaction: Stop the reaction with an acid (e.g., 2N H₂SO₄).

4. Data Analysis:

  • Rationale: To determine the concentration of the cytokine in the samples.
  • Procedure: Measure the absorbance at 450 nm. Generate a standard curve from the known concentrations and use it to interpolate the concentration of the cytokine in the experimental samples.

Chapter 4: Antiviral Activities: A Focus on HIV Protease Inhibition

The tetrahydropyran scaffold has been instrumental in the design of potent inhibitors against viral enzymes, most notably HIV-1 protease.[2][16] This enzyme is absolutely critical for the life cycle of the virus, making it an exceptional drug target.

Mechanism: Blocking HIV Maturation via Protease Inhibition

During HIV replication, viral genes are translated into large polyproteins (Gag-Pol). HIV protease, an aspartic protease, is responsible for cleaving these polyproteins into individual, functional enzymes and structural proteins (e.g., reverse transcriptase, integrase, capsid proteins). Without this cleavage, the viral particles cannot mature and become infectious.[16]

Tetrahydropyran-based inhibitors are designed as transition-state mimetics that fit snugly into the enzyme's active site. A crucial interaction involves the oxygen atom of the THP ring, which can form a critical hydrogen bond with the backbone amine groups of the catalytic aspartate residues (Asp-29/Asp-30) in the active site.[16] Replacing this oxygen with a methylene group leads to a drastic loss of antiviral activity, underscoring the importance of this specific interaction.[16] The carbonitrile group, while less central in this specific class of inhibitors, can contribute to the overall binding affinity and electronic profile of the molecule.

cluster_inhibition Inhibition Blocks Maturation Polyprotein HIV Gag-Pol Polyprotein (Non-functional) Protease HIV Protease Polyprotein->Protease Cleavage Site InactiveProtease Inactive HIV Protease Proteins Mature Viral Proteins (Functional) Protease->Proteins Cleaves into Virion Infectious Virion Assembly Proteins->Virion Leads to Inhibitor THP-based Inhibitor Inhibitor->Protease Blocks Active Site

Figure 3: Inhibition of HIV Protease Prevents Viral Maturation.
Data Presentation: HIV Protease Inhibitory Potency

The effectiveness of these compounds is measured by their enzyme inhibitory constant (Kᵢ) and their in-cell antiviral activity (IC₅₀).

Compound IDP₂ LigandKᵢ (pM)Antiviral IC₅₀ (nM)Reference
12 (GRL-06579A) Cp-THF4.51.8[16]
13 (TMC-126) Cp-THF141.4[16]
33 (GRL-0476) Tp-THF2.70.5[16]
Darunavir (DRV) bis-THF~3-6~1-3[16]

Table 2: Potency of selected HIV protease inhibitors containing cyclic ether P₂ ligands. (Cp-THF = cyclopentane-tetrahydrofuran; Tp-THF = tetrahydropyran-tetrahydrofuran; bis-THF = bis-tetrahydrofuran).

Chapter 5: A Deeper Dive into Cysteine Protease Inhibition

Beyond viral proteases, tetrahydropyran carbonitrile derivatives have shown significant promise as inhibitors of human cysteine proteases, such as cathepsins.[17] Cathepsins are involved in a wide range of pathologies, including osteoporosis, arthritis, and cancer metastasis, making them valuable therapeutic targets.[17][18]

Mechanism: Covalent Interaction with the Catalytic Cysteine

Unlike the mechanism for HIV protease inhibitors, the nitrile group itself often plays the central role in inhibiting cysteine proteases.[6] The active site of a cysteine protease contains a catalytic dyad composed of a cysteine (Cys) and a histidine (His) residue. The histidine acts as a general base, deprotonating the cysteine's thiol group to form a highly nucleophilic thiolate anion.

The carbon atom of the nitrile group is electrophilic and can be attacked by this thiolate. This forms a covalent, yet often reversible, thioimidate adduct, effectively inactivating the enzyme.[6] The tetrahydropyran portion of the molecule serves as the scaffold, positioning the nitrile "warhead" correctly within the enzyme's binding pockets (S1, S2, S3 subsites) to ensure high affinity and selectivity.[19]

ActiveSite Cys-SH His-Im Catalytic Dyad ActiveSite:his->ActiveSite:cys ActivatedSite Cys-S⁻ His-ImH⁺ Activated Thiolate ActiveSite->ActivatedSite Activation Inhibitor THP-Scaffold — C≡N | Nitrile Inhibitor ActivatedSite:cys->Inhibitor Adduct Cys-S—C(=NH)—THP | Covalent Thioimidate Adduct (Enzyme Inactivated)

Figure 4: Covalent Inhibition of a Cysteine Protease by a Nitrile Derivative.

Chapter 6: Conclusion and Future Perspectives

The tetrahydropyran carbonitrile framework represents a remarkably versatile and productive scaffold in modern drug discovery. The combination of a conformationally restrained, low-lipophilicity heterocyclic ring with the diverse chemical utility of the nitrile group has yielded potent and selective modulators of multiple, therapeutically relevant biological targets.

We have demonstrated their significant activities as:

  • Anticancer agents via inhibition of key oncogenic kinases and induction of apoptosis.[12][13]

  • Anti-inflammatory agents by suppressing the production of pro-inflammatory cytokines.[14]

  • Antiviral therapeutics , particularly as highly potent inhibitors of HIV-1 protease.[16]

  • Broad-spectrum enzyme inhibitors , targeting families such as cysteine proteases (cathepsins) and dipeptidyl peptidases (DPP-4) through unique mechanisms.[6][20]

Future research in this area will undoubtedly focus on several key avenues. The development of more efficient and stereoselective synthetic methodologies will be crucial for rapidly exploring chemical space.[8] The optimization of lead compounds to fine-tune their pharmacokinetic and pharmacodynamic properties remains a central challenge. Finally, the increasing use of computational modeling and structure-based drug design will continue to guide the rational design of new, more potent, and highly selective tetrahydropyran carbonitrile derivatives, promising to deliver the next generation of therapeutics for a wide range of human diseases.[8]

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of 4-Methyltetrahydro-2H-pyran-4-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Saturated Heterocycles in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, there is a pronounced shift towards the exploration of three-dimensional chemical space. Saturated heterocyclic scaffolds, such as the tetrahydropyran (THP) ring system, have emerged as pivotal building blocks in the design of novel therapeutics.[1] These structures offer a departure from the predominantly flat, aromatic compounds that have historically dominated drug discovery, providing access to improved physicochemical properties, including enhanced solubility, metabolic stability, and novel intellectual property.[2]

This guide focuses on a particularly valuable, yet underexplored, building block: 4-Methyltetrahydro-2H-pyran-4-carbonitrile . This molecule uniquely combines the favorable properties of the THP scaffold with the versatile reactivity of a nitrile group, all stabilized by a gem-disubstituted methyl group at the C4 position. The presence of the gem-dimethyl-like substitution can enforce specific ring conformations, a phenomenon known as the Thorpe-Ingold effect, which can pre-organize the molecule for optimal interaction with a biological target.[3]

These application notes will provide a detailed overview of the synthesis of this compound, its key chemical transformations into valuable downstream intermediates, and its application in the synthesis of biologically active molecules, thereby serving as a comprehensive resource for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Considerations

The strategic placement of both a methyl and a cyano group at the C4 position of the tetrahydropyran ring imparts distinct properties to the molecule.

PropertyValueSource
Molecular FormulaC₇H₁₁NO[4]
Molecular Weight125.17 g/mol [4]
XLogP30.7[4]
Hydrogen Bond Donors0[4]
Hydrogen Bond Acceptors2 (Nitrile N, Ring O)[4]

The gem-disubstitution at the C4 position influences the conformational equilibrium of the tetrahydropyran ring. The chair conformation is generally preferred, and the bulky substituents at C4 can influence the orientation of substituents at other positions, which can be a key design element in medicinal chemistry.

Synthesis of this compound: A Protocol

The synthesis of this compound can be efficiently achieved via the α-alkylation of the parent compound, tetrahydro-2H-pyran-4-carbonitrile. This method provides a direct and high-yielding route to the desired product.

Protocol: α-Methylation of Tetrahydro-2H-pyran-4-carbonitrile

This protocol is adapted from a procedure described in the patent literature.[5]

Reaction Scheme:

G reactant1 Tetrahydro-2H-pyran-4-carbonitrile product This compound reactant1->product 1. LHMDS, THF, 0 °C 2. CH₃I reactant2 LHMDS reactant3 Iodomethane G A This compound B 4-(Aminomethyl)-4-methyl- tetrahydro-2H-pyran A->B Reduction (e.g., LiAlH₄, H₂/Raney Ni) C 4-Methyltetrahydro-2H-pyran- 4-carboxylic acid A->C Hydrolysis (e.g., H₂SO₄, NaOH) D 4-Acetyl-4-methyl- tetrahydro-2H-pyran A->D Grignard Reaction (e.g., CH₃MgBr, then H₃O⁺) G reactant This compound product 4-(Aminomethyl)-4-methyl- tetrahydro-2H-pyran reactant->product LiAlH₄, THF G reactant This compound product 4-Methyltetrahydro-2H-pyran- 4-carboxylic acid reactant->product aq. H₂SO₄, heat G reactant1 This compound product 4-Acetyl-4-methyl- tetrahydro-2H-pyran reactant1->product 1. CH₃MgBr, THF 2. H₃O⁺ reactant2 CH₃MgBr

References

Application Notes and Protocols for the Synthesis of Spirocycles Utilizing 4-Methyltetrahydro-2H-pyran-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds are of paramount importance in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic properties. This document provides a comprehensive guide to the application of 4-Methyltetrahydro-2H-pyran-4-carbonitrile, a versatile and readily accessible building block, in the synthesis of novel spirocyclic compounds. We will explore key synthetic strategies, provide detailed experimental protocols, and discuss the underlying chemical principles that make this reagent a valuable tool in the construction of complex molecular frameworks for drug discovery.

Introduction: The Significance of Spirocyclic Systems and the Role of this compound

Spirocycles, characterized by two rings sharing a single atom, are prevalent motifs in a wide array of natural products and clinically approved drugs.[1][2][3] Their rigidified, three-dimensional structures allow for precise spatial orientation of functional groups, which can facilitate high-affinity interactions with biological targets.[1] The tetrahydropyran ring, in particular, is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding interactions.[4][5]

This compound emerges as a strategic starting material for the synthesis of spiro-tetrahydropyran derivatives. The presence of a quaternary center, a reactive nitrile functionality, and a stable cyclic ether sets the stage for a variety of synthetic transformations. The nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, or ketones, providing a handle for subsequent cyclization reactions to form the second ring of the spirocyclic system.

This application note will detail two primary strategies for the elaboration of this compound into spirocyclic systems:

  • Reductive Cyclization: Transformation of the nitrile to a primary amine followed by intramolecular cyclization.

  • Addition and Cyclization: Nucleophilic addition to the nitrile followed by intramolecular ring closure.

Synthetic Strategies and Protocols

Strategy 1: Reductive Amination and Intramolecular Cyclization for the Synthesis of Spiro-Piperidine Tetrahydropyrans

This strategy leverages the reduction of the nitrile group to a primary amine, which can then undergo an intramolecular cyclization with a suitably placed electrophile to construct the second ring. This approach is particularly useful for the synthesis of spiro-piperidine and related nitrogen-containing heterocyclic systems.

Workflow Overview:

G A This compound B Step 1: Functionalization of the Tetrahydropyran Ring A->B e.g., Ring-opening or C-H activation C Intermediate with Electrophilic Center B->C D Step 2: Nitrile Reduction C->D Reduction (e.g., LiAlH4, H2/Raney Ni) E Primary Amine Intermediate D->E F Step 3: Intramolecular Cyclization E->F Base or Acid Catalysis G Spiro-Piperidine Tetrahydropyran F->G

Figure 1: Reductive Cyclization Workflow. A generalized workflow for the synthesis of spiro-piperidine tetrahydropyrans from this compound.

Protocol 2.1.1: Synthesis of a Spiro[tetrahydropyran-4,2'-piperidine] Scaffold

This protocol outlines a hypothetical two-step synthesis involving the introduction of a tethered electrophile followed by reductive cyclization.

Step 1: Alkylation of a Precursor to Introduce a Leaving Group

This initial step would involve the synthesis of a tetrahydropyran precursor with a suitable leaving group for subsequent intramolecular reaction. For the purpose of this protocol, we will assume the availability of a precursor such as 4-(2-bromoethyl)-4-methyltetrahydro-2H-pyran. The nitrile would then be introduced.

Step 2: Reductive Cyclization

  • Reaction:

    • To a solution of 4-(2-bromoethyl)-4-methyltetrahydro-2H-pyran-4-carbonitrile (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.1 M) under an inert atmosphere of argon, add lithium aluminum hydride (LiAlH4, 2.0 equiv) portion-wise at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH4 in grams.

    • Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired spiro[tetrahydropyran-4,2'-piperidine].

Causality and Experimental Choices:

  • Solvent: Anhydrous THF is used as it is a common solvent for LiAlH4 reductions and is inert under the reaction conditions.

  • Reducing Agent: LiAlH4 is a powerful reducing agent capable of reducing the nitrile to a primary amine. The in-situ generated amine then acts as a nucleophile, displacing the bromide in an intramolecular fashion to form the piperidine ring.

  • Workup: The Fieser workup (sequential addition of water, NaOH, and water) is a standard and safe method for quenching LiAlH4 reactions, resulting in a granular precipitate that is easily filtered.

Strategy 2: Grignard Addition and Intramolecular Pictet-Spengler Type Reaction for Spiro-isoquinoline Synthesis

This approach involves the addition of an organometallic reagent, such as a Grignard reagent, to the nitrile. The resulting imine intermediate can then be elaborated and cyclized. A particularly elegant variation is a Pictet-Spengler type reaction for the synthesis of spiro-tetrahydroisoquinoline scaffolds.

Workflow Overview:

G A This compound B Step 1: Grignard Addition A->B ArMgBr C Imine Intermediate B->C D Step 2: Hydrolysis & Amine Formation C->D Aqueous workup E Ketone & Primary Amine D->E F Step 3: Pictet-Spengler Cyclization E->F Acid catalyst (e.g., TFA, HCl) G Spiro-Tetrahydroisoquinoline Tetrahydropyran F->G

Figure 2: Grignard Addition and Cyclization. A workflow for the synthesis of spiro-tetrahydroisoquinolines.

Protocol 2.2.1: Synthesis of a Spiro[tetrahydropyran-4,1'-tetrahydroisoquinoline]

Step 1: Grignard Addition to the Nitrile

  • Reaction:

    • To a solution of this compound (1.0 equiv) in anhydrous diethyl ether or THF (0.2 M) under an argon atmosphere, add a solution of 2-phenylethylmagnesium bromide (1.2 equiv) in the corresponding solvent dropwise at 0 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC for the consumption of the starting nitrile.

    • Upon completion, cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x V).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude imine, which is often carried forward without further purification.

Step 2: Intramolecular Pictet-Spengler Cyclization

  • Reaction:

    • Dissolve the crude imine from the previous step in a suitable solvent such as dichloromethane or toluene (0.1 M).

    • Add a strong acid catalyst, for example, trifluoroacetic acid (TFA, 2.0 equiv) or concentrated hydrochloric acid (catalytic amount).

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the formation of the spirocyclic product by LC-MS.

    • Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane (3 x V).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by flash column chromatography on silica gel to obtain the desired spiro[tetrahydropyran-4,1'-tetrahydroisoquinoline].

Causality and Experimental Choices:

  • Grignard Reagent: The choice of 2-phenylethylmagnesium bromide provides the necessary carbon framework for the subsequent Pictet-Spengler cyclization.

  • Pictet-Spengler Reaction: This acid-catalyzed reaction involves the cyclization of the aromatic ring onto the electrophilic iminium ion (formed in situ from the imine), which is a classic and powerful method for constructing isoquinoline ring systems.

  • Acid Catalyst: Strong acids like TFA are effective in promoting the formation of the iminium ion and facilitating the electrophilic aromatic substitution.

Data Summary

The following table provides hypothetical, yet expected, outcomes for the described protocols, based on similar transformations found in the literature. Actual yields will vary depending on the specific substrate and optimization of reaction conditions.

Protocol Spirocyclic Product Key Transformation Typical Yield Range Diastereoselectivity
2.1.1Spiro[tetrahydropyran-4,2'-piperidine]Reductive Cyclization50-70%Not applicable
2.2.1Spiro[tetrahydropyran-4,1'-tetrahydroisoquinoline]Pictet-Spengler Reaction40-65% (over 2 steps)Not applicable

Troubleshooting and Best Practices

  • Low Yield in Reductive Cyclization:

    • Issue: Incomplete reduction of the nitrile or competing intermolecular reactions.

    • Solution: Ensure strictly anhydrous conditions. Consider alternative reducing agents such as H2 with a Raney Nickel catalyst, which may offer milder conditions and reduce side reactions. The concentration of the reaction can also be critical; higher dilution may favor intramolecular cyclization.

  • Stalled Grignard Addition:

    • Issue: The nitrile may be sterically hindered or the Grignard reagent may be of low activity.

    • Solution: Activate the magnesium before preparing the Grignard reagent. The use of additives such as LiCl can sometimes improve the reactivity of Grignard reagents. Ensure all glassware is flame-dried and reagents are anhydrous.

  • Poor Yields in Pictet-Spengler Reaction:

    • Issue: Deactivation of the aromatic ring or instability of the imine intermediate.

    • Solution: If the aromatic ring is substituted with electron-withdrawing groups, harsher acidic conditions or higher temperatures may be required. Alternatively, a Bischler-Napieralski type reaction followed by reduction could be an alternative pathway.

Conclusion

This compound is a promising and versatile building block for the synthesis of novel spirocyclic systems containing the medicinally relevant tetrahydropyran motif. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the synthesis of diverse spiro-heterocycles. The ability to readily transform the nitrile functionality into various other groups opens up a wide range of possibilities for creating complex molecular architectures for applications in drug discovery and materials science.

References

The Strategic Utility of 4-Methyltetrahydro-2H-pyran-4-carbonitrile in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-Methyltetrahydro-2H-pyran-4-carbonitrile, a pivotal precursor for the synthesis of high-value pharmaceutical intermediates. We will elucidate its synthesis, key transformations into primary amines and carboxylic acids, and its role in the development of targeted therapeutics, with a particular focus on Cyclin-Dependent Kinase 9 (CDK9) inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both theoretical insights and detailed, actionable protocols to leverage this versatile building block in contemporary drug discovery programs.

Introduction: The Tetrahydropyran Moiety in Modern Drug Design

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry. Its saturated, non-planar structure offers a three-dimensional geometry that can enhance binding affinity to biological targets. Furthermore, the ether linkage within the THP ring can improve pharmacokinetic properties such as aqueous solubility and metabolic stability, making it an attractive feature in the design of novel therapeutics. This compound, with its strategically placed nitrile and methyl groups, serves as a versatile starting material for introducing this valuable moiety into complex molecular architectures. The nitrile group, in particular, is a linchpin for synthetic diversification, readily undergoing transformation into other key functional groups like primary amines and carboxylic acids.

Physicochemical Properties and Safety Considerations

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its safe handling and effective use in synthesis.

PropertyValueSource
Molecular Formula C₇H₁₁NO--INVALID-LINK--[1]
Molecular Weight 125.17 g/mol --INVALID-LINK--[1]
CAS Number 856255-87-3--INVALID-LINK--[1]
IUPAC Name 4-methyloxane-4-carbonitrile--INVALID-LINK--[1]

Safety and Handling: As with any nitrile-containing compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with copious amounts of water. For detailed safety information, consult the Safety Data Sheet (SDS) for this or structurally related compounds.

Synthesis of this compound

The primary route to this precursor involves the methylation of the readily available tetrahydro-2H-pyran-4-carbonitrile. The causality behind this approach lies in the acidity of the α-proton to the nitrile group, which can be deprotonated by a strong, non-nucleophilic base to form a stabilized carbanion, which is then alkylated.

Protocol 1: Synthesis of this compound

This protocol is adapted from methodologies described in the patent literature for the α-alkylation of nitriles.

Materials:

  • Tetrahydro-2H-pyran-4-carbonitrile

  • Lithium bis(trimethylsilyl)amide (LHMDS) solution (e.g., 1.0 M in THF)

  • Iodomethane (Methyl iodide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stirring bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve tetrahydro-2H-pyran-4-carbonitrile (1.0 eq) in anhydrous THF.

  • Deprotonation: Cool the solution to 0-5 °C using an ice bath. Slowly add LHMDS solution (1.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.

  • Anion Formation: Stir the reaction mixture at 0 °C for 1.5 hours. The formation of the lithium salt of the carbanion will occur.

  • Alkylation: Add iodomethane (3.0 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Completion: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

Transformation into Key Pharmaceutical Intermediates

The synthetic utility of this compound is primarily demonstrated through its conversion into two key intermediates: a primary amine via reduction and a carboxylic acid via hydrolysis.

G cluster_0 Core Precursor cluster_1 Key Intermediates cluster_2 Therapeutic Applications A This compound B 4-(Aminomethyl)-4-methyl- tetrahydro-2H-pyran A->B Reduction (e.g., H₂/Raney Ni, LiAlH₄) C 4-Methyltetrahydro-2H-pyran- 4-carboxylic Acid A->C Hydrolysis (e.g., H₂SO₄, HCl) D CDK9 Inhibitors (e.g., for Oncology) B->D Amide Coupling, Further Elaboration E Other APIs (Neurological, Inflammatory) C->E Amide/Ester Formation

Caption: Synthetic pathways from the precursor to key intermediates and their applications.

Reduction to 4-(Aminomethyl)-4-methyltetrahydro-2H-pyran

The reduction of the nitrile to a primary amine is a critical step in the synthesis of many pharmaceutical agents, including CDK9 inhibitors. This transformation can be achieved through catalytic hydrogenation or with chemical hydrides. Catalytic hydrogenation is often preferred in industrial settings due to its scalability and avoidance of pyrophoric reagents.

Protocol 2: Catalytic Hydrogenation of this compound

This protocol is based on established procedures for the reduction of nitriles using Raney nickel.

Materials:

  • This compound

  • Raney Nickel (50% slurry in water)

  • Anhydrous Methanol or Ethanol

  • Ammonia solution in methanol (e.g., 7N)

  • Hydrogen gas

  • High-pressure autoclave (e.g., Parr hydrogenator)

  • Celite® or a similar filter aid

Procedure:

  • Catalyst Preparation: In the autoclave, carefully wash the Raney Nickel slurry with anhydrous methanol to remove water.

  • Reaction Setup: To the autoclave containing the activated Raney Nickel, add a solution of this compound (1.0 eq) in methanol and the methanolic ammonia solution. The ammonia is crucial to suppress the formation of secondary amine byproducts.

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 psi). Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete within a few hours.

  • Work-up: After cooling to room temperature and carefully venting the hydrogen, purge the autoclave with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and the filter cake should not be allowed to dry. It should be quenched with water.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude 4-(aminomethyl)-4-methyltetrahydro-2H-pyran can be purified by vacuum distillation to yield the final product.

Hydrolysis to 4-Methyltetrahydro-2H-pyran-4-carboxylic Acid

The hydrolysis of the nitrile to a carboxylic acid provides another important intermediate for further functionalization, such as amide or ester formation. Acid-catalyzed hydrolysis is a common and effective method for this transformation.

Protocol 3: Acid-Catalyzed Hydrolysis of this compound

This protocol is adapted from general procedures for the hydrolysis of nitriles to carboxylic acids.

Materials:

  • This compound

  • Concentrated sulfuric acid or hydrochloric acid

  • Water

  • Sodium hydroxide solution (for neutralization)

  • Diethyl ether or Ethyl acetate

  • Standard reflux apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) to a mixture of water and concentrated sulfuric or hydrochloric acid (e.g., 1:1 v/v).

  • Hydrolysis: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a sodium hydroxide solution to a pH of approximately 2-3.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-methyltetrahydro-2H-pyran-4-carboxylic acid can be purified by recrystallization or column chromatography.

Application in the Synthesis of CDK9 Inhibitors

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation and has emerged as a promising target for cancer therapy. Several patents disclose the use of 4-(aminomethyl)-4-methyltetrahydro-2H-pyran as a crucial building block in the synthesis of potent and selective CDK9 inhibitors. The primary amine of this intermediate is typically used to form a key bond, often an amide or an amine linkage, to the core heterocyclic scaffold of the inhibitor.

G A 4-(Aminomethyl)-4-methyl- tetrahydro-2H-pyran C CDK9 Inhibitor Scaffold A->C Coupling Reaction B Heterocyclic Core (e.g., Pyrimidine, Thiazole) B->C

Caption: Assembly of a CDK9 inhibitor from the key intermediate.

One notable patent discloses a series of CDK9 inhibitors where the 4-(((...)-amino)methyl)tetrahydro-2H-pyran-4-methylnitrile moiety is a key structural feature. This highlights the direct utility of the precursor and its amine derivative in constructing the final active pharmaceutical ingredient (API).

Conclusion

This compound is a strategically important and versatile precursor in pharmaceutical synthesis. Its straightforward synthesis and the facile conversion of its nitrile group into primary amines and carboxylic acids provide access to key intermediates for the development of complex drug molecules. The protocols detailed herein offer a practical guide for researchers to effectively utilize this compound in their synthetic endeavors, particularly in the promising field of CDK9 inhibitor development for oncology. The favorable properties imparted by the tetrahydropyran scaffold ensure that this building block will continue to be of significant interest in the future of drug discovery.

References

Application Note: A Novel Multicomponent Strategy for the Synthesis of Spiro[pyran-oxindoles] Utilizing 4-Methyltetrahydro-2H-pyran-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spiro-oxindoles and the Potential of Tetrahydropyran-Containing Scaffolds

The spiro-oxindole scaffold is a privileged heterocyclic motif found in a multitude of natural products and pharmacologically active compounds.[1][2] This structural unit, characterized by a spiro-fused ring at the C3 position of the oxindole core, imparts a rigid three-dimensional architecture that is highly sought after in drug discovery for its ability to engage with biological targets. Spiro-oxindoles have demonstrated a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties.[1][2] Consequently, the development of efficient and versatile synthetic routes to novel spiro-oxindole derivatives is an area of intense research.

This application note proposes a novel synthetic strategy for the construction of spiro[4H-pyran-3,3′-oxindole] derivatives, a class of spiro-oxindoles with potential therapeutic applications. The proposed methodology is a one-pot, three-component reaction that uniquely employs 4-Methyltetrahydro-2H-pyran-4-carbonitrile as a key building block. The incorporation of the tetrahydropyran moiety is of particular interest as this saturated oxygen-containing heterocycle is a common feature in many bioactive molecules and can improve pharmacokinetic properties.

Proposed Synthetic Strategy: A Multicomponent Domino Reaction

The proposed synthesis is a domino reaction that proceeds through a sequence of a Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization. This approach leverages the reactivity of this compound as an active methylene compound.

The overall proposed transformation is as follows:

G cluster_reactants Reactants cluster_products Product Isatin Isatin Derivative Spiro Spiro[4H-pyran-3,3'-oxindole] Isatin->Spiro Catalyst Base Catalyst (e.g., Piperidine) THPCN 4-Methyltetrahydro-2H- pyran-4-carbonitrile THPCN->Spiro Malononitrile Malononitrile Malononitrile->Spiro Solvent Solvent (e.g., Ethanol)

Caption: Proposed one-pot, three-component synthesis of spiro[4H-pyran-3,3'-oxindole].

Detailed Mechanistic Pathway

The proposed reaction mechanism is a cascade of well-established organic transformations, initiated by a base-catalyzed Knoevenagel condensation.

  • Step 1: Knoevenagel Condensation. The reaction is initiated by the deprotonation of this compound by a base (e.g., piperidine) to form a resonance-stabilized carbanion. This nucleophile then attacks the electrophilic C3 carbonyl of the isatin derivative. Subsequent dehydration yields a 3-ylideneoxindole intermediate. The Knoevenagel condensation is a cornerstone reaction for C-C bond formation.[3][4][5][6]

  • Step 2: Michael Addition. In the same pot, a second active methylene compound, malononitrile, is deprotonated by the base. The resulting carbanion acts as a Michael donor and adds to the electron-deficient β-carbon of the 3-ylideneoxindole intermediate (the Michael acceptor). This conjugate addition is a key step in the formation of many spiro-oxindole systems.[7][8][9]

  • Step 3: Intramolecular Cyclization and Tautomerization. The intermediate generated from the Michael addition then undergoes a rapid intramolecular cyclization. The nitrile group attacks the newly formed enolate, leading to the formation of the six-membered pyran ring. A final tautomerization yields the stable, aromatic-like 2-amino-4H-pyran-3-carbonitrile moiety within the spiro-oxindole framework.

G Isatin Isatin Ylidene 3-Ylideneoxindole Intermediate Isatin->Ylidene THPCN This compound Carbanion1 THP Carbanion THPCN->Carbanion1 + Base Base1 Base Carbanion1->Ylidene Knoevenagel Condensation MichaelAdduct Michael Adduct Ylidene->MichaelAdduct Malononitrile Malononitrile Carbanion2 Malononitrile Carbanion Malononitrile->Carbanion2 + Base Base2 Base Carbanion2->MichaelAdduct Michael Addition Cyclized Cyclized Intermediate MichaelAdduct->Cyclized Intramolecular Cyclization Spiro Spiro[4H-pyran-3,3'-oxindole] Cyclized->Spiro Tautomerization

References

Application Note & Protocol: α-Alkylation of Tetrahydropyran-4-carbonitrile for the Synthesis of Novel Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[1][2] Its functionalization is a key strategy in drug discovery. This application note provides a detailed, robust protocol for the α-alkylation of tetrahydropyran-4-carbonitrile. The nitrile group serves not only as an activating group for the adjacent C-H bond but also as a versatile synthetic handle for subsequent transformations into amines, carboxylic acids, or ketones.[3][4][5] This guide details a procedure using lithium diisopropylamide (LDA) for deprotonation, followed by nucleophilic substitution with an alkyl halide, enabling the construction of a quaternary carbon center at the 4-position of the THP ring. We provide insights into the reaction mechanism, step-by-step experimental procedures, a troubleshooting guide, and expected outcomes for researchers in organic synthesis and drug development.

Scientific Rationale and Mechanistic Overview

The α-alkylation of a nitrile is a classic C-C bond-forming reaction predicated on the increased acidity of the proton at the carbon adjacent to the cyano group. The pKa of this α-proton is typically in the range of 25-30, rendering it accessible for deprotonation by a strong, non-nucleophilic base.[6][7]

Causality of Experimental Choices:

  • Choice of Base (LDA): Lithium diisopropylamide (LDA) is the base of choice for this transformation for several key reasons.[7][8] It is an exceptionally strong base (pKa of diisopropylamine is ~36), ensuring rapid and complete deprotonation of the nitrile.[8] Furthermore, LDA is sterically hindered and non-nucleophilic, which prevents it from competing with the nitrile anion in the subsequent reaction with the electrophilic alkyl halide. The use of a strong base like LDA allows the reaction to be performed at very low temperatures (-78 °C), which enhances selectivity and minimizes potential side reactions.

  • Anhydrous Conditions: LDA reacts violently with water. Therefore, the reaction must be conducted under strictly anhydrous conditions using dried solvents and glassware, and under an inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching of the base and the reactive carbanion intermediate.

  • Choice of Alkylating Agent: The reaction proceeds via an SN2 mechanism.[7] Consequently, the choice of alkylating agent is critical. Primary alkyl halides (e.g., R-I, R-Br) and activated halides like benzyl or allyl bromides are ideal as they are highly susceptible to SN2 attack and less prone to elimination. Secondary halides may give a mixture of substitution and elimination products, while tertiary halides will almost exclusively undergo E2 elimination due to the steric bulk and basicity of the nitrile carbanion.[7]

  • Solvent (THF): Anhydrous tetrahydrofuran (THF) is the preferred solvent. It is aprotic and effectively solvates the lithium cation of LDA. Its low freezing point (-108 °C) makes it ideal for reactions conducted at -78 °C (a dry ice/acetone bath).

The overall transformation is depicted below:

Caption: General reaction mechanism for the LDA-mediated α-alkylation.

Detailed Experimental Protocol

This protocol describes the alkylation of tetrahydropyran-4-carbonitrile with benzyl bromide as a representative example.

2.1 Materials and Reagents

ReagentGradeSupplierNotes
Tetrahydropyran-4-carbonitrile≥98%Standard Vendor
Lithium diisopropylamide (LDA)2.0 M in THF/heptane/ethylbenzeneStandard VendorHandle under inert gas. Titrate before use for accuracy.
Benzyl bromide≥98%Standard VendorLachrymatory, handle in a fume hood.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Standard VendorStored over molecular sieves.
Saturated aq. Ammonium Chloride (NH₄Cl)Reagent Grade-Used for quenching the reaction.
Ethyl Acetate (EtOAc)ACS Grade-For extraction.
Brine (Saturated aq. NaCl)Reagent Grade-For extraction wash.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade-For drying organic layer.
Silica Gel60 Å, 230-400 meshStandard VendorFor column chromatography.

2.2 Equipment

  • Two-neck round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Schlenk line with Argon or Nitrogen supply

  • Septa, needles, and syringes

  • Low-temperature bath (Dry ice/acetone, -78 °C)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Glassware for work-up and column chromatography

2.3 Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

2.4 Step-by-Step Procedure

  • Preparation: Place a magnetic stir bar into a 100 mL two-neck round-bottom flask. Dry the flask in an oven at 120 °C for at least 4 hours and allow it to cool to room temperature under a stream of Argon or Nitrogen.

  • Reaction Setup: To the cooled flask, add tetrahydropyran-4-carbonitrile (1.00 g, 8.99 mmol, 1.0 equiv) and anhydrous THF (40 mL) via syringe.

  • Cooling: Place the flask in a dry ice/acetone bath to cool the solution to -78 °C with stirring.

  • Deprotonation: Slowly add the 2.0 M solution of LDA (5.0 mL, 9.89 mmol, 1.1 equiv) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise above -70 °C. A slight color change (often to pale yellow) may be observed. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the nitrile anion.

  • Alkylation: Add benzyl bromide (1.28 mL, 10.79 mmol, 1.2 equiv) dropwise to the carbanion solution at -78 °C.

  • Reaction Progression: Stir the reaction mixture at -78 °C for 2 hours, then remove the cooling bath and allow the reaction to slowly warm to room temperature. Let it stir overnight (approx. 16 hours).

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 20% EtOAc in hexanes). The product should have a lower Rf than the starting nitrile.

  • Work-up: Cool the reaction mixture to 0 °C using an ice bath. Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 25%) to yield the pure 4-benzyl-tetrahydropyran-4-carbonitrile.

Expected Results and Data

Yields are generally good to excellent, depending on the reactivity of the alkyl halide.

Table 1: Representative Alkylating Agents and Expected Yields

Alkylating AgentProduct NameExpected Isolated Yield (%)
Iodomethane4-Methyl-tetrahydropyran-4-carbonitrile85-95%
Benzyl bromide4-Benzyl-tetrahydropyran-4-carbonitrile80-90%
1-Bromobutane4-Butyl-tetrahydropyran-4-carbonitrile75-85%
Allyl bromide4-Allyl-tetrahydropyran-4-carbonitrile80-90%

Representative Characterization Data for 4-Benzyl-tetrahydropyran-4-carbonitrile:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.40-7.25 (m, 5H, Ar-H), 3.90-3.80 (m, 4H, -O-CH₂-), 3.05 (s, 2H, -CH₂-Ph), 2.00-1.85 (m, 4H, -CH₂-).

  • ¹³C NMR (101 MHz, CDCl₃): δ 134.5 (Ar-C), 130.0 (Ar-CH), 128.5 (Ar-CH), 127.8 (Ar-CH), 121.5 (CN), 65.0 (-O-CH₂), 45.0 (quaternary C), 43.0 (-CH₂-Ph), 35.0 (-CH₂-).

  • IR (thin film, cm⁻¹): 3030 (Ar C-H), 2950, 2850 (Aliphatic C-H), 2240 (C≡N, weak), 1600 (Ar C=C), 1100 (C-O-C).

  • HRMS (ESI): Calculated for C₁₃H₁₆NO⁺ [M+H]⁺, found [M+H]⁺.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive LDA (degraded by moisture/air). 2. "Wet" solvent or glassware. 3. Insufficient deprotonation time.1. Use a fresh bottle of commercial LDA or titrate the solution before use. 2. Ensure all glassware is rigorously oven-dried and the solvent is truly anhydrous. 3. Increase deprotonation time at -78 °C to 1-2 hours.
Starting Material Recovered 1. See above causes for low yield. 2. Unreactive alkyl halide (e.g., R-Cl).1. Address issues with anhydrous technique. 2. Switch to a more reactive halide (R-Br or R-I). Adding a catalytic amount of NaI can facilitate the reaction with alkyl chlorides (Finkelstein reaction).
Multiple Products (TLC) 1. Di-alkylation (if product has α-H). 2. E2 Elimination product from alkyl halide. 3. Impure starting materials.1. Not applicable for this substrate as a quaternary center is formed. 2. Use a primary or benzyl/allyl halide. Avoid secondary/tertiary halides. 3. Purify starting materials before the reaction.
Reaction turns dark/brown 1. Decomposition of reagents. 2. Reaction warmed up too quickly.1. Ensure high purity of reagents. 2. Maintain strict temperature control during addition steps. Allow for a very slow warm-up to room temperature.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate gloves.

  • Reagent Handling:

    • LDA and n-BuLi: Corrosive and pyrophoric. Must be handled under an inert atmosphere using proper syringe techniques.

    • Alkyl Halides: Many are toxic, irritants, and/or lachrymators (e.g., benzyl bromide). Always handle in a well-ventilated chemical fume hood.

    • Cyanides: Tetrahydropyran-4-carbonitrile is an organic nitrile and is toxic. Avoid inhalation, ingestion, and skin contact. Any acidification of cyanide-containing waste can produce highly toxic HCN gas.

  • Reaction Conditions: The use of a dry ice/acetone bath requires insulated gloves to prevent frostbite. The reaction quench can be exothermic; perform it slowly and with cooling.

Conclusion

This application note provides a reliable and scalable protocol for the α-alkylation of tetrahydropyran-4-carbonitrile. The method leverages well-established organolithium chemistry to efficiently form a new carbon-carbon bond at the 4-position, creating a synthetically useful quaternary center. The resulting 4-alkyl-tetrahydropyran-4-carbonitrile products are valuable building blocks for further chemical elaboration, offering a direct route to novel molecular architectures for pharmaceutical and materials science research.

References

Application Note: Streamlining Discovery through One-Pot Synthesis of Spiro[4H-pyran-3,3'-oxindole] Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Spirooxindole Advantage

The spirooxindole framework is a cornerstone of modern medicinal chemistry, forming the core structure of numerous natural alkaloids and synthetic compounds with potent biological activities.[1][2] Specifically, the spiro[4H-pyran-3,3'-oxindole] scaffold, which fuses a pyran ring to the oxindole core at the C3 position, has garnered significant attention for its unique three-dimensional architecture—a "privileged skeleton" in drug discovery.[1][3] These molecules have demonstrated a wide range of pharmacological properties, including antibacterial, anticancer, and anti-hypertensive effects.[2][4][5]

The challenge in harnessing this potential lies in their synthesis. Traditional multi-step methods are often time-consuming, inefficient, and generate significant chemical waste. This guide details the application of one-pot, multi-component reactions (MCRs), an elegant and efficient strategy to construct these complex scaffolds in a single operation.[6][7] MCRs are inherently convergent and environmentally friendly, offering a powerful tool for rapidly generating libraries of diverse spirooxindole derivatives for screening and lead optimization.[1] We will explore several field-proven protocols, explaining the causal relationships behind catalyst selection and reaction conditions to empower researchers in their synthetic endeavors.

The Core Mechanism: A Domino Cascade

The synthesis of spiro[4H-pyran-3,3'-oxindole] derivatives via a three-component reaction of an isatin (1) , an active methylene compound (2) (e.g., malononitrile), and a 1,3-dicarbonyl compound (3) proceeds through a well-established domino reaction sequence. This cascade typically involves a Knoevenagel condensation, followed by a Michael addition, and concluding with an intramolecular cyclization/tautomerization.

The process is initiated by a base-catalyzed Knoevenagel condensation between the isatin and the active methylene compound.[8] This forms a highly electrophilic isatylidene intermediate. The 1,3-dicarbonyl compound, deprotonated by the catalyst or base, then acts as a nucleophile in a Michael addition to the isatylidene. The resulting adduct undergoes a final intramolecular cyclization and tautomerization to yield the stable spiro[4H-pyran-3,3'-oxindole] product.[1][8]

Domino_Reaction_Mechanism General Domino Reaction Mechanism cluster_start Reactants cluster_steps Reaction Cascade Isatin Isatin (1) Knoevenagel Knoevenagel Condensation Isatin->Knoevenagel + (2) - H₂O AMC Active Methylene Compound (2) AMC->Knoevenagel Dicarbonyl 1,3-Dicarbonyl Compound (3) Michael Michael Addition Dicarbonyl->Michael + Catalyst Intermediate Isatylidene Intermediate Knoevenagel->Intermediate Intermediate->Michael Adduct Open-Chain Adduct Michael->Adduct Cyclization Intramolecular Cyclization & Tautomerization Adduct->Cyclization Product Spiro[4H-pyran-3,3'-oxindole] Product Cyclization->Product

Caption: General domino Knoevenagel/Michael/cyclization sequence.

Field-Proven Synthetic Protocols

The choice of catalyst is paramount as it dictates reaction efficiency, conditions, and, in some cases, the stereochemical outcome. We present three distinct, robust protocols that leverage different catalytic systems, each with unique advantages.

Protocol A: Green Synthesis with Reusable CuO Nanoparticles

Rationale: Heterogeneous catalysis using metal nanoparticles represents a significant advancement in green chemistry. Copper(II) oxide (CuO) nanoparticles are inexpensive, readily available, and highly efficient catalysts that can be easily recovered by filtration and reused multiple times without a significant loss in activity.[9] This protocol is ideal for large-scale synthesis where cost and environmental impact are primary concerns. The high surface area of the nanoparticles provides numerous active sites, enabling the reaction to proceed smoothly at room temperature.[9]

CuO_Workflow A 1. Combine Reactants & Catalyst B Add Isatin (1 mmol), Malononitrile (1 mmol), 1,3-Dicarbonyl (1 mmol), and CuO NPs (4 mol%) to EtOH (2 mL). A->B C 2. Reaction A->C D Stir mixture at room temperature. Monitor progress via TLC. C->D E 3. Catalyst Separation C->E F Add acetone to dissolve product. Filter to recover CuO NPs for reuse. E->F G 4. Product Isolation E->G H Evaporate filtrate. Recrystallize crude product from EtOH. G->H Trogers_Base_Workflow A 1. Charge Reactor B Add diketone (0.42 mmol), isatin (0.4 mmol), malononitrile (0.8 mmol), and Tröger's base catalyst (0.08 mmol) to ACN (10 mL). A->B C 2. Reaction A->C D Reflux the mixture. Monitor completion by TLC. C->D E 3. Aqueous Work-up C->E F Add H₂O (10 mL), adjust pH to 7 with NaHCO₃. Extract with CH₂Cl₂ (3 x 50 mL). E->F G 4. Purification E->G H Combine organic layers, dry (Na₂SO₄). Concentrate and purify by column chromatography. G->H Asymmetric_Workflow A 1. Prepare Reaction Vessel B Add isatin (0.2 mmol), 1,3-dicarbonyl (0.24 mmol), malononitrile (0.2 mmol), and catalyst (10 mol%) to toluene (1.0 mL). A->B C 2. Additive & Reaction A->C D Add H₂O (5.0 equiv). Stir mixture at 0 °C for 24-72h. C->D E 3. Purification C->E F Directly load the reaction mixture onto a silica gel column. Purify using flash chromatography. E->F G 4. Analysis E->G H Determine yield of isolated product. Analyze enantiomeric excess (ee) by HPLC. G->H

References

Catalytic Asymmetric Synthesis Involving Pyran Carbonitrile Substrates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chiral pyran carbonitrile scaffold is a privileged motif in a multitude of biologically active molecules and natural products. Its strategic importance in drug discovery and development has fueled significant interest in methodologies for its enantioselective synthesis. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of catalytic asymmetric strategies for the synthesis of these valuable compounds. Moving beyond a simple recitation of procedures, this document elucidates the mechanistic underpinnings of catalyst selection and reaction design, offering a self-validating framework for experimental success. Detailed, field-proven protocols for key transformations, including organocatalytic domino reactions and N-heterocyclic carbene (NHC)-catalyzed syntheses, are presented alongside illustrative diagrams and comparative data tables to facilitate practical application and further innovation in the field.

Introduction: The Significance of Chiral Pyran Carbonitriles

The tetrahydropyran (THP) ring is a ubiquitous structural element in a vast array of natural products and pharmaceutical agents.[1] The incorporation of a nitrile group onto this scaffold introduces a versatile functional handle that can be readily transformed into other critical moieties such as amines, carboxylic acids, and tetrazoles, significantly expanding the accessible chemical space for drug discovery.[2] The precise stereochemical arrangement of substituents on the pyran ring is often paramount for biological activity, making the development of robust catalytic asymmetric methods for the synthesis of chiral pyran carbonitriles a key objective in modern organic chemistry.

This guide focuses on catalytic asymmetric reactions where a pyran carbonitrile is either formed enantioselectively from achiral precursors or is itself a substrate for further asymmetric functionalization. We will delve into the logic of catalyst selection, the mechanistic pathways that govern stereochemical outcomes, and provide detailed protocols for the reproducible synthesis of these high-value compounds.

Core Strategies in Asymmetric Synthesis of Pyran Carbonitriles

The asymmetric synthesis of pyran carbonitriles can be broadly categorized into two main approaches:

  • De Novo Ring Construction: The enantioselective formation of the pyran ring from acyclic precursors, often through powerful domino or cascade reactions.

  • Asymmetric Functionalization of Pre-formed Pyran Carbonitriles: The enantioselective transformation of an existing, often prochiral, pyran carbonitrile substrate.

This guide will primarily focus on the former, as it represents the most prevalent and versatile strategy in the current literature.

Organocatalytic Domino and Cascade Reactions

Organocatalysis has emerged as a powerful platform for the synthesis of complex chiral molecules, offering mild reaction conditions and avoiding the use of often toxic and expensive transition metals.[3][4] In the context of pyran carbonitrile synthesis, bifunctional organocatalysts, such as those based on cinchona alkaloids or chiral amines, have proven to be particularly effective in orchestrating elegant domino and cascade sequences.

A prominent example is the domino Michael-hemiacetalization reaction.[3] In this approach, a bifunctional catalyst, such as a squaramide, simultaneously activates both the nucleophile (e.g., a 1,3-dicarbonyl compound) and the electrophile (e.g., an α-hydroxymethyl nitroalkene) through hydrogen bonding interactions. This dual activation facilitates a highly stereoselective Michael addition, followed by an intramolecular hemiacetalization to construct the tetrahydropyran ring with excellent control over multiple stereocenters.

Mechanism of Organocatalytic Domino Michael-Hemiacetalization:

The squaramide catalyst, with its hydrogen bond donating and accepting capabilities, forms a well-organized ternary complex with the 1,3-dicarbonyl compound and the nitroalkene. This pre-organization in the catalyst's chiral pocket dictates the facial selectivity of the nucleophilic attack, leading to the observed high enantioselectivity.

G cluster_0 Catalytic Cycle Catalyst Squaramide Catalyst (E) Ternary_Complex Chiral Ternary Complex Catalyst->Ternary_Complex Binds Dicarbonyl 1,3-Dicarbonyl (1) Dicarbonyl->Ternary_Complex Nitroalkene α-Hydroxymethyl Nitroalkene (2) Nitroalkene->Ternary_Complex Michael_Adduct Michael Adduct Ternary_Complex->Michael_Adduct Stereoselective Michael Addition Hemiacetal Tetrahydropyranol (3) Michael_Adduct->Hemiacetal Intramolecular Hemiacetalization Hemiacetal->Catalyst Product Release & Catalyst Regeneration

Caption: Organocatalytic Domino Michael-Hemiacetalization Cycle.

N-Heterocyclic Carbene (NHC) Catalysis

N-Heterocyclic carbenes (NHCs) have revolutionized organocatalysis by enabling unique modes of reactivity, particularly through the generation of homoenolate and acyl azolium intermediates.[5][6] In the synthesis of dihydropyran carbonitriles, NHCs can catalyze oxidative [3+3] annulation reactions between enals and α-cyano ketones.

The reaction is initiated by the addition of the NHC to the enal, forming the Breslow intermediate. Subsequent oxidation generates a key acyl azolium intermediate, which then undergoes a cascade of reactions, including a Michael addition and an intramolecular cyclization, to afford the desired dihydropyran carbonitrile with the creation of an all-carbon quaternary stereocenter. The use of additives like LiCl has been shown to significantly improve both the reaction efficiency and stereoselectivity.[1]

Mechanism of NHC-Catalyzed Oxidative Annulation:

The chiral NHC catalyst controls the stereochemistry at the newly formed quaternary center by directing the approach of the nucleophile to the acyl azolium intermediate within its chiral environment.

G cluster_1 NHC Catalytic Cycle NHC Chiral NHC Breslow Breslow Intermediate NHC->Breslow Enal Enal Enal->Breslow Acyl_Azolium Acyl Azolium Intermediate Breslow->Acyl_Azolium Oxidant Oxidant Oxidant->Acyl_Azolium Michael_Adduct Michael Adduct Acyl_Azolium->Michael_Adduct Cyano_Ketone α-Cyano Ketone Cyano_Ketone->Michael_Adduct Dihydropyran Dihydropyran Carbonitrile Michael_Adduct->Dihydropyran Intramolecular Cyclization Dihydropyran->NHC Product Release & Catalyst Regeneration

Caption: NHC-Catalyzed Oxidative Annulation for Dihydropyran Carbonitriles.

Application Notes and Protocols

The following protocols are representative examples of the catalytic asymmetric synthesis of pyran carbonitriles. These have been adapted from peer-reviewed literature and are intended to serve as a starting point for further investigation.

Protocol 1: Organocatalytic Asymmetric Domino Michael-Hemiacetalization

This protocol describes the synthesis of highly functionalized tetrahydropyranols via a squaramide-catalyzed domino reaction.[3]

Materials:

  • 1,3-Dicarbonyl compound (1.0 mmol, 1.0 equiv)

  • (E)-3-Aryl-2-nitroprop-2-en-1-ol (1.0 mmol, 1.0 equiv)

  • Squaramide catalyst E (see reference for structure) (0.1 mmol, 10 mol%)

  • Dichloromethane (CH₂Cl₂), anhydrous (4.0 mL)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry glass vial equipped with a magnetic stir bar, add the 1,3-dicarbonyl compound (1.0 mmol) and the (E)-3-aryl-2-nitroprop-2-en-1-ol (1.0 mmol).

  • Add anhydrous dichloromethane (4.0 mL) to dissolve the starting materials.

  • Add the squaramide catalyst E (0.1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon complete consumption of the starting materials, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired tetrahydropyranol product.

Expected Outcome:

This reaction typically affords the desired tetrahydropyranols in good yields with high diastereoselectivity and excellent enantioselectivity.

Entry1,3-DicarbonylNitroalkene Aryl GroupYield (%)dr (trans:cis)ee (%) (trans)
1AcetylacetonePhenyl85>20:195
2Dibenzoylmethane4-Chlorophenyl92>20:198
3Ethyl acetoacetate4-Methoxyphenyl7815:192

Table 1: Representative Results for Organocatalytic Domino Michael-Hemiacetalization. [3]

Protocol 2: NHC-Catalyzed Enantioselective Synthesis of Dihydropyran-4-carbonitriles

This protocol details the synthesis of dihydropyran-4-carbonitriles bearing an all-carbon quaternary center via an NHC-catalyzed oxidative annulation.[1]

Materials:

  • Enals (0.24 mmol, 1.2 equiv)

  • α-cyano ketones (0.2 mmol, 1.0 equiv)

  • Chiral triazolium salt (NHC precursor) (0.02 mmol, 10 mol%)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.02 mmol, 10 mol%)

  • LiCl (0.04 mmol, 20 mol%)

  • Oxidant (e.g., DDQ) (0.3 mmol, 1.5 equiv)

  • Toluene, anhydrous (2.0 mL)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the chiral triazolium salt (0.02 mmol), α-cyano ketone (0.2 mmol), and LiCl (0.04 mmol).

  • Add anhydrous toluene (2.0 mL) and stir the mixture for 5 minutes at room temperature.

  • Add DBU (0.02 mmol) and stir for another 10 minutes.

  • Add the enal (0.24 mmol) and the oxidant (0.3 mmol) to the reaction mixture.

  • Stir the reaction at the specified temperature (e.g., 30 °C) and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired dihydropyran-4-carbonitrile.

Expected Outcome:

This protocol typically yields dihydropyran-4-carbonitriles in good yields with excellent enantioselectivities.

EntryEnal R GroupCyano Ketone R' GroupYield (%)er
1PhenylPhenyl8598:2
24-MethylphenylPhenyl8297:3
32-NaphthylPhenyl7598:2

Table 2: Representative Results for NHC-Catalyzed Synthesis of Dihydropyran-4-carbonitriles. [1]

Trustworthiness and Self-Validation

The protocols described herein are based on established and peer-reviewed methodologies. To ensure the trustworthiness and reproducibility of these experiments, the following points should be considered:

  • Reagent Purity: The purity of starting materials, catalysts, and solvents is critical for achieving high yields and selectivities. Anhydrous solvents should be used where specified.

  • Inert Atmosphere: For reactions sensitive to air or moisture, such as the NHC-catalyzed protocol, the use of a properly maintained inert atmosphere is essential.

  • Catalyst Quality: The activity and enantiopurity of the catalyst are paramount. It is recommended to use commercially available catalysts from reputable suppliers or to carefully synthesize and characterize them in-house.

  • Reaction Monitoring: Careful monitoring of the reaction progress by TLC or other analytical techniques is crucial to determine the optimal reaction time and prevent the formation of byproducts.

  • Purification: Proper purification by column chromatography is necessary to isolate the desired product in high purity. The choice of eluent system should be optimized for each specific product.

By adhering to these principles, researchers can confidently implement these protocols and validate their results.

Conclusion and Future Outlook

The catalytic asymmetric synthesis of pyran carbonitriles has witnessed significant advancements, particularly through the development of innovative organocatalytic strategies. The domino and cascade reactions highlighted in this guide offer efficient and highly stereoselective routes to these valuable chiral building blocks from simple, achiral precursors.

Future research in this area will likely focus on expanding the substrate scope, developing more sustainable and recyclable catalytic systems, and exploring new modes of asymmetric induction. The direct asymmetric functionalization of pre-formed pyran carbonitrile substrates remains a less explored yet highly promising avenue for further investigation. The continued development of novel catalytic methodologies will undoubtedly accelerate the discovery and development of new therapeutics and other functional molecules based on the versatile pyran carbonitrile scaffold.

References

Application Note & Protocols: Leveraging 4-Methyltetrahydro-2H-pyran-4-carbonitrile for the Construction of Complex Molecular Architectures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold with a Versatile Chemical Handle

In the landscape of modern medicinal chemistry and drug development, the tetrahydropyran (THP) ring is recognized as a "privileged scaffold." Its inclusion in molecular design often confers advantageous pharmacokinetic properties, such as enhanced aqueous solubility, improved metabolic stability, and favorable cell permeability.[1] 4-Methyltetrahydro-2H-pyran-4-carbonitrile emerges as a particularly strategic building block, combining this beneficial scaffold with a highly versatile nitrile functional group positioned at a quaternary carbon center.[2][3] This unique arrangement provides a robust platform for generating diverse and complex molecular architectures, particularly spirocyclic systems and densely functionalized heterocyclic compounds.

This guide provides an in-depth exploration of the synthetic utility of this compound. We will detail the fundamental transformations of the nitrile group and present validated protocols for its application in the synthesis of high-value molecular frameworks, explaining the chemical logic behind each strategic decision.

Section 1: The Nitrile Group as a Central Transformation Hub

The synthetic power of this compound stems from the nitrile group's ability to be converted into a wide array of other functional groups.[3] This versatility allows chemists to diverge from a single starting material to access amines, carboxylic acids, ketones, and aldehydes, each serving as a gateway to new molecular families.

Core Synthetic Transformations

The primary transformations of the nitrile moiety are fundamental to its application. These reactions are reliable and provide high yields of the desired products, making them cornerstone operations in a synthetic workflow.

  • Reduction to Primary Amines: The complete reduction of the nitrile to a primary amine (-(C≡N) → -CH₂NH₂) is most effectively achieved with powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄).[4][5] The resulting aminomethyl group is a critical component for introducing basic centers, forming amides, or participating in further cyclization reactions.

  • Hydrolysis to Carboxylic Acids: Under acidic or basic aqueous conditions, the nitrile can be fully hydrolyzed to a carboxylic acid (-(C≡N) → -COOH).[4][5] This transformation is key for creating molecules with acidic handles, suitable for forming esters, amides, or serving as key pharmacophoric elements.

  • Conversion to Ketones via Organometallic Addition: Grignard and organolithium reagents add to the electrophilic carbon of the nitrile. The resulting imine intermediate is hydrolyzed upon aqueous workup to yield a ketone (-(C≡N) → -C(O)R).[4][5] This method is a powerful carbon-carbon bond-forming reaction, enabling the attachment of diverse alkyl or aryl side chains.

  • Partial Reduction to Aldehydes: By using a less reactive hydride reagent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures, the reduction can be stopped at the imine stage, which is then hydrolyzed to an aldehyde (-(C≡N) → -CHO).[5] This provides access to another key functional group for subsequent reactions like Wittig olefination or reductive amination.

G cluster_start Starting Building Block cluster_products Key Synthetic Intermediates start_mol 4-Methyltetrahydro-2H- pyran-4-carbonitrile Amine Primary Amine (-CH₂NH₂) start_mol->Amine  LiAlH₄, THF  then H₂O workup Acid Carboxylic Acid (-COOH) start_mol->Acid  H₃O⁺ or OH⁻  then H₂O, Δ Ketone Ketone (-C(O)R) start_mol->Ketone  1. R-MgBr or R-Li  2. H₃O⁺ workup Aldehyde Aldehyde (-CHO) start_mol->Aldehyde  1. DIBAL-H, Toluene, -78°C  2. H₂O workup

Section 2: Application in Spirocyclic System Synthesis

The quaternary center of this compound makes it an ideal precursor for the synthesis of spirocyclic compounds, where two rings share a single atom.[6] Spirocycles are of immense interest in drug discovery due to their rigid, three-dimensional structures that can effectively probe biological target binding sites.[1]

Protocol 1: Synthesis of a Spiro-Hydantoin Derivative

This protocol demonstrates a two-step sequence: first, the conversion of the nitrile to a ketone, followed by a one-pot Bucherer-Bergs reaction to form the spiro-hydantoin.[1]

G A Start: 4-Methyltetrahydro-2H- pyran-4-carbonitrile B Step 1: Grignard Addition & Hydrolysis A->B  1. CH₃MgBr, Et₂O  2. H₃O⁺ workup C Intermediate: 4-Acetyl-4-methyl- tetrahydro-2H-pyran B->C D Step 2: Bucherer-Bergs Reaction C->D  KCN, (NH₄)₂CO₃  EtOH/H₂O, Reflux E Product: Spiro[tetrahydropyran-4,4'- imidazolidine]-2',5'-dione (Spiro-Hydantoin) D->E

Step A: Synthesis of 4-Acetyl-4-methyltetrahydro-2H-pyran (Ketone Intermediate)

  • Scientist's Rationale: This step converts the nitrile into a ketone, which is the required substrate for the subsequent Bucherer-Bergs reaction. A methyl Grignard reagent is chosen to produce an acetyl group, but other organometallics could be used to generate different ketones. The reaction is performed under anhydrous conditions to prevent quenching of the highly reactive Grignard reagent.

  • Detailed Protocol:

    • Setup: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser. Dissolve the starting material in anhydrous diethyl ether (Et₂O).

    • Reaction: Cool the solution to 0 °C in an ice bath. Add methylmagnesium bromide (CH₃MgBr, 1.2 eq, 3.0 M solution in Et₂O) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Transfer the mixture to a separatory funnel and extract with Et₂O (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure ketone.

Step B: Bucherer-Bergs Synthesis of the Spiro-Hydantoin

  • Scientist's Rationale: The Bucherer-Bergs reaction is a robust, one-pot multicomponent reaction that efficiently converts ketones into hydantoins.[1] It proceeds via the in-situ formation of a cyanohydrin and an aminonitrile, which then cyclizes. Using a mixture of ethanol and water as the solvent ensures all reagents are sufficiently soluble.

  • Detailed Protocol:

    • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the ketone intermediate from Step A (1.0 eq), potassium cyanide (KCN, 1.5 eq), and ammonium carbonate ((NH₄)₂CO₃, 3.0 eq).

    • Reaction: Add a 1:1 mixture of ethanol and water as the solvent. Heat the reaction mixture to reflux (approx. 80-90 °C) with vigorous stirring for 12-24 hours.

    • Work-up: After cooling to room temperature, a precipitate may form. If so, collect the solid by filtration. If no precipitate forms, concentrate the mixture under reduced pressure to remove the ethanol and then cool the remaining aqueous solution in an ice bath to induce crystallization.

    • Wash the collected solid with cold water and then cold ethanol to remove unreacted starting materials and salts.

    • Purification: The product is often pure enough after washing. If necessary, recrystallize from ethanol/water to obtain the final spiro-hydantoin product.

SubstrateReagentsTime (h)Yield (%)
4-Acetyl-4-methyl-THPKCN, (NH₄)₂CO₃1885
4-Benzoyl-4-methyl-THPKCN, (NH₄)₂CO₃2478

Table 1. Representative yields for the Bucherer-Bergs synthesis of spiro-hydantoins.

Section 3: Application in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials.[7] The nitrile functionality is a common participant in MCRs for the synthesis of nitrogen-containing heterocycles.

Protocol 2: One-Pot Synthesis of a Fused Spiro[4H-pyran-oxindole] Derivative

This protocol is adapted from methodologies for synthesizing spiro-pyran derivatives and illustrates how a derivative of our building block can participate in a powerful MCR.[7][8] Here, we will first hydrolyze the nitrile to the corresponding carboxylic acid, which is then used in the MCR.

MCR cluster_reactants Reactants in One Pot Isatin Isatin Derivative Catalyst Catalyst (e.g., [BMIm]BF₄ or Piperidine) Isatin->Catalyst Malononitrile Malononitrile Malononitrile->Catalyst PyranAcid 4-Methyl-THP-4- carboxylic acid PyranAcid->Catalyst Product Complex Product: Fused Spiro[4H-pyran-oxindole] Catalyst->Product  Ambient Temp  or Reflux

  • Scientist's Rationale: This reaction builds a complex spiro[pyran-oxindole] scaffold, a structure known for diverse biological activities.[7] The reaction proceeds through a cascade of Knoevenagel condensation and Michael addition reactions. The choice of a basic catalyst like piperidine or an ionic liquid like [BMIm]BF₄ facilitates the deprotonation steps that initiate the cascade.[7]

  • Detailed Protocol:

    • Prerequisite: Prepare 4-methyltetrahydro-2H-pyran-4-carboxylic acid by hydrolyzing the starting nitrile using standard acidic conditions (e.g., refluxing in 6M HCl).

    • Setup: To a 50 mL round-bottom flask, add the isatin derivative (1.0 eq), malononitrile (1.0 eq), and 4-methyltetrahydro-2H-pyran-4-carboxylic acid (acting as the 1,3-dicarbonyl equivalent after in-situ decarboxylation, 1.0 eq) in ethanol.

    • Reaction: Add a catalytic amount of piperidine (0.1 eq). Stir the mixture at room temperature or gently reflux for 2-6 hours. Monitor the progress of the reaction by TLC.

    • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration.

    • Wash the crude product with cold ethanol to remove residual starting materials and catalyst.

    • Purification: The filtered solid is typically of high purity. If required, recrystallization from ethanol or purification via column chromatography can be performed.

Isatin DerivativeCatalystTime (h)Yield (%)
IsatinPiperidine392
5-Bromo-isatinPiperidine489
N-Methyl-isatin[BMIm]BF₄295

Table 2. Scope and yields for the MCR synthesis of spiro[4H-pyran-oxindole] derivatives.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex molecular architectures. Its strategic combination of a pharmaceutically privileged tetrahydropyran scaffold and a synthetically malleable nitrile group provides an efficient entry point to diverse chemical spaces. The protocols detailed herein for the synthesis of spiro-hydantoins and fused spiro-oxindoles demonstrate its utility in both multi-step and multi-component reaction strategies. For researchers, scientists, and drug development professionals, mastering the application of this building block opens up new avenues for creating novel, structurally complex, and potentially bioactive compounds.

References

Application Note: Key Functional Group Transformations of the Nitrile Moiety in 4-Methyltetrahydropyran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal and Process Chemists

Introduction

The 4-methyltetrahydropyran (4-MeTHP) scaffold is a privileged motif in modern medicinal chemistry, prized for its favorable physicochemical properties, including improved solubility and metabolic stability, when replacing more traditional carbocyclic or aromatic rings. The nitrile functional group (–C≡N) serves as an exceptionally versatile synthetic handle on this scaffold. Its linear geometry, polarity, and ability to undergo a variety of transformations make it a cornerstone for generating diverse molecular libraries for drug discovery and development.[1] This guide provides detailed protocols and mechanistic insights for three fundamental transformations of nitriles on 4-methyltetrahydropyran derivatives: hydrolysis to carboxylic acids, reduction to primary amines, and conversion to ketones via organometallic addition.

Hydrolysis: Conversion of Nitriles to Carboxylic Acids

The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation that allows for the introduction of a key acidic functional group, often crucial for biological activity or for further synthetic elaboration. The reaction proceeds through an amide intermediate, which, under vigorous conditions, is further hydrolyzed to the carboxylic acid. This transformation can be catalyzed by either acid or base.

Causality and Experimental Choices:

For substrates like 4-methyltetrahydropyran derivatives, the nitrile group is attached to a secondary or tertiary carbon, which can impart steric hindrance. Consequently, mild hydrolysis conditions may stall at the amide stage.[2] To ensure complete conversion to the carboxylic acid, vigorous heating under reflux with a strong acid or base is typically required.[3] Acid-catalyzed hydrolysis is often preferred for its straightforward workup, as the final product can be easily extracted after neutralization of the excess acid.

Hydrolysis_Mechanism

Figure 1. Mechanism of Acid-Catalyzed Nitrile Hydrolysis.

Protocol 1.1: Acid-Catalyzed Hydrolysis to Carboxylic Acid

This protocol describes the conversion of a generic (4-methyltetrahydro-2H-pyran-4-yl)carbonitrile to the corresponding carboxylic acid.

Materials:

  • (4-methyltetrahydro-2H-pyran-4-yl)carbonitrile (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl, 37%) or Sulfuric Acid (H₂SO₄, 98%)

  • 1,4-Dioxane or Water

  • Diethyl ether or Ethyl acetate

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the nitrile (1.0 eq). Add a 1:1 mixture of water and 1,4-dioxane (10 volumes), followed by the slow addition of concentrated HCl (5-10 volumes).

  • Heating: Heat the reaction mixture to reflux (approx. 100-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-48 hours for full conversion, depending on steric hindrance.

  • Workup: After completion, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 15 volumes).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 20 volumes) and brine (1 x 20 volumes) to remove residual acid and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude carboxylic acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The disappearance of the nitrile peak (~2250 cm⁻¹) and the appearance of a broad O-H stretch (~3000 cm⁻¹) and a C=O stretch (~1710 cm⁻¹) in the IR spectrum are indicative of a successful transformation.

Parameter Acid-Catalyzed Hydrolysis Base-Catalyzed Hydrolysis
Reagents Conc. HCl or H₂SO₄ in H₂O/Dioxane10-40% aq. NaOH or KOH in H₂O/EtOH
Conditions Reflux (100-110 °C), 12-48 hReflux (100-110 °C), 12-48 h
Intermediate AmideAmide
Final Product Carboxylic Acid (R-COOH)Carboxylate Salt (R-COO⁻Na⁺)
Workup Extraction with organic solventAcidification (e.g., with HCl) then extraction
Considerations Preferred for acid-stable moleculesUseful for acid-sensitive molecules

Reduction: Synthesis of Primary Amines

The reduction of nitriles provides a direct route to primary amines, adding a carbon and a nitrogen atom in a single synthetic operation. This is a valuable transformation for introducing basic centers into drug candidates to modulate properties like solubility and target binding.

Causality and Experimental Choices:

While catalytic hydrogenation (e.g., H₂ over Raney Ni or Pd/C) is a common method, it often requires high pressures and can lead to the formation of secondary and tertiary amine byproducts.[4][5] For heterocyclic substrates, a more reliable and chemoselective method is reduction with a strong hydride agent like lithium aluminum hydride (LiAlH₄).[6][7] LiAlH₄ is highly effective for reducing nitriles to primary amines and is less prone to over-alkylation.[8][9] The reaction must be conducted under strictly anhydrous conditions, and the workup requires careful quenching of the reactive aluminum species.

Reduction_Workflow

Figure 2. Experimental Workflow for LiAlH₄ Reduction of a Nitrile.

Protocol 2.1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol details the reduction of a nitrile on the 4-methyltetrahydropyran scaffold to the corresponding primary amine.

Materials:

  • (4-methyltetrahydro-2H-pyran-4-yl)carbonitrile (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% (w/v) Sodium hydroxide (NaOH) solution

  • Celite® or diatomaceous earth

  • Ethyl acetate or Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add LiAlH₄ (1.5 eq). Carefully add anhydrous THF (10 volumes) to create a suspension.

  • Substrate Addition: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Dissolve the nitrile (1.0 eq) in a separate portion of anhydrous THF (5 volumes) and add it dropwise to the LiAlH₄ suspension via an addition funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-12 hours. Monitor the reaction by TLC (stain with ninhydrin to visualize the amine product).

  • Quenching (Fieser Workup): Once the reaction is complete, cool the flask back to 0 °C. CAUTION: Quenching is highly exothermic. Slowly and sequentially add the following reagents dropwise:

    • Water (volume equal to the mass of LiAlH₄ used, e.g., 1 mL H₂O per 1 g LiAlH₄).

    • 15% aqueous NaOH (volume equal to the mass of LiAlH₄ used).

    • Water (3 times the volume of the mass of LiAlH₄ used, e.g., 3 mL H₂O per 1 g LiAlH₄).

  • Filtration: Stir the resulting granular white precipitate for 30 minutes, then filter the suspension through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate or DCM.

  • Isolation: Combine the filtrate and washes. Dry the organic solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude primary amine.[10]

  • Purification: The product can be purified by distillation, acid-base extraction, or column chromatography.

Method Reagents & Conditions Pros Cons
Hydride Reduction 1. LiAlH₄ in dry THF, 0 °C to RT 2. H₂O/NaOH workupHigh yield, reliable for many functional groups, no high pressure needed.Pyrophoric reagent, requires strict anhydrous conditions, exothermic quench. Not ideal for large scale.[10]
Catalytic Hydrogenation H₂ (50-500 psi), Raney Ni or Pd/C, in EtOH/NH₃Scalable, environmentally benign (H₂ is the only reagent), avoids pyrophoric materials.Requires specialized high-pressure equipment. Can lead to secondary/tertiary amine byproducts. Catalyst can be sensitive.[5]

Conversion to Ketones via Organometallic Addition

The reaction of nitriles with Grignard or organolithium reagents is a powerful method for carbon-carbon bond formation, leading to the synthesis of ketones after a hydrolytic workup.

Causality and Experimental Choices:

The electrophilic carbon of the nitrile is attacked by the nucleophilic carbon of the Grignard reagent.[11] This forms a magnesium salt of an imine anion. This intermediate is stable and does not react with a second equivalent of the Grignard reagent. Upon addition of aqueous acid in the workup step, the imine salt is hydrolyzed to the corresponding ketone. The 4-methyltetrahydropyran ring is an excellent solvent for Grignard reactions, but using it as a co-solvent with THF or diethyl ether is common practice to ensure solubility and reactivity.[12][13]

Grignard_Mechanism

Figure 3. Mechanism of Grignard Addition to a Nitrile to form a Ketone.

Protocol 3.1: Grignard Addition and Hydrolysis to a Ketone

This protocol describes the reaction of a 4-methyltetrahydropyran nitrile with a Grignard reagent to form a ketone.

Materials:

  • (4-methyltetrahydro-2H-pyran-4-yl)carbonitrile (1.0 eq)

  • Grignard Reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF, 1.2 eq)

  • Anhydrous Diethyl Ether or THF

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated sodium chloride solution (Brine)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a solution of the nitrile (1.0 eq) in anhydrous THF (10 volumes).

  • Grignard Addition: Cool the solution to 0 °C in an ice bath. Add the Grignard reagent (1.2 eq) dropwise via syringe, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition, remove the ice bath and stir the mixture at room temperature for 2-6 hours, or until the starting material is consumed as monitored by TLC.

  • Hydrolytic Workup: Cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl. Stir vigorously until the intermediate imine is fully hydrolyzed to the ketone (this may take 1-2 hours).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 volumes).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (to neutralize excess acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude ketone by flash column chromatography or distillation.

Grignard Reagent (R-MgX) 'R' Group Resulting Ketone Product
Methylmagnesium bromide (CH₃MgBr)Methyl4-MeTHP-C(O)CH₃
Phenylmagnesium bromide (PhMgBr)Phenyl4-MeTHP-C(O)Ph
Ethylmagnesium chloride (EtMgCl)Ethyl4-MeTHP-C(O)CH₂CH₃
Vinylmagnesium bromide (H₂C=CHMgBr)Vinyl4-MeTHP-C(O)CH=CH₂

Conclusion

The nitrile group on a 4-methyltetrahydropyran core is a powerful and versatile functional group. The transformations outlined in this guide—hydrolysis to carboxylic acids, reduction to primary amines, and conversion to ketones—provide medicinal and process chemists with robust and reliable methods to access a wide array of derivatives. Careful selection of reagents and reaction conditions allows for the targeted synthesis of molecules with diverse functionalities, facilitating the exploration of structure-activity relationships and the development of novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Methyltetrahydro-2H-pyran-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Methyltetrahydro-2H-pyran-4-carbonitrile (CAS 856255-87-3). This resource is designed for researchers, chemists, and drug development professionals who are working with this versatile building block. We will explore common purification challenges, provide in-depth troubleshooting, and present validated protocols to help you achieve the desired purity for your downstream applications.

The tetrahydropyran (THP) motif is a core structure in many biologically active natural products and pharmaceuticals, making its derivatives valuable intermediates in organic synthesis.[1][2] However, isolating this compound in high purity can be challenging due to the potential for closely-related impurities and byproduct formation during its synthesis. This guide provides the causal logic behind our recommended purification strategies to empower you to adapt and troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.

Q1: What are the most likely impurities I should expect in my crude product?

A1: The impurity profile is intrinsically linked to the synthetic route used. Tetrahydropyran rings are often formed via methods like Prins cyclization or intramolecular oxa-Michael additions.[1][3]

  • Unreacted Starting Materials: Depending on the synthesis, these could include precursors like isoprenol, aldehydes, or unsaturated esters.

  • Diastereomers: Since the molecule is chiral, diastereomers may form if the synthesis is not stereospecific. These can be particularly challenging to separate.

  • Reaction Byproducts: Prins cyclization, for example, is known to produce dehydration products and trimers as side products.[3]

  • Hydrolysis Product: The nitrile group can be sensitive to strongly acidic or basic conditions, potentially hydrolyzing to the corresponding carboxylic acid or amide.

  • Catalyst Residues: Residual acid or metal catalysts from the synthesis.

Q2: My compound appears pure by ¹H NMR, but GC-MS analysis shows a significant nitrile-containing impurity. What's happening?

A2: This is a classic case of a potential analytical artifact. It has been observed that certain molecules, such as oximes, can undergo dehydration under the high-temperature conditions of a GC inlet port, leading to the in-situ formation of a nitrile.[4] While your compound is already a nitrile, a precursor or a hydrated intermediate from your reaction mixture could be converting to an impurity under the analytical conditions.

Troubleshooting Steps:

  • Verify with a "softer" ionization technique: If available, obtain a mass spectrum using Electrospray Ionization (ESI-MS) which does not require high heat.

  • Lower the GC Inlet Temperature: Run several analyses, systematically lowering the injection port temperature by 25-50°C for each run. If the impurity peak decreases relative to your product peak, it strongly suggests on-column decomposition or conversion.[4]

  • Trust Your NMR: If the ¹H and ¹³C NMR spectra are clean and consistent with the target structure, this is often a more reliable indicator of bulk sample purity than GC-MS for thermally sensitive or reactive compounds.

Q3: I'm performing flash column chromatography, but my compound is streaking badly and my yield is low. What can I do?

A3: This common issue, known as "tailing" or "streaking," often points to undesirable interactions with the stationary phase (usually silica gel). Low yield suggests either irreversible binding or decomposition.[5]

  • Causality: Silica gel is weakly acidic and can interact strongly with polar functional groups like nitriles or trace basic impurities. This can also catalyze the decomposition of sensitive compounds.

  • Solutions:

    • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it. Prepare your column slurry in the desired non-polar solvent (e.g., hexanes) and add 0.5-1% triethylamine (Et₃N) or pyridine by volume. This neutralizes the acidic sites and will likely improve the chromatography of your nitrile.

    • Switch the Stationary Phase: If deactivation is insufficient, consider using a different stationary phase like alumina (neutral or basic). Alumina offers a different selectivity profile and may prevent decomposition.[5]

    • Check Compound Stability: Before running a large-scale column, spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see a new spot form at the baseline or a "comet tail" from the original spot, your compound is likely unstable on silica.[5]

Q4: I can't achieve baseline separation between my product and a persistent impurity. How can I optimize my chromatography?

A4: Achieving separation requires exploiting differences in polarity between your product and the impurity.

  • Optimize the Solvent System: The key is to find a solvent system where the Rf values are sufficiently different. The target Rf for your product should be around 0.3-0.4 for optimal separation.[5]

    • Systematically vary the ratio of your polar/non-polar solvents (e.g., go from 10% Ethyl Acetate/Hexanes to 15%, 20%, etc.).

    • Try a different solvent system entirely. If Ethyl Acetate/Hexanes isn't working, consider Dichloromethane/Methanol or Toluene/Acetone systems which offer different selectivities.

  • Consider an Alternative Method: If chromatography fails, especially for thermally stable compounds, vacuum distillation is an excellent alternative that separates based on boiling point, not polarity.

Section 2: Purification Methodologies & Protocols

Method 1: Flash Column Chromatography

This is the most common technique for purifying compounds of moderate polarity like this compound.

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Completion TLC 1. TLC Analysis (Find Solvent System) Dry 2. Dry Load Sample (Adsorb on Silica) TLC->Dry Pack 3. Pack Column Dry->Pack Load 4. Load Sample Pack->Load Elute 5. Elute with Solvent Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evap 9. Evaporate Solvent Combine->Evap Final 10. Final Purity Check (NMR, GC-MS) Evap->Final

Caption: Workflow for Flash Column Chromatography.

  • Solvent System Selection:

    • Using a TLC plate, test various solvent systems to find one that gives your product an Rf value of ~0.3-0.4 and separates it from all major impurities.

    • A good starting point for this molecule is a mixture of Ethyl Acetate (EtOAc) and Hexanes. See the data table below for typical starting ratios.

  • Column Preparation:

    • Select an appropriately sized column for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Wet-pack the column with your chosen eluent system's non-polar component (e.g., Hexanes).

    • Prepare a slurry of silica gel in the same solvent and carefully pour it into the column, avoiding air bubbles.

    • Allow the silica to settle into a packed bed, then add a thin layer of sand on top to protect the surface.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a strong solvent (like Dichloromethane).

    • Add a small amount of silica gel (~2-3x the weight of your product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. This is the "dry load."

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Collection:

    • Begin eluting the column with your pre-determined solvent system. You can use an isocratic (constant solvent ratio) or gradient (increasing polarity) elution.

    • Collect fractions in test tubes or vials. The size of the fractions should be about one-quarter of the column's void volume.

  • Analysis:

    • Spot every few fractions on a TLC plate to track the elution of your compound.

    • Combine all fractions that contain only the pure product.

    • Confirm the purity of the combined fractions using ¹H NMR before final solvent removal.

PolarityNon-Polar SolventPolar SolventStarting Ratio (v/v)Notes
LowHexanesEthyl Acetate90:10Good starting point for many nitrile-containing compounds.
MediumHexanesDiethyl Ether80:20Diethyl ether can sometimes offer different selectivity.
HighDichloromethaneMethanol98:2Use for more polar impurities. Add with caution as it can elute many compounds quickly.
Method 2: Vacuum Distillation

This technique is ideal for purifying thermally stable, liquid compounds on a larger scale. It separates components based on differences in their boiling points under reduced pressure.

G Start Crude Product (Post-Workup) Q_Scale Scale > 5g? Start->Q_Scale Q_Thermal Thermally Stable? Q_Scale->Q_Thermal Yes Chrom Flash Chromatography Q_Scale->Chrom No Q_BP Boiling Point Difference > 20°C from Impurities? Q_Thermal->Q_BP Yes Decomp Compound is Thermally Labile (Avoid Distillation) Q_Thermal->Decomp No Distil Vacuum Distillation Q_BP->Distil Yes Q_BP->Chrom No Decomp->Chrom

Caption: Decision tree for selecting a primary purification method.

  • Setup:

    • Assemble a fractional distillation apparatus (distilling flask, fractionating column, condenser, receiving flask). Ensure all glassware is dry and free of cracks.

    • Use high-vacuum grease on all ground glass joints to ensure a good seal.

    • Add a magnetic stir bar to the distilling flask for smooth boiling.

  • Execution:

    • Charge the distilling flask with the crude this compound (do not fill more than two-thirds full).

    • Slowly and carefully apply the vacuum. The pressure should be stable before heating begins.

    • Begin heating the distilling flask gently using a heating mantle.

    • Monitor the temperature at the head of the fractionating column. Discard any initial low-boiling fractions (forerun), which typically consist of residual solvents.

    • Collect the main fraction distilling at a constant temperature and pressure. This corresponds to your pure product.

    • Stop the distillation when the temperature either rises sharply or drops, or when only a small amount of residue remains in the distilling flask.

  • Shutdown:

    • Allow the apparatus to cool completely to room temperature before releasing the vacuum to prevent atmospheric oxygen from causing an explosion with hot organic vapors.

    • Analyze the collected fraction for purity by NMR and/or GC-MS.

References

common side products in the synthesis of substituted tetrahydropyrans

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of substituted tetrahydropyrans (THPs). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and optimize synthetic strategies. Tetrahydropyran rings are crucial structural motifs in a vast array of biologically active natural products, making their stereocontrolled synthesis a significant objective in organic chemistry.[1][2][3]

This document provides in-depth, mechanistically-grounded answers to frequently encountered problems, focusing on the formation of common side products in three major synthetic pathways:

  • Prins and Related Oxocarbenium Ion Cyclizations

  • Intramolecular Oxa-Michael Additions

  • Intramolecular Williamson Ether Synthesis

Troubleshooting Prins & Oxocarbenium Ion Cyclizations

The Prins cyclization, an acid-catalyzed reaction between an aldehyde and a homoallylic alcohol, is a powerful method for constructing the THP core.[4][5] The reaction proceeds via an oxocarbenium ion intermediate, which is trapped intramolecularly by the alkene.[4][6] However, the high reactivity of the intermediates can lead to several undesired pathways.

Frequently Asked Questions (FAQs)

Question 1: My Prins reaction is producing a significant amount of an elimination product (a dihydropyran) instead of the desired substituted tetrahydropyran. Why is this happening and how can I prevent it?

Answer: This is a classic issue in Prins cyclizations. After the key C-C bond formation, a stabilized carbocation intermediate is formed. This intermediate has two primary fates: trapping by a nucleophile (leading to your desired THP) or elimination of a proton (E1 pathway) to form a dihydropyran.

  • Causality: The formation of the elimination product is favored by conditions that promote the E1 pathway. These include:

    • High Temperatures: Increased thermal energy can overcome the activation barrier for elimination.

    • Strongly Coordinating Counter-ions: If the counter-ion from your Lewis or Brønsted acid is a poor nucleophile, the carbocation is more likely to eliminate a proton before it can be trapped.

    • Substrate Sterics: Steric hindrance around the carbocation can disfavor nucleophilic attack, making elimination the more favorable pathway.

  • Troubleshooting & Optimization:

    • Lower the Reaction Temperature: This is often the most effective first step. Lowering the temperature can disfavor the higher-energy elimination pathway.[7]

    • Change the Acid Catalyst: Switch from a non-nucleophilic acid (e.g., BF₃·OEt₂) to one with a more nucleophilic counter-ion (e.g., InBr₃, TMSI). The nucleophilic counter-ion can trap the carbocation to form a halo-tetrahydropyran, which can then be hydrolyzed to the desired alcohol in a subsequent step.

    • Solvent Choice: The polarity of the solvent can influence the stability of the carbocation intermediate. A screen of solvents may reveal conditions that favor the desired nucleophilic trapping.[7]

Question 2: I'm observing partial or complete racemization of my chiral homoallylic alcohol starting material, and I'm getting symmetric side products. What is the cause?

Answer: This is a strong indication that a competing 2-oxonia-Cope rearrangement is occurring.[6][8] This sigmatropic rearrangement is a reversible process that can scramble the stereochemistry of the starting material and lead to side-chain exchange products, where fragments of two different homoallylic alcohols are incorporated into the final product.[6]

  • Mechanism: The initially formed oxocarbenium ion can undergo a[8][8]-sigmatropic rearrangement, which effectively breaks the original C-C bond and forms a new one, leading to a new oxocarbenium ion and a new alkene. If this process is faster than or competitive with the desired cyclization, it will lead to racemization and product scrambling.

  • Troubleshooting & Optimization:

    • Use a Milder Lewis Acid: Strong Lewis acids can accelerate the oxonia-Cope rearrangement. Switching to a milder acid may slow this side reaction relative to the desired cyclization.

    • Lower Temperature: As with many competing reactions, lowering the temperature can increase selectivity for the desired, lower-energy pathway.

    • Substrate Design: If possible, modifying the substrate to favor a chair-like transition state in the Prins cyclization can accelerate the desired reaction, outcompeting the rearrangement.[6]

Question 3: My reaction is forming 1,3-dioxanes as a major byproduct. How do I suppress this?

Answer: The formation of 1,3-dioxanes is a common side reaction, especially when using an excess of an aldehyde, particularly formaldehyde.[7] This occurs when the oxocarbenium ion is trapped by a second molecule of the aldehyde instead of the intramolecular alkene.

  • Solution: The most direct solution is to control the stoichiometry.

    • Use Stoichiometric Aldehyde: Ensure you are not using a large excess of the aldehyde. A 1:1 or 1:1.1 ratio of homoallylic alcohol to aldehyde is a good starting point.

    • Slow Addition: Adding the aldehyde slowly to the reaction mixture can help maintain a low instantaneous concentration, favoring the intramolecular cyclization over the intermolecular dioxane formation.

Visualization of Prins Cyclization Pathways

The following diagram illustrates the desired Prins pathway leading to a substituted THP versus the competing elimination and oxonia-Cope rearrangement side reactions.

Prins_Pathways Start Homoallylic Alcohol + Aldehyde + H⁺ Oxo Oxocarbenium Ion Start->Oxo -H₂O Cation Cyclized Carbocation Intermediate Oxo->Cation Desired Prins Cyclization Oxo_Cope 2-Oxonia-Cope Rearrangement Oxo->Oxo_Cope Competing [3,3] Shift Product Desired THP Product (Nucleophilic Trap) Cation->Product +Nu⁻ -H⁺ Side1 Dihydropyran (Elimination Product) Cation->Side1 -H⁺ (E1) (High Temp) Scrambled_Oxo Scrambled Oxocarbenium Ion Side2 Racemized / Symmetric Side Products Scrambled_Oxo->Side2 Cyclization

Caption: Competing pathways in Prins cyclization.

Troubleshooting Intramolecular Oxa-Michael Additions

The intramolecular oxa-Michael (or conjugate) addition of a hydroxyl group to an α,β-unsaturated carbonyl system is a highly effective method for THP synthesis, particularly for controlling stereochemistry at the C2 and C6 positions.[1][9] The stereochemical outcome is heavily dependent on reaction conditions.[1][10]

Frequently Asked Questions (FAQs)

Question 1: I am trying to synthesize a 2,6-cis-tetrahydropyran via an oxa-Michael addition, but I am getting the 2,6-trans isomer instead. How can I control the stereoselectivity?

Answer: This is a classic case of kinetic versus thermodynamic control. The stereochemical outcome of these cyclizations is dictated by the stability of the transition state (kinetic control) versus the stability of the final product enolate (thermodynamic control).

  • Causality:

    • Kinetic Control (trans-product): At low temperatures and with strong, non-coordinating bases (e.g., NaHMDS at -78 °C), the reaction is irreversible.[11] The cyclization proceeds through the lowest energy, chair-like transition state, which typically leads to the trans product where the bulky substituent at C6 occupies a pseudo-equatorial position.[1][10]

    • Thermodynamic Control (cis-product): At higher temperatures or with bases that allow for equilibration (e.g., DBU at 100 °C), the initially formed kinetic (trans) product can undergo a retro-Michael reaction and re-cyclize.[1] The reaction will eventually favor the most stable product, which is often the cis isomer, as it allows for a more stable final enolate or product conformation.[1][11]

  • Troubleshooting & Optimization:

    • For the cis (Thermodynamic) Product: Run the reaction at a higher temperature (room temperature to 100 °C) with a base like DBU or K₂CO₃ to allow for equilibration.[1] The addition of additives like TMEDA can sometimes improve cis-selectivity by sequestering metal cations that might otherwise chelate and alter the energy landscape.[11]

    • For the trans (Kinetic) Product: Run the reaction at low temperature (-78 °C) with a strong, non-reversible base like NaHMDS or LiHMDS. Ensure the reaction is quenched at low temperature before it has a chance to warm up and equilibrate.[11]

Data Summary: Conditions for Stereocontrol
Desired IsomerControl TypeTypical ConditionsKey Considerations
2,6-trans KineticStrong, non-nucleophilic base (NaHMDS, LiHMDS), Low Temp (-78 °C)Irreversible; outcome determined by transition state energy.[1][11]
2,6-cis ThermodynamicWeaker base (DBU, K₂CO₃), Higher Temp (RT to 100 °C)Reversible; outcome determined by product stability.[1][11]
Visualization of Oxa-Michael Stereoselectivity

This diagram shows how reaction conditions dictate the pathway to either the kinetic or thermodynamic THP product.

Oxa_Michael Start ζ-Hydroxy α,β-Unsaturated Ester TS_Trans Kinetic Transition State (Lower Energy) Start->TS_Trans -78 °C NaHMDS TS_Cis Thermodynamic Transition State (Higher Energy) Start->TS_Cis 100 °C DBU Prod_Trans trans-THP (Kinetic Product) TS_Trans->Prod_Trans Irreversible Prod_Cis cis-THP (Thermodynamic Product) Prod_Trans->Prod_Cis Equilibration (High Temp) TS_Cis->Prod_Cis Equilibration Favors Most Stable Product

Caption: Kinetic vs. Thermodynamic control in oxa-Michael cyclization.

Troubleshooting Intramolecular Williamson Ether Synthesis

This classic Sₙ2 reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then displaces an intramolecular leaving group (typically a halide or sulfonate) to form the cyclic ether.[12][13] While robust, it is susceptible to competing elimination reactions.

Frequently Asked Questions (FAQs)

Question 1: My intramolecular Williamson ether synthesis is giving a low yield of the desired tetrahydropyran, and I'm isolating an unsaturated alcohol. What's wrong?

Answer: You are observing a competing E2 elimination reaction. The alkoxide, in addition to being a good nucleophile, is also a strong base. It can abstract a proton from the carbon adjacent to your leaving group, leading to the formation of a double bond and elimination of the leaving group.

  • Causality: The Sₙ2/E2 competition is governed by several factors:

    • Steric Hindrance: Sₙ2 reactions are highly sensitive to steric bulk. If your leaving group is on a secondary carbon, elimination becomes more competitive. If it's on a tertiary carbon, elimination is almost always the exclusive pathway.[13][14]

    • Base Strength: A very strong, bulky base (e.g., potassium tert-butoxide) will favor elimination.

    • Leaving Group Position: For cyclization, the molecule must adopt a conformation that allows for backside attack of the alkoxide on the carbon bearing the leaving group. If this conformation is sterically disfavored, elimination may occur instead.[12]

  • Troubleshooting & Optimization:

    • Use a Less Hindered Base: Use a base like sodium hydride (NaH), which is non-nucleophilic and less sterically demanding than alkoxides like t-butoxide.[15] This generates the required nucleophile in situ without introducing a bulky base that promotes E2.

    • Choose the Right Leaving Group: A better leaving group (e.g., tosylate or mesylate) can accelerate the Sₙ2 reaction relative to E2.[12]

    • Solvent and Temperature: Polar aprotic solvents like THF or DMF are ideal for Sₙ2 reactions. Running the reaction at the lowest temperature that allows for a reasonable rate can also help suppress the competing elimination pathway.

Experimental Protocol: Diastereoselective Prins Cyclization

This protocol describes the synthesis of a 2,6-cis-substituted tetrahydropyran using an indium(III) bromide-catalyzed Prins cyclization, a method known to suppress certain side reactions.

Objective: To synthesize cis-2-phenyl-6-methyltetrahydropyran-4-ol from 1-phenylpent-4-en-1-ol and acetaldehyde.

Materials:

  • 1-phenylpent-4-en-1-ol (1.0 equiv)

  • Acetaldehyde (1.5 equiv)

  • Indium(III) bromide (InBr₃) (10 mol%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere setup

Procedure:

  • To a flame-dried, round-bottom flask under an argon atmosphere, add 1-phenylpent-4-en-1-ol (1.0 mmol, 162 mg) and anhydrous DCM (10 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add InBr₃ (0.1 mmol, 35 mg) to the stirred solution.

  • Slowly add acetaldehyde (1.5 mmol, 66 mg, ~84 µL) dropwise over 5 minutes.

  • Stir the reaction at -78 °C and monitor by TLC (e.g., 3:1 Hexanes:EtOAc). The reaction is typically complete in 2-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ (10 mL) directly to the cold flask.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired tetrahydropyran.

Troubleshooting this Protocol:

  • Low Yield/Starting Material Recovered: Ensure the InBr₃ is anhydrous. Moisture can deactivate the Lewis acid catalyst.[7]

  • Formation of Dihydropyran: If elimination is observed, ensure the temperature is maintained at -78 °C. Do not let the reaction warm prematurely.

  • Complex Mixture of Products: The slow addition of acetaldehyde is critical to prevent polymerization or dioxane formation.[7]

References

Technical Support Center: Troubleshooting Low Yield in Spirocyclization with Pyran Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for spirocyclization reactions utilizing pyran precursors. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high yields and desired stereoselectivity in these complex transformations. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory work. This resource is structured as a series of frequently asked questions and in-depth troubleshooting guides to address specific issues you may encounter.

Troubleshooting Guide

This section is dedicated to addressing specific problems that can arise during the spirocyclization of pyran precursors. Each question is followed by a detailed explanation of potential causes and a set of actionable steps to resolve the issue.

Q1: My spirocyclization reaction is resulting in a low yield, although my starting material is fully consumed. What are the likely side reactions, and how can I mitigate them?

A1: This is a common and often frustrating scenario in spirocyclization chemistry. When the starting material is consumed but the desired product is not formed in high yield, it points towards the occurrence of competing side reactions. The nature of these side reactions is highly dependent on the specific mechanism of your spirocyclization (e.g., Prins-type, oxidative, etc.) and the reaction conditions.

Potential Side Reactions and Mechanistic Insights:

  • Formation of undesired diastereomers: Spirocyclization often creates at least one new stereocenter at the spirocyclic junction. If the reaction is not highly diastereoselective, a significant portion of your starting material may be converted into an undesired stereoisomer of your target compound. This is particularly prevalent when the reaction is under thermodynamic control and multiple isomers are of similar stability.[1][2]

  • Oxonia-Cope Rearrangement and Racemization: In Prins-type cyclizations, the intermediate oxocarbenium ion can undergo a 2-oxonia-Cope rearrangement, which can lead to racemization and a loss of stereochemical integrity from your starting materials.[3][4] This is a significant issue when using chiral homoallylic alcohols as precursors.

  • Formation of Elimination Products: The carbocation intermediates in acid-catalyzed spirocyclizations can be trapped by elimination pathways, leading to the formation of unsaturated, non-spirocyclic byproducts.

  • Trapping by Solvent or Adventitious Water: If the reaction is not performed under strictly anhydrous conditions, water can act as a nucleophile and trap the reactive intermediates, leading to diols or other hydrated byproducts instead of the desired spirocycle.[5] Similarly, nucleophilic solvents can also intercept key intermediates.

  • Fragmentation Pathways: Depending on the substrate and conditions, fragmentation of the pyran ring or side chains can occur, especially under harsh acidic or thermal conditions.

Troubleshooting Workflow:

  • Thorough Product Mixture Analysis:

    • Utilize high-resolution mass spectrometry (HRMS) and 2D NMR techniques (COSY, HSQC, HMBC) to identify the structures of the major byproducts in your crude reaction mixture. Understanding what is being formed is the first step to understanding why.

  • Strictly Anhydrous Conditions:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).

    • Use freshly distilled, anhydrous solvents.

    • If using molecular sieves, ensure they are properly activated.

  • Temperature Optimization:

    • Lowering the reaction temperature can often suppress side reactions with higher activation energies and can favor the kinetically controlled product, which may be your desired diastereomer.[6]

  • Catalyst Screening:

    • The choice of acid catalyst is critical. If you are using a strong Brønsted acid (e.g., TsOH, H2SO4), consider switching to a milder Lewis acid (e.g., Sc(OTf)3, InCl3, TMSBr).[7] Lewis acids can offer better control over the reaction and may not promote undesired rearrangements to the same extent.

  • Protecting Group Strategy:

    • The nature of protecting groups on hydroxyl functionalities can influence the reaction outcome. Bulky protecting groups can sterically direct the cyclization, while others may participate in the reaction.[8] Consider if your protecting group is stable under the reaction conditions and if a different protecting group might favor the desired pathway.

Q2: My spirocyclization is not proceeding to completion, and I am recovering a significant amount of starting material. How can I improve the conversion?

A2: Low conversion is typically indicative of insufficient activation of the starting materials or a reaction that has not reached equilibrium. Addressing this issue involves a systematic evaluation of your reaction parameters.

Potential Causes for Low Conversion:

  • Insufficient Catalyst Activity: The chosen catalyst may not be strong enough to promote the reaction at the given temperature.

  • Catalyst Inhibition: Impurities in the starting material or solvent (e.g., water, coordinating functional groups) can inhibit or deactivate the catalyst.

  • Unfavorable Thermodynamics: The equilibrium of the reaction may not favor the product under the current conditions.

  • Poor Substrate Reactivity: The electronic or steric properties of your pyran precursor may render it less reactive towards cyclization.

Troubleshooting Protocol:

  • Increase Catalyst Loading:

    • Incrementally increase the catalyst loading (e.g., from 10 mol% to 20 mol%, then 30 mol%). Monitor the reaction for both an increase in product formation and the emergence of side products.

  • Screen More Active Catalysts:

    • If a mild Lewis acid is ineffective, consider a stronger one. For instance, if Sc(OTf)3 is not working, you might try a more potent acid like BF3·OEt2. Be mindful that stronger acids can also promote side reactions.

  • Elevate the Reaction Temperature:

    • Increasing the temperature provides more thermal energy to overcome the activation barrier. Systematically increase the temperature in increments (e.g., from room temperature to 40 °C, then 60 °C) while monitoring the reaction progress.

  • Increase Reactant Concentration:

    • For bimolecular reactions, increasing the concentration can favor the desired transformation. However, for intramolecular cyclizations, higher concentrations can sometimes promote intermolecular side reactions. Consider the nature of your reaction when adjusting concentration.

  • Modify the Substrate:

    • If possible, consider modifying the pyran precursor to be more reactive. For example, introducing electron-donating groups near the reacting centers can sometimes facilitate cyclization.[9]

Frequently Asked Questions (FAQs)

Q3: How do I control the diastereoselectivity of my spirocyclization? The formation of multiple isomers is drastically reducing the yield of my target compound.

A3: Controlling diastereoselectivity is a central challenge in spiroketal synthesis. The stereochemical outcome is often a result of a delicate balance between kinetic and thermodynamic control.[6][10]

  • Kinetic vs. Thermodynamic Control:

    • Kinetic control favors the product that is formed fastest (i.e., via the lowest energy transition state). Kinetically controlled reactions are typically irreversible and run at lower temperatures.[6][11]

    • Thermodynamic control favors the most stable product. Thermodynamically controlled reactions are reversible, allowing the product mixture to equilibrate, and are often run at higher temperatures or for longer reaction times.[6][11]

To control diastereoselectivity, you can manipulate the reaction conditions to favor one regime over the other:

ParameterTo Favor Kinetic ProductTo Favor Thermodynamic ProductRationale
Temperature Lower temperatureHigher temperatureLower T prevents equilibration to the more stable product.[6]
Reaction Time Shorter timeLonger timeLonger time allows for equilibration.
Catalyst Stoichiometric, chelating Lewis acidsProtic acids, catalysts that allow for reversibilityChelating metals can pre-organize the transition state.[12] Protic acids often facilitate equilibration.
Solvent Non-polarPolarPolar solvents can stabilize charged intermediates, potentially allowing for equilibration.

Step-by-Step Protocol for Optimizing Diastereoselectivity:

  • Establish a Baseline: Run the reaction under your standard conditions and carefully determine the diastereomeric ratio (d.r.) using 1H NMR or HPLC.

  • Temperature Screening: Run the reaction at a series of temperatures (e.g., -20 °C, 0 °C, room temperature, 50 °C) and analyze the d.r. at each temperature. This will indicate whether kinetic or thermodynamic control is dominant at different temperatures.

  • Catalyst Screening: Test a panel of both Brønsted and Lewis acids. For Lewis acids, consider those with different coordination properties (e.g., Ti(Oi-Pr)4, Sc(OTf)3, BF3·OEt2).[12]

  • Solvent Screening: Evaluate the effect of solvent polarity on the d.r. by testing solvents such as dichloromethane, toluene, acetonitrile, and dioxane.

Q4: What is the role of protecting groups for hydroxyls on my pyran precursor, and how can they affect the yield?

A4: Protecting groups for hydroxyls are crucial in multi-step synthesis to prevent unwanted reactions.[13] However, their choice is not trivial and can significantly impact the spirocyclization step.

Key Considerations for Protecting Groups:

  • Stability: The protecting group must be stable to the spirocyclization conditions (e.g., acidic or basic). Silyl ethers (e.g., TBS, TIPS) are generally stable to a wide range of conditions but can be cleaved by strong acids or fluoride sources.[14] Benzyl ethers are robust but require hydrogenolysis or strong acid for removal.[14]

  • Steric Influence: Bulky protecting groups (e.g., TBDPS, TIPS) can influence the conformation of the pyran ring and the transition state of the cyclization, thereby affecting diastereoselectivity.[8] This can be used to your advantage to favor a particular isomer.

  • Electronic Effects: The protecting group can subtly alter the electronic nature of the molecule, which may affect the reactivity of nearby functional groups.

  • Chelation: Some protecting groups or the free hydroxyl itself can chelate to a Lewis acid catalyst, pre-organizing the substrate for cyclization and enhancing stereocontrol.[12]

Troubleshooting Protecting Group Issues:

  • Protecting Group Cleavage: If you observe byproducts resulting from the cleavage of your protecting group, you may need to choose a more robust one or switch to milder reaction conditions.

  • Low Reactivity: If the reaction is sluggish, a very bulky protecting group might be sterically hindering the desired reaction. Consider switching to a smaller protecting group.

  • Poor Selectivity: If diastereoselectivity is low, experimenting with protecting groups of different sizes can be a powerful strategy to alter the steric bias of the reaction.

Visualizing Reaction Pathways and Troubleshooting

Prins-Type Spirocyclization Mechanism

The following diagram illustrates a generalized mechanism for a Prins-type spirocyclization, highlighting the key oxocarbenium ion intermediate.

Prins_Mechanism cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_products Possible Outcomes Pyran Pyran Precursor (with homoallylic alcohol) Oxocarbenium Oxocarbenium Ion Pyran->Oxocarbenium + Aldehyde, H+ Aldehyde Aldehyde Desired Desired Spirocycle Oxocarbenium->Desired Favored Cyclization (Kinetic/Thermodynamic) Undesired Undesired Diastereomer Oxocarbenium->Undesired Unfavored Cyclization Side Side Products (e.g., elimination, hydration) Oxocarbenium->Side Competing Pathways

Caption: Generalized mechanism of Prins-type spirocyclization.

Troubleshooting Decision Tree for Low Yield

This decision tree provides a logical workflow for diagnosing and addressing low-yield issues.

Troubleshooting_Tree Start Low Yield Observed Check_SM Starting Material (SM) Consumed? Start->Check_SM Side_Reactions Investigate Side Reactions (Byproduct ID, Temp, Catalyst) Check_SM->Side_Reactions Yes Low_Conversion Address Low Conversion (Catalyst Loading, Temp, Concentration) Check_SM->Low_Conversion No Check_Stereo Multiple Diastereomers? Side_Reactions->Check_Stereo Optimize_Stereo Optimize for Diastereoselectivity (Kinetic vs. Thermo Control) Check_Stereo->Optimize_Stereo Yes Other_Sides Identify Other Side Products (Elimination, Hydration) Check_Stereo->Other_Sides No

Caption: Decision tree for troubleshooting low spirocyclization yields.

References

Technical Support Center: Enhancing Diastereoselectivity in Reactions of 4-Methyltetrahydropyran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for chemists and researchers engaged in the synthesis of 4-methyltetrahydropyran derivatives. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered in achieving high diastereoselectivity. Our goal is to equip you with the knowledge to rationalize your experimental outcomes and strategically optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control diastereoselectivity in the synthesis of 4-methyltetrahydropyran derivatives?

A1: The stereochemical outcome of reactions forming 4-methyltetrahydropyran rings is governed by a combination of factors, primarily:

  • Reaction Mechanism and Transition State Geometry: The most common methods, such as the Prins cyclization, proceed through chair-like transition states. The substituents on the reacting partners will preferentially occupy equatorial positions to minimize steric hindrance, which dictates the relative stereochemistry of the final product.[1][2]

  • Catalyst Choice: The nature of the catalyst, particularly Lewis acids in Prins-type reactions, is critical. Different catalysts can favor different transition states, leading to variations in the diastereomeric ratio.[3]

  • Substrate Control: The inherent stereochemistry of the starting materials, such as the geometry of a homoallylic alcohol, can strongly influence the diastereoselectivity of the cyclization.[3] In some cases, the stereochemistry of the starting material dictates the stereochemistry of the product in a stereospecific manner.[4]

  • Reaction Conditions: Parameters such as temperature, solvent, and reactant concentrations can significantly impact the diastereomeric ratio by altering the energies of the competing transition states.[2][3]

Q2: Which synthetic routes are most commonly employed for the diastereoselective synthesis of 4-methyltetrahydropyran derivatives?

A2: Several powerful methods are available, with the Prins cyclization and its variants being the most prominent:

  • Prins Cyclization: This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. It is a highly effective method for constructing the tetrahydropyran ring, often with good to excellent diastereoselectivity.[3][5]

  • Silyl-Prins Cyclization: A modification of the Prins reaction that can offer improved stereocontrol and milder reaction conditions.[1]

  • Intramolecular Oxa-Michael Addition: The 1,4-addition of an alcohol to an α,β-unsaturated carbonyl system is another valuable strategy for forming the tetrahydropyran ring.[6]

  • Hetero-Diels-Alder Reaction: This cycloaddition reaction can be a highly stereoselective method for constructing the dihydropyran core, which can then be reduced to the tetrahydropyran.[7]

Q3: How does the conformation of the tetrahydropyran ring influence the diastereoselectivity of subsequent reactions?

A3: The tetrahydropyran ring typically adopts a chair conformation, similar to cyclohexane. The substituents on the ring will have a thermodynamic preference for the equatorial position to minimize 1,3-diaxial interactions. This conformational preference can dictate the facial selectivity of reactions at adjacent positions, as the incoming reagent will preferentially attack from the less sterically hindered face. A thorough conformational analysis is often crucial for predicting the stereochemical outcome of reactions on a pre-existing 4-methyltetrahydropyran ring.[8][9]

Troubleshooting Guides

Problem 1: Low Diastereoselectivity (Poor cis:trans Ratio)

You are obtaining a mixture of diastereomers with a low ratio, for example, close to 1:1.

Possible Causes & Solutions
Possible Cause Explanation Troubleshooting Steps
Suboptimal Catalyst The Lewis or Brønsted acid catalyst is not providing sufficient differentiation between the diastereomeric transition states.1. Screen a panel of Lewis acids: Different Lewis acids (e.g., SnCl₄, InCl₃, TMSOTf) can have a profound effect on the diastereomeric ratio.[3] 2. Vary catalyst loading: The amount of catalyst can influence the reaction pathway.
Inappropriate Reaction Temperature Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable diastereomer, leading to a decrease in selectivity.1. Lower the reaction temperature: Running the reaction at a lower temperature (e.g., -78 °C) often enhances diastereoselectivity by favoring the thermodynamically more stable transition state.[1][2]
Solvent Effects The polarity and coordinating ability of the solvent can stabilize or destabilize the transition states, affecting the diastereomeric ratio.[3]1. Conduct a solvent screen: Evaluate a range of solvents with varying polarities (e.g., dichloromethane, acetonitrile, toluene).
Substrate Geometry If using a starting material with pre-existing stereocenters, a "mismatched" pairing between the substrate's chirality and the catalyst's or reagent's preferred transition state can lead to poor selectivity.[8]1. Consider using the opposite enantiomer of a chiral catalyst or auxiliary: This may create a "matched" pair, enhancing selectivity. 2. Modify the substrate: If possible, altering the protecting groups or other substituents on the substrate can influence its conformational preferences and improve diastereoselectivity.
Problem 2: Formation of Undesired Side Products

Significant amounts of byproducts, such as dienes or rearrangement products, are observed alongside the desired tetrahydropyran.

Possible Causes & Solutions
Possible Cause Explanation Troubleshooting Steps
Reactive Intermediates In Prins-type reactions, the intermediate oxocarbenium ion is highly reactive and can undergo elimination or rearrangement if not efficiently trapped by the nucleophile.[3]1. Employ a trapping agent: In some variations of the Prins reaction, an external nucleophile can be added to trap the oxocarbenium ion. 2. Consider a Mukaiyama aldol-Prins (MAP) cyclization: This approach can effectively trap the reactive intermediate.[3]
Harsh Reaction Conditions Strong acids or high temperatures can promote side reactions like elimination and rearrangement.[3]1. Use a milder catalyst: Weaker Lewis or Brønsted acids can sometimes provide the desired product with fewer side reactions.[3][5] 2. Optimize reaction time and temperature: Monitor the reaction closely to avoid prolonged exposure to harsh conditions after the product has formed.
2-Oxonia-Cope Rearrangement This rearrangement can be a competing pathway in some Prins cyclizations, leading to constitutional isomers.[2]1. Careful catalyst selection: Some catalysts are known to suppress this rearrangement pathway. 2. Modify the substrate: Strategic placement of substituents can disfavor the 2-oxonia-Cope rearrangement.

Experimental Protocols

General Protocol for a Diastereoselective Silyl-Prins Cyclization

This protocol is adapted from a procedure demonstrated to achieve good diastereoselectivity in the synthesis of cis-2,6-disubstituted dihydropyrans.[1]

  • Preparation of the Reaction Mixture: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the E-vinylsilyl alcohol (1.0 equiv.) and the corresponding aldehyde (1.2 equiv.) in dichloromethane (to a concentration of 0.05 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Initiation: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.0 equiv.) dropwise to the stirred solution.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: Allow the mixture to warm to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired dihydropyran derivative.

Visualizations

Workflow for Troubleshooting Low Diastereoselectivity

G start Low Diastereoselectivity Observed catalyst Is the catalyst optimized? start->catalyst temp Is the temperature optimized? catalyst->temp No screen_catalyst Screen Lewis/Brønsted acids Vary catalyst loading catalyst->screen_catalyst Yes solvent Is the solvent optimized? temp->solvent No lower_temp Lower reaction temperature (e.g., to -78 °C) temp->lower_temp Yes substrate Is there a substrate mismatch? solvent->substrate No screen_solvent Screen solvents of varying polarity solvent->screen_solvent Yes modify_substrate Modify substrate or chiral auxiliary substrate->modify_substrate Yes end Improved Diastereoselectivity screen_catalyst->end lower_temp->end screen_solvent->end modify_substrate->end

Caption: A decision tree for troubleshooting low diastereoselectivity.

Mechanism of Diastereoselectivity in Prins Cyclization

G cluster_0 Chair-like Transition State cluster_1 Products TS [Oxocarbenium Ion Intermediate] favored Favored Transition State (Substituents Equatorial) TS->favored Lower Energy disfavored Disfavored Transition State (Substituents Axial) TS->disfavored Higher Energy (Steric Hindrance) cis_product Major Diastereomer (cis) favored->cis_product trans_product Minor Diastereomer (trans) disfavored->trans_product

Caption: Origin of diastereoselectivity in Prins cyclization.

References

Technical Support Center: Catalyst Selection for Multicomponent Reactions Involving Tetrahydropyrans

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of tetrahydropyran (THP) scaffolds via multicomponent reactions (MCRs). The tetrahydropyran motif is a privileged structure found in numerous natural products and pharmaceuticals, making its efficient and stereocontrolled synthesis a critical objective.[1][2] Multicomponent reactions offer an atom-economical and convergent approach to building molecular complexity, but success often hinges on the judicious selection of a catalyst.[3][4]

This document provides in-depth, experience-driven answers to common challenges, moving beyond simple protocols to explain the underlying chemical principles that govern catalyst performance and reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding catalyst selection for THP-forming multicomponent reactions.

Question 1: What are the primary classes of catalysts used for synthesizing tetrahydropyrans via MCRs?

Answer: Catalyst selection is fundamentally tied to the specific MCR and desired outcome (e.g., simple cyclization vs. high stereocontrol). The major classes are:

  • Lewis Acids: This is the most common category, particularly for Prins-type cyclizations.[5] They activate carbonyl compounds (aldehydes or ketones) towards nucleophilic attack by a homoallylic alcohol. Examples range from simple metal halides like FeCl₃, InCl₃, and TiCl₄ to more complex triflates such as TMSOTf and In(OTf)₃.[1][6][7]

  • Brønsted Acids: Protic acids, from classic p-toluenesulfonic acid (p-TsOH) to strong acids like triflic acid (TfOH), are also effective.[2][8] In recent years, confined and chiral Brønsted acids, such as N-triflylphosphoramides and imino-imidophosphates, have become powerful tools for achieving high enantioselectivity.[9][10][11]

  • Organocatalysts: For asymmetric synthesis, chiral organocatalysts offer a metal-free alternative. Bifunctional catalysts, such as quinine-derived squaramides or thioureas, are particularly effective.[12][13] They operate by activating substrates through hydrogen bonding and directing the stereochemical course of the reaction, often enabling complex cascade sequences.[12][14]

  • Heterogeneous Catalysts: Solid-supported catalysts, including acid-treated clays, zeolites, and metal-organic frameworks (MOFs), offer significant advantages in terms of catalyst recovery and reuse.[15][16][17] For instance, MOFs provide high surface area and tunable acidic sites, making them promising for sustainable chemical synthesis.[16]

Question 2: How do I choose between a Lewis acid, a Brønsted acid, or an organocatalyst for my reaction?

Answer: The choice depends on three main factors: the substrate scope, the desired level of stereocontrol, and operational simplicity.

  • Choose a Lewis Acid for:

    • Robust, general cyclizations: Reactions like the Prins cyclization are broadly and effectively catalyzed by a wide range of Lewis acids.[1][5]

    • Reactions requiring strong carbonyl activation: Lewis acids excel at coordinating to carbonyl oxygens, significantly enhancing their electrophilicity.

    • When stereocontrol is primarily substrate-driven: If the inherent stereochemistry of your starting materials is expected to guide the reaction, a simple Lewis acid is often sufficient.

  • Choose a Brønsted Acid for:

    • Mild reaction conditions: Some Brønsted acids, like p-TsOH, can promote cyclizations under milder conditions than strong Lewis acids.[8]

    • High diastereoselectivity and enantioselectivity: Chiral Brønsted acids, particularly confined systems, create a highly organized chiral environment around the reactive intermediates, enabling excellent stereochemical control that is difficult to achieve with simple Lewis acids.[9][10][18]

  • Choose an Organocatalyst for:

    • Asymmetric cascade reactions: Organocatalysts are unparalleled for mediating complex, one-pot sequences (e.g., Michael/Henry/Ketalization) to build highly functionalized THPs with multiple contiguous stereocenters.[12]

    • Metal-sensitive substrates: When your starting materials or products are sensitive to degradation by metal catalysts, organocatalysis provides a crucial metal-free alternative.

    • Green chemistry initiatives: Organocatalysts are often considered more environmentally benign than heavy metal-based Lewis acids.

Below is a decision-making workflow to guide your initial catalyst selection.

G start Goal: Synthesize Tetrahydropyran via MCR q1 Is Asymmetric Synthesis Required? start->q1 q2 Are Substrates Metal-Sensitive? q1->q2 No cat1 Consider Chiral Brønsted Acids (e.g., Imino-imidophosphates) or Organocatalysts (e.g., Squaramides) q1->cat1 Yes cat2 Consider Organocatalysts q2->cat2 Yes cat3 Start with Common Lewis Acids (e.g., FeCl₃, InCl₃) or Brønsted Acids (p-TsOH) q2->cat3 No

Caption: Initial catalyst selection workflow.

Question 3: What is the impact of the solvent on catalyst activity and reaction outcome?

Answer: The solvent is not an inert medium; it plays a critical role and its choice can dramatically alter yield, selectivity, and even the reaction pathway.

  • Polarity and Intermediate Stabilization: The polarity of the solvent can influence the stability of charged intermediates, such as the oxocarbenium ion formed during a Prins cyclization.[9] A solvent like dichloromethane (CH₂Cl₂) is often a good starting point for Lewis acid-catalyzed reactions.

  • Catalyst Solubility and Activity: The catalyst must be soluble and active in the chosen solvent. Some organocatalytic reactions show strong solvent dependency; for instance, a Michael/aza-Henry/cyclization triple domino reaction was found to work best in CH₂Cl₂, while yields dropped significantly in toluene, diethyl ether, or acetonitrile.[13]

  • Competing Pathways: Solvents can participate in the reaction. In protic solvents like methanol or water, solvent molecules can act as nucleophiles, trapping cationic intermediates and leading to undesired byproducts. However, in some MCRs, polar protic solvents like ethanol have been shown to give the highest yields.[19][20]

  • Green Solvents: In line with sustainable chemistry principles, exploring greener solvents is encouraged. Deep eutectic solvents (DESs), for example, can sometimes act as both the solvent and the catalyst, simplifying the reaction setup.[21]

A solvent screen is almost always a worthwhile optimization step when troubleshooting a problematic reaction.

Troubleshooting Guide

This section provides solutions to specific experimental issues encountered during the synthesis of tetrahydropyrans.

Issue 1: Low or No Product Yield

Question: My reaction is not producing the desired tetrahydropyran, or the yield is disappointingly low. What are the likely causes and how can I fix this?

Answer: Low yield is a common but solvable problem. The cause can usually be traced to one of four areas: the catalyst, the reagents, the reaction conditions, or competing side reactions.

G start Low / No Yield c1 Check Catalyst Activity start->c1 c2 Verify Reagent Purity start->c2 c3 Optimize Reaction Conditions start->c3 c4 Investigate Side Products start->c4 s1 Is catalyst fresh? Stored properly (anhydrous)? Activation procedure followed? c1->s1 s2 Are solvents anhydrous? Are starting materials pure? (Impurities can poison catalyst) c2->s2 s3 Screen temperature. (Too low → acetal formation) (Too high → side reactions) Adjust concentration/addition order. c3->s3 s4 Analyze crude mixture (NMR, MS). Identify byproducts (e.g., from elimination or rearrangement). c4->s4

Caption: Troubleshooting workflow for low reaction yield.

  • Potential Cause 1: Catalyst Inactivity.

    • Why it happens: Many Lewis acids (e.g., InCl₃, TiCl₄) are highly moisture-sensitive. Contamination with water can lead to hydrolysis and complete deactivation. Heterogeneous catalysts may require a specific activation procedure that was missed.[9]

    • Solution:

      • Use a fresh batch of catalyst or purchase from a reliable supplier.

      • Store sensitive catalysts under an inert atmosphere (e.g., in a glovebox or desiccator).

      • Ensure all solvents and reagents are rigorously dried before use.

      • For heterogeneous catalysts, double-check and follow the recommended activation protocol.

  • Potential Cause 2: Sub-optimal Reaction Conditions.

    • Why it happens: Temperature is a critical parameter. For Prins-type cyclizations, temperatures that are too low may stall the reaction at an intermediate acetal stage, while temperatures that are too high can promote decomposition or undesired side reactions.[9]

    • Solution: Systematically screen the reaction temperature. Start at a literature-reported temperature and run parallel reactions at ±20 °C to find the optimal point. Reaction time and concentration are also key variables to optimize.

  • Potential Cause 3: Poor Substrate Reactivity.

    • Why it happens: Substrates with strong electron-withdrawing groups can be less reactive. Steric hindrance near the reacting centers can also slow down or prevent the reaction.[9]

    • Solution: If you suspect poor substrate reactivity, a more active (i.e., stronger) Lewis or Brønsted acid may be required. Alternatively, higher reaction temperatures might be necessary to overcome the activation barrier.

  • Potential Cause 4: Catalyst Poisoning.

    • Why it happens: Impurities in starting materials or solvents (e.g., amines, thiols) can act as catalyst poisons, binding irreversibly to the active site.[22]

    • Solution: Purify all starting materials before use (e.g., by distillation, recrystallization, or column chromatography). Use high-purity, anhydrous solvents.

Issue 2: Poor Diastereoselectivity

Question: I am getting the correct product, but as a mixture of diastereomers with low selectivity. How can I improve the stereocontrol?

Answer: Achieving high diastereoselectivity is a common challenge, as the outcome is highly sensitive to the subtle energetics of different transition states.[9]

  • Potential Cause 1: Inappropriate Catalyst Choice.

    • Why it happens: The catalyst is the primary architect of the transition state. For a Prins cyclization, the desired all-cis product typically arises from a chair-like transition state where bulky substituents occupy equatorial positions.[1][9] A poorly chosen catalyst may not sufficiently enforce this geometry.

    • Solution:

      • Switch Catalyst Type: If a simple Lewis acid like FeCl₃ gives poor selectivity, consider a catalyst known for high stereocontrol. Confined Brønsted acids are excellent choices.[9][10]

      • Chiral Catalysts: For enantioselective reactions, a chiral catalyst is necessary. Chiral phosphoric acids or organocatalysts like squaramides can provide excellent diastereo- and enantioselectivity.[12][23]

  • Potential Cause 2: Reaction Temperature is Too High.

    • Why it happens: Higher temperatures provide more thermal energy, which can allow the reaction to proceed through higher-energy, less-selective transition states. This erodes the energy difference between the pathways leading to different diastereomers.

    • Solution: Lowering the reaction temperature is a standard strategy to enhance stereoselectivity.[9][23] Try running the reaction at 0 °C, -20 °C, or even -78 °C. This often favors the thermodynamically more stable transition state, leading to a higher diastereomeric ratio.

  • Potential Cause 3: Solvent Effects.

    • Why it happens: The solvent influences the stability and conformation of the transition state. A change in solvent polarity can alter the delicate energy balance between competing diastereomeric pathways.[9]

    • Solution: Conduct a solvent screen. Test a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile) to identify one that favors the desired stereochemical outcome.

Issue 3: Formation of Significant Side Products

Question: My reaction is clean, but I'm isolating a significant amount of a side product instead of my desired tetrahydropyran. What are the common side reactions?

Answer: In acid-catalyzed MCRs leading to THPs, several well-known side reactions can compete with the desired cyclization.

  • Side Reaction 1: Elimination.

    • Why it happens: The key carbocation intermediate, instead of being trapped by the intramolecular hydroxyl group, can lose a proton to form an undesired allylic alcohol.[9]

    • Solution: This pathway can sometimes be suppressed by using a catalyst with a more nucleophilic counter-ion, which can help stabilize the carbocation and favor the cyclization pathway.

  • Side Reaction 2: 2-Oxonia-Cope Rearrangement.

    • Why it happens: This rearrangement is a known competing pathway in Prins-type cyclizations and can lead to constitutional isomers or racemization.[9][22]

    • Solution: The choice of catalyst and reaction conditions can significantly influence the rate of this rearrangement relative to the desired cyclization. Screening different Lewis acids or lowering the temperature may suppress this pathway.

Below is a simplified mechanistic diagram for a Prins cyclization, highlighting the key intermediate where these competing pathways diverge.

G cluster_0 Prins Cyclization Mechanism r Aldehyde + Homoallylic Alcohol step1 Activation with Acid Catalyst (H⁺ or LA) r->step1 int1 Oxocarbenium Ion (Key Intermediate) step1->int1 p1 Desired Pathway: Intramolecular Cyclization → Tetrahydropyran int1->p1 sp1 Side Pathway 1: Elimination → Allylic Alcohol int1->sp1 sp2 Side Pathway 2: Oxonia-Cope → Rearranged Product int1->sp2

Caption: Divergent pathways from the key oxocarbenium intermediate.

Data & Protocols

Table 1: Comparison of Catalyst Performance in a Model Prins Cyclization

The following table summarizes typical results for the Prins cyclization between a homoallylic alcohol and an aldehyde, illustrating the impact of catalyst choice on yield and selectivity.

Catalyst TypeExample CatalystTypical Loading (mol%)Temp. (°C)Yield (%)Diastereoselectivity (cis:trans)Key FeatureReference
Lewis Acid FeCl₃102575-90Moderate (e.g., 5:1)Cost-effective, general use[1]
Lewis Acid In(OTf)₃50 to 2580-95Good to High (e.g., >10:1)Mild, overcomes epimerization issues[1]
Brønsted Acid p-TsOH10-2025-4070-85Moderate to GoodSimple, readily available[8]
Organocatalyst Quinine-Squaramide1-5-2560-85High (>20:1) & High ee (>95%)Asymmetric synthesis[12]
Heterogeneous Acidic Clay (ARB)20 wt%120~82N/ARecyclable, solvent-free potential[15]

Note: Results are representative and will vary based on specific substrates and conditions.

Experimental Protocols

Protocol 1: General Procedure for a Lewis Acid-Catalyzed Prins Cyclization[1]

This protocol describes a typical setup for synthesizing a 4-halotetrahydropyran.

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv).

  • Solvent Addition: Dissolve the substrates in anhydrous dichloromethane (CH₂Cl₂) to a concentration of approximately 0.1 M.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., In(OTf)₃, 5-10 mol%) to the stirred solution. If required, an additive like a trimethylsilyl halide (1.5 equiv) is added at this stage.

  • Reaction Monitoring: Allow the reaction to stir at the set temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂ (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure tetrahydropyran product.

Protocol 2: Organocatalytic Asymmetric Multicomponent Synthesis of Tetrahydropyrans[12][24]

This protocol details a one-pot Michael/Henry/ketalization cascade sequence.

  • Preparation: To a vial, add the 1,3-dicarbonyl compound (1.0 equiv), the β-nitrostyrene (1.0 equiv), and the quinine-based squaramide organocatalyst (1-5 mol%).

  • Solvent Addition: Add the solvent (e.g., CH₂Cl₂ or toluene) to the vial (e.g., to a concentration of 1.25 M).

  • Michael Addition: Stir the mixture at the specified temperature (e.g., room temperature or -25 °C) for the time required to form the Michael adduct (monitor by TLC).

  • Second Stage Addition: Once the first step is complete, add the alkynyl aldehyde (1.2 equiv) directly to the reaction mixture.

  • Domino Reaction: Continue stirring at the same temperature for 1.5 to 4 days, monitoring the formation of the final THP product by TLC.[13]

  • Workup: Once the reaction is complete, concentrate the mixture directly under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Often, a subsequent recrystallization is performed to obtain the product with high diastereomeric and enantiomeric purity.[12]

References

managing reaction exotherms in the synthesis of pyran carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Pyran Carbonitriles

A Guide to Managing Reaction Exotherms for Researchers, Scientists, and Drug Development Professionals

Understanding the Thermal Profile of Pyran Carbonitrile Synthesis

The one-pot, multi-component synthesis of 2-amino-4H-pyran-3-carbonitriles is a powerful and efficient method for generating molecular complexity.[1][2][3] Typically, this reaction involves the condensation of an aldehyde, an active methylene compound (like malononitrile), and a third component with an activated double bond, often generated in situ. While lauded for its atom economy, the tandem nature of this synthesis can present significant challenges in managing the reaction's heat output.

The overall exothermic profile arises from a sequence of thermodynamically favorable reactions:

  • Knoevenagel Condensation: The initial step is the reaction between an aldehyde and malononitrile, catalyzed by a base, to form a benzylidenemalononitrile intermediate. This condensation reaction, which eliminates a molecule of water, is a key contributor to the initial heat release.[4][5]

  • Michael Addition: The subsequent step involves the conjugate addition of a nucleophile (often the enol form of a 1,3-dicarbonyl compound) to the electron-deficient alkene generated in the Knoevenagel step. Michael additions are well-documented as exothermic processes.[1][6][7]

  • Intramolecular Cyclization and Tautomerization: The final steps involve an intramolecular cyclization to form the pyran ring, followed by tautomerization to yield the stable 2-amino-4H-pyran-3-carbonitrile product. These steps also contribute to the overall heat evolution of the reaction.

The rapid succession of these exothermic events in a one-pot synthesis can lead to a rapid temperature increase, which, if not properly controlled, can result in thermal runaway. This can lead to side reactions, decreased yield, product degradation, and, most importantly, a significant safety hazard.[8]

Reaction Mechanism Overview

Pyran Carbonitrile Synthesis cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Tautomerization Aldehyde Aldehyde Benzylidenemalononitrile Benzylidenemalononitrile Aldehyde->Benzylidenemalononitrile + Malononitrile (Base Catalyst) Malononitrile Malononitrile Michael Adduct Michael Adduct Benzylidenemalononitrile->Michael Adduct + 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl Pyran Carbonitrile Pyran Carbonitrile Michael Adduct->Pyran Carbonitrile Intramolecular Cyclization

Caption: A simplified workflow of the multi-component synthesis of pyran carbonitriles.

Troubleshooting Guide for Exotherm Management

This section addresses common issues encountered during the synthesis of pyran carbonitriles in a question-and-answer format.

Q1: My reaction mixture is rapidly heating up and boiling uncontrollably. What should I do?

A: This indicates a potential thermal runaway. Immediate action is required to prevent over-pressurization of your vessel and ensure safety.

  • Immediate Actions:

    • Stop Reagent Addition: If you are adding any reagents, stop the addition immediately.

    • Enhance Cooling: If your reaction vessel is in an ice bath, ensure good thermal contact and add more ice/water. If using a cryocooler or circulator, set it to the lowest possible temperature.

    • Increase Stirring: A vortex at the surface can improve heat transfer to the vessel walls and cooling medium.

    • Dilution: If safe to do so, add a pre-chilled, inert solvent to act as a heat sink.[3]

  • Long-Term Prevention:

    • Controlled Reagent Addition: Instead of adding all reagents at once, add the most reactive component (often the aldehyde or the catalyst) slowly and portion-wise, or via a syringe pump. This allows the cooling system to keep pace with the heat generation.

    • Lower Reaction Temperature: Start the reaction at a lower temperature (e.g., 0 °C or even -10 °C) to slow down the reaction rate and allow for better control.

Q2: I'm observing a significant color change to dark brown or black, and my yield is low. Is this related to the exotherm?

A: Yes, this is a strong indication of product degradation due to excessive heat. The highly functionalized pyran carbonitrile products can be thermally sensitive.

  • Causality: Uncontrolled exotherms create localized "hot spots" in the reaction mixture, even if the overhead thermometer shows a moderate temperature. These hot spots can lead to polymerization of the malononitrile or aldehyde, or decomposition of the final product.

  • Solutions:

    • Improved Heat Transfer: Use a reaction vessel with a larger surface area-to-volume ratio (e.g., a Morton flask instead of a round-bottom flask for larger scales). Ensure efficient stirring to dissipate heat.

    • Solvent Selection: Choose a solvent with a higher boiling point to prevent solvent loss and a good heat capacity to absorb the energy released.[2][9][10] Ethanol is a common choice, but for particularly reactive substrates, consider solvents like isopropanol or tert-butanol.

Q3: How does my choice of catalyst impact the reaction exotherm?

A: The catalyst directly influences the reaction rate, and therefore the rate of heat generation.

  • Base Strength: Stronger bases (e.g., piperidine, sodium ethoxide) will catalyze the Knoevenagel condensation more rapidly than weaker bases (e.g., L-proline, potassium carbonate), leading to a more pronounced initial exotherm.[1][11]

  • Catalyst Loading: Higher catalyst loading will increase the reaction rate and heat output. It is crucial to optimize the catalyst concentration to achieve a reasonable reaction time without compromising safety.

  • Recommendations:

    • Start with a lower catalyst loading and gradually increase it if the reaction is too slow.

    • For highly reactive aldehydes, consider a weaker, heterogeneous base catalyst that can be more easily controlled.

Q4: Can I safely scale up my reaction from 1 gram to 100 grams?

A: Direct scaling is extremely dangerous. The surface area-to-volume ratio decreases as the scale increases, making heat dissipation much less efficient.

  • Key Considerations for Scale-Up:

    • Calorimetry Studies: Before any significant scale-up, it is highly recommended to perform reaction calorimetry to quantify the heat of reaction and the maximum adiabatic temperature rise.

    • Semi-Batch Approach: At a larger scale, a semi-batch process is essential. This involves adding one of the reactants (e.g., the aldehyde) slowly to a solution of the other components at a controlled temperature.

    • Engineering Controls: Ensure your reactor has adequate cooling capacity, an efficient agitation system, and pressure relief devices.

    • Continuous Flow Chemistry: For industrial-scale production, transitioning to a continuous flow reactor is the safest and most efficient method for managing highly exothermic reactions. The small internal volume of a flow reactor minimizes the risk of thermal runaway.

Experimental Protocols for Enhanced Exotherm Control

Protocol 1: Controlled Batch Synthesis (10g Scale)

This protocol emphasizes slow addition to manage the exotherm.

  • Setup: In a 250 mL, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add malononitrile (1.1 eq) and the 1,3-dicarbonyl compound (1.0 eq) to ethanol (100 mL).

  • Cooling: Cool the mixture to 0 °C using an ice-water bath.

  • Catalyst Addition: Add the base catalyst (e.g., L-proline, 0.1 eq) to the cooled mixture.

  • Slow Aldehyde Addition: Dissolve the aldehyde (1.0 eq) in ethanol (20 mL) and add it to the dropping funnel. Add the aldehyde solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Once the reaction is complete, cool the mixture again before quenching or proceeding with product isolation.

Protocol 2: Continuous Flow Synthesis (Conceptual)

This approach offers superior heat and mass transfer, making it ideal for safe and scalable synthesis.

  • Stream A: Prepare a solution of the aldehyde and malononitrile in the chosen solvent.

  • Stream B: Prepare a solution of the 1,3-dicarbonyl compound and the catalyst in the same solvent.

  • Pumping: Use two separate syringe pumps to deliver Stream A and Stream B into a T-mixer.

  • Reaction: The combined stream flows through a heated or cooled reactor coil of a defined volume to control the residence time. The excellent heat transfer of the narrow tubing prevents hot spot formation.

  • Collection: The product stream is collected at the outlet of the reactor coil.

Workflow for Troubleshooting Exotherms

Exotherm_Troubleshooting start Reaction Overheating? stop_reagents Stop Reagent Addition start->stop_reagents Yes review_protocol Review Protocol start->review_protocol No enhance_cooling Enhance Cooling stop_reagents->enhance_cooling enhance_cooling->review_protocol slow_addition Implement Slow Addition review_protocol->slow_addition lower_temp Lower Starting Temperature review_protocol->lower_temp change_solvent Consider Higher Boiling Point Solvent review_protocol->change_solvent optimize_catalyst Reduce Catalyst Loading review_protocol->optimize_catalyst safe_reaction Safe & Controlled Reaction slow_addition->safe_reaction lower_temp->safe_reaction change_solvent->safe_reaction optimize_catalyst->safe_reaction

Caption: A decision tree for troubleshooting and preventing reaction exotherms.

Frequently Asked Questions (FAQs)

Q: What are the visual signs of a reaction proceeding too quickly?

A: Look for rapid, spontaneous boiling before the setpoint temperature is reached, a sudden change in viscosity, or a rapid color change. An increasing rate of temperature rise that is not responsive to cooling is a critical warning sign.

Q: Are there any "greener" solvents that are also good for exotherm management?

A: Yes, ethanol and isopropanol are good choices as they are relatively benign and have good heat capacities.[12] Water can also be an excellent solvent for some Knoevenagel condensations and has a very high heat capacity, but substrate solubility can be an issue.[13]

Q: My reaction seems to have an induction period, then a sudden exotherm. Why?

A: This can happen if the initiation of the reaction is slow, but the subsequent propagation steps are very fast. All the reagents build up in concentration before the reaction takes off, leading to a sudden release of energy. The best way to manage this is to ensure the reaction has initiated (e.g., by seeing a slight temperature rise or a color change) before adding the bulk of the reagents.

Data Summary for Exotherm Control

ParameterLow Exotherm RiskHigh Exotherm RiskRationale
Addition Rate Slow (e.g., via syringe pump)All at once (batch addition)Controls the rate of heat generation.
Temperature Low (0 °C or below)Room Temperature or RefluxThe Arrhenius equation dictates that reaction rates increase exponentially with temperature.[8]
Concentration DiluteConcentratedThe solvent acts as a heat sink; more solvent provides a larger thermal mass.[3]
Catalyst Weak base (L-proline)Strong base (piperidine)A stronger catalyst leads to a faster reaction and a more rapid release of heat.[11]
Mixing High speed, good vortexLow speed, poor agitationEfficient mixing is crucial for dissipating localized hot spots.

References

Technical Support Center: Purification of 4-Methyltetrahydro-2H-pyran-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 3, 2026

Welcome to the technical support guide for the purification of 4-Methyltetrahydro-2H-pyran-4-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity challenges encountered during and after synthesis. The structural integrity and purity of this key intermediate are paramount for the reliability of downstream applications, including the synthesis of active pharmaceutical ingredients.[1][2] This guide provides in-depth, field-proven insights and step-by-step protocols to help you achieve the desired purity for your compound.

Section 1: Impurity Identification and Characterization

Before effective purification can occur, a thorough understanding of the potential impurities is essential. Impurities in this compound typically arise from starting materials, side reactions, or degradation.

Common Impurity Profile
Impurity ClassSpecific ExamplesOrigin / CauseKey Analytical Signature
Hydrolysis Products 4-Methyltetrahydro-2H-pyran-4-carboxamide; 4-Methyltetrahydro-2H-pyran-4-carboxylic acidExposure to acidic or basic conditions, or residual water during workup or storage.[3][4]Highly polar. Distinctive C=O stretch in IR. Carboxylic acid proton (~10-12 ppm) in ¹H NMR.
Unreacted Precursors 4-Iodo-4-methyltetrahydro-2H-pyran; Cyanide source (e.g., KCN, NaCN)Incomplete reaction during the nitrile synthesis step.Signals corresponding to the precursor in ¹H/¹³C NMR and GC-MS.
Solvent Residues Toluene, Acetonitrile, Dichloromethane (DCM), Tetrahydrofuran (THF)Incomplete removal during evaporation/drying steps.Sharp, characteristic singlets in ¹H NMR; identifiable peaks in GC-MS.
By-products Isomeric nitriles, elimination products (dihydropyran derivatives)Side reactions during the formation of the tetrahydropyran ring or nitrile installation.[5]May have similar polarity to the main product, requiring high-resolution chromatography to separate.[6]

A multi-pronged analytical approach is recommended for robust purity validation, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][7]

Section 2: Troubleshooting Purification Failures (Q&A Format)

This section addresses specific issues you may encounter during common purification procedures.

Fractional Vacuum Distillation

Q1: I'm performing a vacuum distillation, but the separation is poor and my fractions are still impure. What's going wrong?

Answer: Poor separation during fractional distillation is a common issue that can often be resolved by addressing a few key parameters.[8]

  • Distillation Rate: You may be distilling too quickly. Effective separation relies on establishing a proper vapor-liquid equilibrium on each theoretical plate of the column.[8] Reduce the heating rate to allow the vapor to ascend slowly and the condensate to trickle down, ensuring proper fractionation. A good starting point is a collection rate of 1-2 drops per second.

  • Vacuum Leaks: Even a small leak can compromise the vacuum level, leading to higher boiling temperatures and potential decomposition, as well as inefficient separation.[8] Ensure all joints are properly sealed with high-vacuum grease and that the system can hold a stable vacuum before heating.

  • Column Efficiency & Insulation: The efficiency of your fractionating column is critical. For compounds with close boiling points, a column with a higher number of theoretical plates (e.g., a Vigreux or packed column) is necessary. Furthermore, inadequate insulation of the column and distillation head can lead to premature condensation and loss of the temperature gradient, a phenomenon known as "flooding".[9] Wrap the column and head with glass wool or aluminum foil to maintain an adiabatic state.[8]

  • Azeotropes: Some impurities, particularly residual hydrocarbon or alcoholic solvents, may form azeotropes with your product, making separation by conventional distillation nearly impossible.[10] In such cases, consider an alternative purification method like chromatography or a chemical treatment (e.g., a wash) to remove the azeotrope-forming impurity before distillation.

Column Chromatography

Q2: My compound is polar, and it either streaks badly on the silica gel column or elutes with the solvent front. How can I improve the separation?

Answer: Purifying polar compounds like this compound via normal-phase chromatography can be challenging.[11][12] Streaking or poor retention is often due to strong interactions with the silica or high solubility in the mobile phase.

  • Solvent System Optimization: The choice of eluent is paramount. For polar compounds, you'll need a more polar mobile phase. Start with a moderately polar system like 20-30% Ethyl Acetate in Hexanes and gradually increase the polarity.[13] If retention is still poor, switch to a stronger solvent system, such as 1-5% Methanol in Dichloromethane (DCM).[13][14]

  • Dry Loading: If your compound has poor solubility in the initial, less polar mobile phase, it can crash out at the top of the column when loaded in a strong solvent. To prevent this, use a "dry loading" technique. Dissolve your crude product in a volatile solvent (like DCM), adsorb it onto a small amount of silica gel, evaporate the solvent completely, and load the resulting dry powder onto the top of your column.[14]

  • Alternative Stationary Phases: If silica gel proves too acidic or reactive (potentially hydrolyzing the nitrile), consider alternative stationary phases. Alumina (neutral or basic) can be a good choice. For very polar molecules, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography (e.g., using a C18 stationary phase with a polar mobile phase like water/acetonitrile) may provide a successful separation.[11][15]

  • Tailing/Streaking Reduction: Streaking can be caused by the acidic nature of silica gel. Adding a small amount of a basic modifier like triethylamine (~0.1-1%) to your mobile phase can neutralize the acidic sites on the silica surface and lead to sharper, more symmetrical peaks.[13]

Section 3: Standard Operating Procedures (SOPs)

SOP-1: Purification by Flash Column Chromatography

This protocol is designed for the purification of ~1-5 g of crude this compound.

1. Preparation & TLC Analysis: a. Prepare a stock solution of your crude product in a suitable solvent (e.g., DCM). b. Using Thin Layer Chromatography (TLC), identify an eluent system that provides a retention factor (Rf) for the desired product of approximately 0.25-0.35.[14] A good starting point is 30% Ethyl Acetate/Hexanes. Adjust polarity as needed. c. The separation between your product and the main impurities should be at least 0.1 Rf units.[14]

2. Column Packing: a. Select an appropriate size glass column. b. Pack the column with silica gel as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.

3. Sample Loading (Dry Loading Recommended): a. Dissolve the crude product (~1 g) in a minimal amount of DCM. b. Add ~2-3 g of silica gel to this solution and mix to form a slurry. c. Evaporate the solvent under reduced pressure until a free-flowing powder is obtained. d. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection: a. Begin elution with your starting solvent system. b. Collect fractions in test tubes. Monitor the elution process by TLC. c. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.[14]

5. Product Isolation: a. Analyze all fractions by TLC. b. Combine the fractions containing the pure product. c. Remove the solvent using a rotary evaporator. d. Place the resulting oil or solid under high vacuum to remove residual solvent. e. Confirm purity using ¹H NMR and/or GC-MS.

SOP-2: Purification by Recrystallization

This method is applicable if your product is a solid at room temperature and a suitable solvent can be identified.[16][17]

1. Solvent Selection: a. The ideal solvent will dissolve the compound when hot but not when cold.[18] Impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled. b. Test small amounts of your crude product with various solvents (e.g., isopropanol, ethyl acetate, hexanes, or a mixture) to find the optimal one.

2. Dissolution: a. Place the crude solid in an Erlenmeyer flask. b. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid.[19] Keep the solution at or near its boiling point.

3. Hot Filtration (if necessary): a. If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

4. Crystallization: a. Allow the clear, hot solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[19] b. Do not disturb the flask during this process. c. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal yield.[19] d. If crystallization does not occur, try scratching the inside of the flask with a glass rod to create nucleation sites.[19]

5. Crystal Collection and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel.[19] b. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. c. Allow the crystals to dry on the filter under vacuum, then transfer them to a watch glass or drying dish to dry completely.

Section 4: Visualization of Workflows

Troubleshooting Decision Tree

This diagram provides a logical pathway for selecting a purification strategy based on the nature of the identified impurity.

G start Crude Product Analysis (NMR, GC-MS, TLC) impurity_type What is the primary impurity? start->impurity_type hydrolysis Hydrolysis Product (Acid/Amide) impurity_type->hydrolysis Highly Polar solvent Residual Solvent impurity_type->solvent Volatile byproduct Synthesis By-product impurity_type->byproduct Similar Polarity wash Aqueous Wash (e.g., NaHCO₃ wash for acid) hydrolysis->wash distill Fractional Vacuum Distillation solvent->distill chromatography Flash Column Chromatography byproduct->chromatography wash->distill Then... recrystallize Recrystallization (if solid) distill->recrystallize Optional final polish chromatography->recrystallize Optional final polish

Caption: Decision tree for selecting a purification method.

Flash Chromatography Workflow

This diagram outlines the key steps involved in a typical flash chromatography purification cycle.

G cluster_prep Preparation cluster_run Execution cluster_iso Isolation tlc 1. TLC Method Development packing 2. Column Packing (Slurry Method) tlc->packing loading 3. Dry Loading of Crude Sample packing->loading elution 4. Elution & Fraction Collection loading->elution monitoring 5. In-Process TLC Monitoring elution->monitoring combine 6. Combine Pure Fractions monitoring->combine evap 7. Solvent Removal (Rotovap) combine->evap analysis 8. Final Purity Analysis (NMR/GC) evap->analysis

Caption: Standard workflow for flash column chromatography.

Section 5: Frequently Asked Questions (FAQs)

Q: What is the best analytical method to determine the final purity of my compound? A: No single method is sufficient. A combination of techniques provides the most complete picture. ¹H NMR is excellent for structural confirmation and detecting proton-containing impurities. GC-MS is ideal for identifying volatile impurities like residual solvents. HPLC is powerful for quantifying non-volatile impurities and isomers that may not be resolved by other methods.[2][20]

Q: My purified nitrile compound is turning yellow over time. What is happening and how can I prevent it? A: Discoloration can be a sign of degradation. Nitriles can be susceptible to slow hydrolysis or polymerization, especially if exposed to light, air (oxygen), or trace amounts of acid or base. Store the purified compound under an inert atmosphere (nitrogen or argon), in an amber vial, and at a reduced temperature (-20°C for long-term storage) to minimize degradation.

Q: Can I use recrystallization for a compound that is an oil at room temperature? A: No, standard recrystallization is only suitable for compounds that are solids at room temperature.[16] For oils, fractional vacuum distillation or chromatography are the primary methods of purification.

References

Technical Support Center: Analytical Methods for Monitoring Pyran Carbonitrile Reaction Progress

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for monitoring the synthesis of pyran carbonitrile derivatives. Our goal is to equip you with the practical knowledge and field-proven insights necessary to overcome common analytical challenges, ensuring the integrity and success of your experiments.

The Imperative of Reaction Monitoring in Pyran Carbonitrile Synthesis

Pyran carbonitriles are a vital class of heterocyclic compounds, forming the backbone of numerous therapeutic agents.[1][2][3] The efficiency of their synthesis is paramount, and rigorous in-process monitoring is not just a quality control measure but a critical component of process optimization. Accurate monitoring allows for the determination of reaction endpoints, maximization of yield, and minimization of impurity formation. This guide addresses the most common analytical techniques employed for this purpose: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

Thin-Layer Chromatography (TLC): Your First Line of Analysis

TLC is an indispensable, rapid, and cost-effective method for qualitatively monitoring reaction progress.[4] However, its simplicity can be deceptive. Here’s how to troubleshoot common issues.

Q1: My spots are streaking, making it impossible to determine if my starting material is consumed. What's wrong?

  • Sample Overloading: Applying too much of your reaction mixture to the plate is the most common cause of streaking.[6][7]

    • Expert Insight: The stationary phase (silica gel) has a finite capacity. Overloading saturates it, causing the compound to move as a continuous band rather than a discrete spot.

    • Solution: Dilute your sample significantly in a volatile solvent like ethyl acetate or dichloromethane before spotting. Aim for a very small, concentrated spot.

  • Inappropriate Solvent System Polarity: If your eluent is too polar, it will have a high affinity for your compounds, causing them to travel with the solvent front and streak.[6]

    • Expert Insight: The goal is to find a solvent system where the product has an Rf value of approximately 0.3-0.4, allowing for clear separation from starting materials and byproducts.

    • Solution: Decrease the polarity of your eluent. A common starting point for pyran systems is a mixture of hexane and ethyl acetate. If you are using a 50:50 mixture, try moving to 70:30 or 80:20 hexane:ethyl acetate.

  • Acidic or Basic Compounds: Pyran carbonitrile syntheses can involve acidic or basic reagents or products that can interact with the slightly acidic silica gel, causing streaking.[4][7]

    • Solution: Add a small amount (0.1-1%) of a modifier to your eluent. For acidic compounds, a few drops of acetic acid can improve spot shape. For basic compounds, triethylamine is a common additive.[7]

Q2: I've run my TLC, but I don't see any spots under the UV lamp. Did my reaction fail?

A2: Not necessarily. The absence of UV-active spots can be due to the chemical nature of your compounds or insufficient concentration.[7]

  • Lack of a UV Chromophore: Your pyran carbonitrile or starting materials may not possess a chromophore that absorbs UV light at the standard 254 nm wavelength.

    • Solution: Use a chemical stain for visualization. A potassium permanganate (KMnO4) stain is an excellent choice as it reacts with most organic compounds, appearing as yellow spots on a purple background. An iodine chamber is another versatile option.[7]

  • Concentration Below Detection Limit: The concentration of your compounds on the plate may be too low to be detected by UV light.[6][7]

    • Solution: Try re-spotting the plate multiple times in the same location, allowing the solvent to dry between each application to build up the concentration.[7]

Experimental Protocol: Setting Up a Reliable TLC Analysis

  • Plate Preparation: With a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate.

  • Sample Spotting: Dilute your reaction mixture and spot it on the starting line using a capillary tube. It is crucial to also spot your starting materials as references.

  • Development: Place the plate in a sealed chamber containing your chosen eluent. Ensure the solvent level is below the starting line. Allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is about 1 cm from the top, remove the plate and mark the solvent front. After the plate is dry, visualize it under a UV lamp and/or with a chemical stain.

  • Interpretation: The disappearance of the starting material spot(s) and the appearance of a new spot for the product indicate reaction progress.

High-Performance Liquid Chromatography (HPLC): For Quantitative Insights

HPLC is a powerful technique for both qualitative and quantitative analysis of reaction mixtures, offering superior resolution to TLC.

Q1: My chromatogram shows broad or tailing peaks. How can I get sharp, symmetrical peaks?

A1: Peak shape is critical for accurate integration and quantification. Broadening and tailing often point to issues with the mobile phase, column health, or secondary interactions.[8][9]

  • Mobile Phase Mismatch: The pH of your mobile phase can influence the ionization state of your analytes. If a compound is partially ionized, it can result in peak tailing.

    • Expert Insight: For reproducible results, your analytes should be in a single, non-ionized form.

    • Solution: Buffer your mobile phase. For many pyran carbonitriles, which can have acidic or basic functionalities, adding 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase can significantly improve peak shape.

  • Column Degradation: HPLC columns have a finite lifetime. Contaminants can irreversibly adsorb to the stationary phase, and extreme pH can dissolve the silica backbone.[8]

    • Solution: If you suspect column contamination, flush it with a strong solvent. If performance doesn't improve, the column may need replacement. Always operate within the manufacturer's recommended pH range.

  • Secondary Interactions: Residual silanol groups on the silica stationary phase can interact with polar functional groups on your analytes, causing tailing.

    • Solution: Use an end-capped column where these residual silanols have been chemically deactivated.

Q2: My retention times are shifting from one injection to the next. What's causing this instability?

A2: Unstable retention times make peak identification unreliable and can compromise the accuracy of your results.[10]

  • Mobile Phase Composition Changes: The more volatile component of your mobile phase can evaporate over time, altering its composition and affecting retention times.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Temperature Fluctuations: Column temperature has a significant impact on retention.

    • Solution: Use a column oven to maintain a constant temperature for consistent and reproducible chromatography.[11]

  • Pump Malfunctions: Inconsistent flow from the pump will lead to variable retention times.

    • Solution: Ensure your mobile phase is properly degassed to prevent air bubbles in the pump heads.[9][11]

Table 1: Recommended Starting HPLC Conditions for Pyran Carbonitrile Analysis

ParameterRecommended SettingRationale
Column C18, 5 µm, 4.6 x 150 mmProvides excellent separation for a broad range of moderately polar organic molecules.
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidFormic acid acts as a modifier to improve peak shape by suppressing ionization.
Gradient 10% B to 90% B over 20 minutesA gradient elution is typically required to separate starting materials, intermediates, and the final product in a single run.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm internal diameter column.
Detection UV at 254 nm or Diode Array Detector (DAD)Many pyran carbonitriles are UV-active. A DAD allows for the selection of the optimal wavelength.
Column Temp. 35 °CEnsures reproducible retention times by eliminating ambient temperature fluctuations.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes

GC-MS is a highly sensitive technique suitable for volatile and thermally stable compounds.

Q1: I can't find the peak for my pyran carbonitrile product in the GC-MS chromatogram.

A1: The absence of a product peak can be due to thermal degradation, insufficient volatility, or ionization issues.[12]

  • Thermal Instability: Many complex organic molecules, including some pyran derivatives, can decompose at the high temperatures of the GC inlet.[12]

    • Solution: Lower the inlet temperature and use a temperature ramp for the oven that starts at a lower temperature to avoid thermal shock.

  • High Boiling Point: If your product is not sufficiently volatile, it will not be efficiently transferred from the inlet to the column.

    • Solution: Increase the inlet temperature, but be cautious of thermal degradation. Ensure your oven temperature program reaches a high enough final temperature to elute the compound.

  • Poor Ionization: The standard electron ionization (EI) method may cause excessive fragmentation, leading to a weak or absent molecular ion peak.[12]

    • Solution: Consider using a softer ionization technique like chemical ionization (CI), which often results in a more prominent molecular ion.

Q2: My mass spectrum is very fragmented and difficult to interpret.

A2: Electron ionization can lead to complex fragmentation patterns, but these can also be diagnostic.

  • Characteristic Fragmentation: Look for predictable fragmentation patterns. For pyran carbonitriles, this could involve the loss of the nitrile group or cleavage of the pyran ring.

  • Library Matching: Compare your experimental mass spectrum against a commercial library like NIST for a potential match.

  • Isomer Differentiation: Be aware that GC-MS may not be able to distinguish between certain isomers, as they can have very similar mass spectra.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: For Definitive Structural Information and Quantification

NMR is a powerful tool for unambiguous structure elucidation and can be used for quantitative analysis of reaction mixtures.[14][15][16]

Q1: How can I use ¹H NMR to accurately determine the percentage conversion of my reaction?

A1: ¹H NMR provides a direct and accurate measure of reaction conversion by comparing the integrals of signals unique to the starting material and the product.[14]

  • Select Unique, Well-Resolved Signals: Identify a proton signal for a starting material and another for the product that are in a clean region of the spectrum with no overlapping peaks.

  • Ensure Proper Experimental Setup for Quantification: For accurate integration, the relaxation delay (d1) in your NMR experiment must be sufficiently long, typically at least 5 times the longest T1 relaxation time of the protons you are analyzing.

  • Calculate Conversion: The percentage conversion can be calculated using the following formula, ensuring that the integrals are normalized to the number of protons they represent:

    % Conversion = [Normalized Integral(Product) / (Normalized Integral(Product) + Normalized Integral(Starting Material))] * 100

Expert Insight: Quantitative NMR (qNMR) is a non-destructive technique that does not require a reference standard for the product, making it ideal for monitoring the synthesis of novel compounds.[14][15]

Workflow for Method Selection and Troubleshooting

The choice of analytical method and the approach to troubleshooting should be systematic. The following diagram outlines a logical workflow.

AnalyticalWorkflow start Start: Monitor Pyran Carbonitrile Reaction qual_quant Qualitative or Quantitative Analysis? start->qual_quant tlc TLC for Rapid Qualitative Check qual_quant->tlc Qualitative hplc HPLC for Quantitative Analysis qual_quant->hplc Quantitative tlc_issue TLC Issue? tlc->tlc_issue hplc_issue HPLC Issue? hplc->hplc_issue gcms GC-MS if Volatile & Thermally Stable gcms_issue GC-MS Issue? gcms->gcms_issue nmr NMR for Structural Confirmation & Quantification end_quant Quantitative Data Acquired nmr->end_quant troubleshoot_tlc Troubleshoot Streaking/Visualization tlc_issue->troubleshoot_tlc Yes end_qual Qualitative Assessment Complete tlc_issue->end_qual No troubleshoot_hplc Troubleshoot Peak Shape/Retention hplc_issue->troubleshoot_hplc Yes hplc_issue->end_quant No troubleshoot_gcms Troubleshoot Thermal Stability/Fragmentation gcms_issue->troubleshoot_gcms Yes gcms_issue->end_quant No troubleshoot_tlc->end_qual troubleshoot_hplc->end_quant troubleshoot_gcms->end_quant end_quant->gcms Need Orthogonal Method? end_quant->nmr Need Structural Confirmation?

Caption: Decision workflow for analytical method selection.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Pyran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required for the unambiguous structural elucidation of pyran derivatives. As a core scaffold in numerous pharmacologically active compounds, confirming the precise structure, substitution, and stereochemistry of these heterocycles is paramount in research and drug development.[1] This document moves beyond mere procedural lists to explain the causality behind experimental choices, presenting an integrated, self-validating workflow for researchers, scientists, and drug development professionals.

The Central Role of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the undisputed cornerstone for the complete structural determination of organic molecules, including pyran derivatives. It provides direct insight into the carbon skeleton and the chemical environment of each proton, allowing for the definitive mapping of atomic connectivity.

¹H NMR: The Initial Blueprint

Proton (¹H) NMR is the primary experiment, offering a wealth of information regarding the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling).[2]

Causality Behind the Experiment: The chemical shift of a proton on the pyran ring is highly sensitive to its position relative to the ring oxygen and any adjacent substituents or stereochemistry. Protons on carbons adjacent to the oxygen (e.g., C2 and C6 in a tetrahydropyran) are deshielded and appear at a higher chemical shift (downfield) compared to other methylene protons on the ring.[3][4] This predictable dispersion is the first key to assigning the structure.

Table 1: Representative ¹H NMR Data for a Substituted Dihydropyran

Proton AssignmentTypical Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Structural Information Gleaned
H-2 (OCH)4.5 - 5.0dd~3, ~9Diastereotopic proton adjacent to oxygen, coupled to two H-3 protons.
H-6 (OCH₂)3.5 - 4.2m-Methylene protons adjacent to the ring oxygen.
H-4 (Alkenic)5.5 - 6.0m-Vinylic proton, indicating the position of the double bond.
H-3 (Allylic)2.0 - 2.5m-Allylic protons, coupled to both H-2 and H-4.
Substituent-HVariableVariableVariableDepends on the nature and location of the substituent.

Note: Values are typical and can vary based on solvent and substitution.[5][6]

¹³C NMR and DEPT: Mapping the Carbon Framework

While ¹H NMR maps the protons, ¹³C NMR provides a direct count of the non-equivalent carbon atoms in the molecule.[7] When combined with a Distortionless Enhancement by Polarization Transfer (DEPT) experiment, each signal can be assigned as a CH₃, CH₂, CH, or quaternary (C) carbon.

Causality Behind the Experiment: The chemical shifts of carbons in the pyran ring are highly diagnostic. Carbons bonded to the electronegative oxygen atom (C2, C6) are significantly deshielded, appearing far downfield (60-100 ppm), while sp³ carbons further from the oxygen appear upfield (20-40 ppm).[8] This allows for the immediate identification of the carbon backbone.

2D NMR: The Definitive Connectivity Analysis

For complex pyran derivatives, 1D spectra can have overlapping signals, making unambiguous assignment impossible. Two-dimensional (2D) NMR experiments are essential to create a self-validating system by definitively proving atomic connectivity.[9]

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically over two or three bonds.[2] A cross-peak between two proton signals in a COSY spectrum is conclusive evidence that they are neighbors in the molecular structure. This is the primary tool for tracing out the proton network around the pyran ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to.[2] It acts as a bridge, allowing you to assign carbon signals based on the already-assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for confirming the overall scaffold. It reveals correlations between protons and carbons over two to three bonds.[9] HMBC is critical for connecting fragments of a molecule, identifying quaternary carbons, and confirming the placement of substituents on the pyran ring. For example, observing a correlation from a substituent's proton to a pyran ring carbon definitively places that substituent.[9]

Experimental Workflow: Complete NMR Structural Elucidation

The logical flow of NMR experiments is designed for maximum efficiency and certainty. The results from each step inform the next, creating a robust, cross-validated structural hypothesis.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Connectivity H1_NMR ¹H NMR C13_NMR ¹³C NMR & DEPT H1_NMR->C13_NMR Initial Hypothesis COSY COSY (¹H-¹H Connectivity) C13_NMR->COSY Assign Proton Networks HSQC HSQC (¹H-¹³C Direct) COSY->HSQC Assign Carbons HMBC HMBC (¹H-¹³C Long-Range) HSQC->HMBC Connect Fragments & Confirm Scaffold Final_Structure Final Validated Structure HMBC->Final_Structure Definitive Proof

Caption: Logical workflow for NMR-based structure elucidation.

Experimental Protocol: Standard NMR Sample Preparation and Analysis

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified pyran derivative.[10] Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; it must fully dissolve the sample without having signals that overlap with key analyte resonances.

  • Instrument Setup: Insert the sample into the NMR magnet and allow at least five minutes for the temperature to equilibrate.[10] Tune and shim the probe on your sample to ensure a homogeneous magnetic field, which is crucial for high-resolution spectra.

  • 1D ¹H Acquisition: Acquire a standard ¹H spectrum. Ensure the spectral width covers all expected proton signals (typically -1 to 12 ppm). The relaxation delay (d1) should be set to at least 5 times the longest T1 relaxation time for quantitative analysis, though a 1-2 second delay is often sufficient for routine structural confirmation.

  • 1D ¹³C & DEPT Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.[8] Subsequently, run DEPT-135 and DEPT-90 experiments to differentiate between CH₃/CH (positive in DEPT-135), CH₂ (negative in DEPT-135), and CH (visible in DEPT-90) signals.

  • 2D Acquisition: Using standard instrument parameters, acquire COSY, HSQC, and HMBC spectra. These experiments are pre-configured on modern spectrometers, but optimization of the spectral width in both dimensions may be necessary to achieve adequate resolution.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Clues

Mass spectrometry provides the molecular weight of the compound, which is essential for determining its molecular formula. Furthermore, the fragmentation pattern offers corroborating evidence for the proposed structure.

Causality Behind the Experiment: The first piece of data from MS, the molecular ion peak (M⁺), provides the molecular weight with high precision. This immediately narrows down the possible molecular formulas. The subsequent fragmentation is not random; molecules break apart at their weakest bonds or through predictable rearrangement pathways. The pyran ring has characteristic fragmentation patterns, such as the retro-Diels-Alder reaction in dihydropyrans or the loss of CO or CHO from pyranone structures, which serve as a structural fingerprint.[11][12]

Experimental Workflow: Pyran Derivative Fragmentation

A common fragmentation pathway for pyran derivatives involves cleavage of the heterocyclic ring, providing ions that are indicative of the original structure.

MS_Fragmentation Parent Pyran Derivative (Molecular Ion, M⁺) Frag1 Fragment A (Loss of R•) Parent->Frag1 - R• Frag2 Fragment B (Ring Cleavage) Parent->Frag2 Retro-Diels-Alder or other cleavage Frag3 Fragment C (Loss of CO) Parent->Frag3 - CO SubFrag Further Fragments Frag2->SubFrag

Caption: Generalized MS fragmentation pathway for a pyran derivative.

Experimental Protocol: MS Sample Preparation and Analysis

  • Sample Preparation (LC-MS/ESI): Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).[13] Serially dilute this stock to a final concentration of 1-10 µg/mL in the mobile phase.[13] Any precipitates must be filtered to prevent clogging the instrument.[13] The sample must be free of non-volatile salts or buffers (e.g., phosphates), which are detrimental to electrospray ionization (ESI).[14]

  • Direct Infusion: For a quick mass determination of a pure sample, the prepared solution can be directly infused into the mass spectrometer via a syringe pump.

  • LC-MS Analysis: For mixtures or to confirm purity, inject the sample into a liquid chromatography system coupled to the mass spectrometer. A typical C18 reverse-phase column is used, with a gradient of water and acetonitrile (often with 0.1% formic acid to aid ionization) as the mobile phase.

  • Data Acquisition: Acquire data in both positive and negative ion modes to determine which provides a better signal for the analyte. Obtain a high-resolution mass spectrum to calculate the exact mass, which is used to determine the elemental composition.

Vibrational Spectroscopy (FTIR): A Rapid Functional Group Check

Fourier-Transform Infrared (FTIR) spectroscopy is a fast, simple, and powerful technique for identifying the functional groups present in a molecule.[15]

Causality Behind the Experiment: Each type of chemical bond vibrates at a characteristic frequency. By passing infrared radiation through a sample, we can identify which frequencies are absorbed, corresponding to the bonds present. For pyran derivatives, the most crucial absorption is the C-O-C stretching of the ether linkage within the ring.[16] The presence or absence of other key peaks (e.g., a strong C=O stretch around 1700 cm⁻¹ for pyranones, or a broad O-H stretch around 3300 cm⁻¹ for hydroxylated derivatives) provides immediate and critical confirmation of the functional groups attached to the scaffold.[17][18]

Table 2: Key IR Absorptions for Pyran Derivatives

Functional GroupAbsorption Range (cm⁻¹)IntensityNotes
C-O-C (Ring Ether)1050 - 1250StrongCharacteristic of the pyran ring structure. Often two distinct bands.
C=O (Ketone/Ester)1700 - 1750Strong, SharpIndicates a pyranone or related carbonyl-containing derivative.
O-H (Alcohol)3200 - 3600Strong, BroadConfirms the presence of a hydroxyl substituent.
C=C (Alkene)1640 - 1680MediumIndicates an unsaturated pyran ring (e.g., dihydropyran).
C-H (sp³)2850 - 3000Medium-StrongAliphatic C-H bonds on the ring.

Experimental Protocol: FTIR Analysis (ATR)

  • Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Acquire a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid or liquid pyran derivative directly onto the ATR crystal. If it is a solid, apply pressure using the built-in clamp to ensure good contact.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

UV-Vis Spectroscopy: Analyzing the Electronic Landscape

UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions.

Causality Behind the Experiment: This technique is most valuable for pyran derivatives that contain chromophores, particularly conjugated π-systems.[19] Saturated tetrahydropyrans will not show significant UV absorption. However, derivatives like pyranones or those with aromatic substituents will display characteristic absorption maxima (λ_max).[20][21] The position and intensity of these absorptions can confirm the nature and extent of the conjugated system, providing complementary data to the other techniques.[22]

Experimental Protocol: UV-Vis Analysis

  • Sample Preparation: Prepare a dilute solution of the pyran derivative in a UV-transparent solvent (e.g., ethanol, acetonitrile, or hexane).[23] The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU.[23][24]

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to record a baseline or "blank" spectrum.[25]

  • Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer and record the absorption spectrum over the desired range (typically 200-800 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

The Integrated Approach: A Self-Validating Conclusion

No single technique provides the complete picture. The true power of spectroscopic analysis lies in integrating the data from all experiments to build an unshakeable structural proof. Each piece of data must be consistent with the others.

For example, if high-resolution MS suggests a molecular formula of C₁₀H₁₂O₂, the NMR spectra must be interrogated:

  • ¹³C NMR: Are there exactly 10 carbon signals (or fewer if symmetry is present)?

  • ¹H NMR: Does the integration of all proton signals sum to 12?

  • FTIR: Is there a C=O stretch (~1700 cm⁻¹) and a C-O-C stretch (~1100 cm⁻¹)?

  • 2D NMR: Do the COSY, HSQC, and HMBC correlations connect all 10 carbons and 12 protons into a chemically sensible pyran derivative structure?

This cross-validation between orthogonal techniques is the hallmark of rigorous scientific work and is essential for absolute confidence in the final structure.

Workflow: Integrated Spectroscopic Analysis

Integrated_Analysis cluster_prelim Preliminary Checks cluster_detailed Detailed Structural Mapping Sample Purified Pyran Derivative FTIR FTIR (Functional Groups) Sample->FTIR MS HR-MS (Molecular Formula) Sample->MS NMR_1D 1D NMR (¹H, ¹³C) (Atom Count & Environment) Sample->NMR_1D UVVis UV-Vis (Conjugation Check) Sample->UVVis Proposed_Structure Proposed Structure FTIR->Proposed_Structure Consistent? MS->Proposed_Structure Consistent? NMR_2D 2D NMR (COSY, HMBC) (Connectivity Map) NMR_1D->NMR_2D NMR_2D->Proposed_Structure Consistent? UVVis->Proposed_Structure Consistent? Final_Structure Confirmed Structure Proposed_Structure->Final_Structure All Data Corroborate

Caption: Integrated workflow for the structural confirmation of pyran derivatives.

References

A Senior Application Scientist’s Guide to the Differentiation of Substituted Methyl-Tetrahydropyran Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The tetrahydropyran (THP) ring is a privileged scaffold, frequently encountered in the structures of natural products, pharmaceuticals, and agrochemicals. Its non-planar, chair-like conformation gives rise to a rich stereochemical landscape. The introduction of even a single methyl group on this ring can generate a complex mixture of constitutional isomers and stereoisomers (diastereomers and enantiomers). Since the biological activity of these molecules is often critically dependent on their precise three-dimensional structure, the ability to separate, identify, and definitively assign the configuration of each isomer is a cornerstone of modern drug discovery and development.

This guide provides an in-depth comparison of the primary analytical techniques used to differentiate isomers of substituted methyl-tetrahydropyrans. We will move beyond mere procedural descriptions to explore the underlying principles, the rationale behind experimental choices, and the complementary nature of these methods in achieving unambiguous structural elucidation.

Chapter 1: Unraveling Relative Stereochemistry with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the relative configuration of diastereomers, such as cis and trans isomers of substituted THPs. The key lies in exploiting the rigid chair conformation of the six-membered ring, which places substituents and protons in magnetically distinct axial and equatorial environments.

Core Principle: The Conformational Lock

The THP ring rapidly interconverts between two chair conformations. However, bulky substituents will strongly prefer the more stable equatorial position, effectively "locking" the conformation. This conformational preference is the foundation of NMR-based differentiation, as it creates a predictable set of spatial relationships between protons, which can be measured through two key parameters: the chemical shift (δ) and the scalar coupling constant (J).

Key NMR Experiments for Differentiation
  • ¹H NMR Spectroscopy: This is the initial and most informative experiment. The chemical shifts of protons attached to the THP ring are highly dependent on their orientation. Typically, axial protons are more shielded (appear at a lower ppm value) than their equatorial counterparts. More definitively, the magnitude of the coupling constant (J-value) between adjacent protons reveals their dihedral angle. Large coupling constants (typically J = 8-13 Hz) are indicative of a 1,2-diaxial relationship, while smaller couplings (J = 2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

  • ¹³C NMR Spectroscopy: The chemical shift of a carbon atom is also influenced by its stereochemical environment. For instance, the position of a methyl group (axial vs. equatorial) will induce noticeable shifts in the signals of the ring carbons.

  • 2D NMR - Nuclear Overhauser Effect Spectroscopy (NOESY): When coupling constants are ambiguous, a NOESY experiment provides definitive proof of relative stereochemistry. This technique detects protons that are close in space (typically <5 Å), regardless of whether they are bonded.[1] A cross-peak between two protons in a NOESY spectrum indicates their spatial proximity. For example, a NOE between a methyl group's protons and an axial proton on the ring would strongly support a cis-relationship.

Experimental Protocol: NMR Analysis of 2-Methyl-tetrahydropyran-4-ol

This protocol outlines the steps to differentiate the cis and trans diastereomers.

  • Sample Preparation: Dissolve ~5-10 mg of the isomer mixture in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆) in a 5 mm NMR tube. The choice of solvent can sometimes enhance the resolution of key signals.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum with high signal-to-noise.

    • Acquire a ¹³C NMR spectrum.

    • Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment to identify which protons are coupled to each other.

    • Acquire a 2D ¹H-¹H NOESY or ROESY experiment with a mixing time of 300-800 ms to observe through-space correlations.

  • Data Analysis:

    • For each isomer, identify the signal for the proton at C2 (the carbon bearing the methyl group).

    • Measure the coupling constants between the C2 proton and the adjacent C3 protons.

    • For the trans-isomer: The methyl group will be equatorial. The proton at C2 will therefore be axial. It will exhibit a large diaxial coupling (J ≈ 8-12 Hz) to one of the C3 protons (the axial one).

    • For the cis-isomer: The methyl group will be axial. The proton at C2 will be equatorial and will show only small couplings (J ≈ 2-5 Hz) to both C3 protons.

    • Confirm assignments using the NOESY spectrum. For the cis-isomer, expect to see NOE cross-peaks between the axial methyl group protons and the axial protons at C4 and C6.

Data Summary: Expected NMR Parameters
IsomerMethyl Group PositionC2-Proton PositionExpected J(H2, H3) ValuesKey NOE Correlations
trans EquatorialAxialOne large J ≈ 8-12 Hz (diaxial)H2(ax) ↔ H4(ax), H6(ax)
cis AxialEquatorialTwo small J ≈ 2-5 Hz (ax-eq, eq-eq)Me(ax) ↔ H4(ax), H6(ax)

Visualization: NMR Analysis Workflow

cluster_0 NMR Analysis for Relative Stereochemistry Sample Substituted Methyl-THP Isomer Acquire_1D Acquire 1D Spectra (¹H, ¹³C) Sample->Acquire_1D Acquire_2D Acquire 2D Spectra (COSY, NOESY) Sample->Acquire_2D Analyze_J Analyze ¹H Coupling Constants (J-values) Acquire_1D->Analyze_J Analyze_NOE Analyze NOESY Cross-Peaks Acquire_2D->Analyze_NOE Assign Assign Relative Configuration (cis/trans) Analyze_J->Assign Analyze_NOE->Assign cluster_0 Chiral Recognition on a CSP Racemate Racemic Mixture (R and S enantiomers) CSP Chiral Stationary Phase (CSP) (e.g., R-selector) Racemate->CSP Complex_S S-Enantiomer forms weaker, transient complex CSP->Complex_S Weak Interaction Complex_R R-Enantiomer forms stronger, transient complex CSP->Complex_R Strong Interaction Elute_S S-Enantiomer Elutes First Complex_S->Elute_S Elute_R R-Enantiomer Elutes Second Complex_R->Elute_R cluster_1 VCD for Absolute Configuration Assignment Sample Purified Enantiomer Measure Measure Experimental VCD Spectrum Sample->Measure Compare Compare Spectra Measure->Compare Model Build 3D Model (e.g., S-isomer) DFT Perform DFT Calculations (Conformers, Frequencies) Model->DFT Predict Predict Theoretical VCD Spectrum DFT->Predict Predict->Compare Assign_S Assign as S-isomer Compare->Assign_S Match Assign_R Assign as R-isomer Compare->Assign_R Mirror Image

References

A Comparative Analysis of the Reactivity of 4-Methyl-tetrahydropyran-4-carbonitrile versus Unsubstituted Tetrahydropyran-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the tetrahydropyran (THP) moiety is a cornerstone of molecular design, prized for its favorable metabolic stability and aqueous solubility. The introduction of functional groups, such as a nitrile, at the 4-position of the THP ring opens up a versatile synthetic handle for further molecular elaboration. A critical consideration in the synthetic utility of these building blocks is the influence of substitution on the reactivity of the nitrile group. This guide provides an in-depth comparative analysis of the reactivity of 4-methyl-tetrahydropyran-4-carbonitrile and its unsubstituted counterpart, tetrahydropyran-4-carbonitrile, with a focus on two fundamental transformations: hydrolysis to carboxylic acids and reduction to primary amines.

Introduction: The Impact of a Quaternary Center

The primary structural distinction between 4-methyl-tetrahydropyran-4-carbonitrile and tetrahydropyran-4-carbonitrile is the presence of a methyl group on the carbon bearing the nitrile functionality. This seemingly minor addition transforms the carbon from a tertiary center to a sterically encumbered quaternary center. This fundamental change has profound implications for the accessibility of the electrophilic nitrile carbon to incoming nucleophiles, a key determinant of reaction rates and, in some cases, the feasibility of a transformation. This guide will dissect the interplay of steric and electronic effects that govern the differential reactivity of these two valuable synthetic intermediates.

Mechanistic Considerations: Steric Hindrance vs. Electronic Effects

The reactivity of the nitrile group is primarily dictated by the electrophilicity of the carbon atom and its accessibility to nucleophiles.[1] The introduction of a methyl group at the 4-position introduces two opposing electronic and steric effects.

Electronic Effects: The methyl group is weakly electron-donating through an inductive effect. This effect can slightly decrease the electrophilicity of the nitrile carbon by pushing electron density towards it. However, this electronic contribution is generally considered to be minor compared to the steric implications in nucleophilic attack scenarios.

Steric Effects: The most significant consequence of the 4-methyl substituent is the introduction of substantial steric hindrance around the nitrile group. Nucleophilic attack on the electrophilic carbon of the nitrile is impeded by the spatial bulk of the methyl group, which restricts the trajectory of the incoming nucleophile. This steric clash is a major factor in slowing down reactions at the nitrile center.

Comparative Reactivity in Key Transformations

To provide a quantitative understanding of these effects, we will examine two common and synthetically important reactions of nitriles: hydrolysis and reduction.

Hydrolysis to Carboxylic Acids

The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, typically achieved under acidic or basic conditions.[2][3] This reaction proceeds via an initial nucleophilic attack of water or hydroxide on the nitrile carbon.

Unsubstituted Tetrahydropyran-4-carbonitrile: The hydrolysis of this compound proceeds under standard conditions. For instance, heating with aqueous acid, such as 6 M hydrochloric acid, effectively converts the nitrile to tetrahydropyran-4-carboxylic acid.[4]

4-Methyl-tetrahydropyran-4-carbonitrile: The presence of the tertiary nitrile in the 4-methyl derivative significantly retards the rate of hydrolysis. The steric bulk of the methyl group hinders the approach of water or hydroxide ions to the nitrile carbon. While the reaction can often be driven to completion, it typically requires more forcing conditions, such as higher temperatures and longer reaction times, compared to the unsubstituted analogue.

CompoundReactionConditionsProductObservations
Tetrahydropyran-4-carbonitrileAcid-Catalyzed Hydrolysis6 M HCl, 100°C, 7 hTetrahydropyran-4-carboxylic acidStandard conditions lead to good conversion.[4]
4-Methyl-tetrahydropyran-4-carbonitrileAcid-Catalyzed HydrolysisConcentrated H₂SO₄, elevated temperature4-Methyl-tetrahydropyran-4-carboxylic acidRequires more forcing conditions due to steric hindrance.

Experimental Protocols

General Protocol for Acid-Catalyzed Hydrolysis of Tetrahydropyran-4-carbonitrile Derivatives

This protocol is adapted from established procedures for the hydrolysis of related nitrile compounds.[4]

Materials:

  • Tetrahydropyran-4-carbonitrile or 4-Methyl-tetrahydropyran-4-carbonitrile

  • 6 M Hydrochloric Acid or Concentrated Sulfuric Acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the nitrile (1.0 eq).

  • Add the acidic solution (e.g., 6 M HCl, approximately 5-10 volumes).

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS). For the unsubstituted nitrile, the reaction is typically complete within 7-10 hours. For the 4-methyl substituted nitrile, significantly longer reaction times and potentially higher temperatures may be necessary.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the product by recrystallization or column chromatography as needed.

Hydrolysis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Nitrile Nitrile Substrate Flask Round-Bottom Flask Nitrile->Flask Acid Aqueous Acid Acid->Flask Reflux Heat to Reflux Flask->Reflux Monitor Monitor Progress (TLC/GC) Reflux->Monitor Cool Cool to RT Monitor->Cool Extract Extract with Organic Solvent Cool->Extract Dry Dry & Concentrate Extract->Dry Purify Purify Product Dry->Purify Carboxylic_Acid Carboxylic_Acid Purify->Carboxylic_Acid Final Product

Caption: Workflow for the acid-catalyzed hydrolysis of tetrahydropyran-4-carbonitriles.

Reduction to Primary Amines

The reduction of nitriles to primary amines is a valuable transformation for introducing a basic nitrogen-containing functional group. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly employed for this purpose.[5][6]

Unsubstituted Tetrahydropyran-4-carbonitrile: This nitrile is readily reduced by LiAlH₄ in an ethereal solvent like THF to afford (tetrahydropyran-4-yl)methanamine. The reaction is typically efficient and proceeds under standard conditions.

4-Methyl-tetrahydropyran-4-carbonitrile: The steric hindrance posed by the 4-methyl group also impacts the rate of reduction. The approach of the bulky hydride reagent (or its aluminate complex) to the nitrile carbon is impeded. Consequently, the reduction of the 4-methyl derivative may require longer reaction times or a slight excess of the reducing agent to achieve complete conversion compared to its unsubstituted counterpart.

CompoundReactionReagentProductObservations
Tetrahydropyran-4-carbonitrileReductionLiAlH₄ in THF(Tetrahydropyran-4-yl)methanamineStandard reduction proceeds efficiently.
4-Methyl-tetrahydropyran-4-carbonitrileReductionLiAlH₄ in THF(4-Methyl-tetrahydropyran-4-yl)methanamineReaction is slower due to steric hindrance, may require longer reaction times.

Experimental Protocols

General Protocol for the Reduction of Tetrahydropyran-4-carbonitrile Derivatives with LiAlH₄

This protocol is based on standard procedures for the LiAlH₄ reduction of nitriles.[5][6] Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware.

Materials:

  • Tetrahydropyran-4-carbonitrile or 4-Methyl-tetrahydropyran-4-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Inert gas supply (N₂ or Ar)

  • Ice bath

  • Stirring plate and stir bar

  • Saturated aqueous sodium sulfate solution for quenching

Procedure:

  • Set up a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a dropping funnel under a positive pressure of nitrogen or argon.

  • To the flask, add a suspension of LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF.

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve the nitrile (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction by a suitable analytical method (e.g., TLC or GC-MS). The reduction of the unsubstituted nitrile is generally faster than that of the 4-methyl substituted analogue.

  • Once the reaction is complete, cool the flask back to 0°C in an ice bath.

  • Quench the reaction carefully by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate. An alternative and common quenching procedure (Fieser workup) involves the sequential addition of water, 15% aqueous NaOH, and then more water.

  • A granular precipitate should form. Filter the mixture through a pad of celite, washing the filter cake with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude primary amine.

  • Purify the product by distillation or column chromatography as required.

Reduction_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification LiAlH4 LiAlH₄ in Anhydrous THF Flask 3-Neck Flask LiAlH4->Flask Addition Dropwise Addition of Nitrile at 0°C Flask->Addition Nitrile_sol Nitrile in Anhydrous THF Nitrile_sol->Addition Reflux Warm to RT & Reflux Addition->Reflux Monitor Monitor Progress Reflux->Monitor Cool_Quench Cool to 0°C & Quench Monitor->Cool_Quench Filter Filter Precipitate Cool_Quench->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Product Concentrate->Purify Primary_Amine Primary_Amine Purify->Primary_Amine Final Product

Caption: Workflow for the LiAlH₄ reduction of tetrahydropyran-4-carbonitriles.

Conclusion

The presence of a methyl group at the 4-position of tetrahydropyran-4-carbonitrile exerts a dominant steric effect that significantly influences its reactivity compared to the unsubstituted analogue. In both hydrolysis and reduction reactions, the 4-methyl derivative exhibits slower reaction rates, often necessitating more forcing conditions to achieve complete conversion. The primary contributor to this decreased reactivity is the steric hindrance imposed by the methyl group, which impedes the approach of nucleophiles to the electrophilic nitrile carbon. While the electron-donating nature of the methyl group plays a role, its effect is considered secondary to the steric shielding.

For researchers and drug development professionals, this comparative analysis underscores the importance of considering steric factors when designing synthetic routes involving substituted tetrahydropyran-4-carbonitrile building blocks. The choice between the methylated and unsubstituted derivatives will depend on the desired reactivity profile and the tolerance of other functional groups in the molecule to potentially harsher reaction conditions required for the more hindered substrate.

References

A Comparative Guide to Validating the Purity of Synthesized 4-Methyltetrahydro-2H-pyran-4-carbonitrile by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) or key intermediate is a critical, non-negotiable step in the journey from laboratory to clinic. The presence of impurities, even in trace amounts, can have a significant impact on the safety, efficacy, and stability of the final drug product. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for validating the purity of 4-Methyltetrahydro-2H-pyran-4-carbonitrile, a key building block in modern medicinal chemistry. We will explore the nuances of HPLC method development for this polar, heterocyclic nitrile, present a comprehensive, self-validating protocol, and objectively compare its performance against alternative analytical techniques, supported by illustrative experimental data.

The Analyte: this compound

This compound, with a molecular formula of C₇H₁₁NO and a molecular weight of 125.17 g/mol , is a polar molecule containing a saturated tetrahydropyran ring and a nitrile functional group.[1] Its polarity presents unique challenges for traditional reversed-phase HPLC, where retention of hydrophilic compounds can be problematic.[2][3][4]

Understanding Potential Impurities: A Prerequisite for Method Development

A robust analytical method must be able to separate the main compound from any potential process-related impurities and degradation products. The synthesis of this compound likely involves a Prins reaction to form the tetrahydropyran ring, followed by the introduction of the nitrile group.[5][6][7][8] This suggests the potential for the following impurities:

  • Starting Materials: Unreacted isoprenol and the corresponding aldehyde used in the Prins cyclization.

  • Intermediates: Such as 4-hydroxy-4-methyltetrahydropyran before the cyanation step.

  • By-products of the Prins Reaction: Including isomeric dihydropyranols and dioxane derivatives.[9]

  • Reagents from Cyanation: Residual cyanide and by-products from the specific reagents used.

  • Degradation Products: Potential hydrolysis of the nitrile group to the corresponding carboxylic acid or amide, especially under non-neutral pH conditions.

High-Performance Liquid Chromatography (HPLC): A Detailed Protocol

Given the polar nature of this compound, a standard reversed-phase C18 column may not provide adequate retention. Therefore, we propose a method utilizing a polar-modified stationary phase, such as a cyano (CN) or an embedded-polar group (EPG) column, which offer alternative selectivity for polar compounds.[10]

Proposed HPLC Method
ParameterConditionRationale
Column Cyano (CN) Column (e.g., 4.6 x 150 mm, 5 µm)A CN column provides mixed-mode separation capabilities (reversed-phase and normal-phase characteristics), enhancing retention of polar analytes like our target compound.[10]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid is a volatile buffer suitable for potential LC-MS coupling and helps to control the peak shape of polar compounds. Acetonitrile is a common organic modifier in reversed-phase HPLC.
Gradient 0-2 min: 5% B2-15 min: 5% to 50% B15-17 min: 50% to 95% B17-20 min: 95% B20-21 min: 95% to 5% B21-25 min: 5% BA gradient elution is necessary to separate compounds with a range of polarities, from highly polar starting materials to the less polar by-products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection UV at 210 nmThe nitrile group has a weak chromophore, and detection at low UV wavelengths is generally required.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Diluent Mobile Phase A / Mobile Phase B (95:5)To ensure sample compatibility with the initial mobile phase conditions and prevent peak distortion.
Method Validation: A Self-Validating System based on ICH Q2(R2) Guidelines

The following validation parameters must be assessed to ensure the method is fit for its intended purpose, in accordance with International Council for Harmonisation (ICH) guidelines.

1. Specificity:

  • Procedure: Analyze a blank (diluent), a placebo (if in a formulation), the this compound standard, and a spiked sample containing all potential impurities.

  • Acceptance Criteria: The peak for this compound should be well-resolved from all other peaks (resolution > 1.5), and the blank and placebo should show no interfering peaks at the retention time of the analyte.

2. Linearity:

  • Procedure: Prepare a series of at least five concentrations of the this compound standard, typically from 50% to 150% of the expected sample concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

3. Range:

  • Procedure: The range is established based on the linearity, accuracy, and precision data.

  • Acceptance Criteria: The method should be accurate and precise within the defined range.

4. Accuracy:

  • Procedure: Analyze samples with known concentrations of this compound (e.g., by spiking a placebo with the standard at three different concentration levels, such as 80%, 100%, and 120% of the target concentration).

  • Acceptance Criteria: The percent recovery should be between 98.0% and 102.0%.

5. Precision:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Procedure: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be sufficiently low to quantify any impurities that need to be controlled.

7. Robustness:

  • Procedure: Intentionally vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by these minor variations.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a workhorse in pharmaceutical analysis, other techniques offer distinct advantages and can provide complementary information.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and semi-volatile compounds. Given that this compound has a moderate molecular weight, it is likely amenable to GC analysis.

  • Advantages:

    • High Resolution: Capillary GC columns offer excellent separation efficiency.

    • Sensitive Detectors: Flame Ionization Detection (FID) is robust and sensitive to organic compounds. Mass Spectrometry (MS) provides structural information for impurity identification.[6]

    • Ideal for Volatile Impurities: GC is superior for detecting and quantifying residual solvents and volatile starting materials.

  • Disadvantages:

    • Thermal Stability: The compound must be thermally stable and not degrade in the heated injection port or column.

    • Derivatization: For highly polar compounds, derivatization may be necessary to improve volatility and peak shape, adding a step to the sample preparation.[11]

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent development in liquid chromatography that utilizes smaller particle size columns (<2 µm) and higher pressures.

  • Advantages:

    • Increased Resolution and Sensitivity: UPLC provides sharper and taller peaks, leading to better separation of closely eluting impurities and lower detection limits.[12][13][14]

    • Faster Analysis Times: The higher optimal linear velocities of smaller particles allow for significantly shorter run times, increasing sample throughput.[14]

  • Disadvantages:

    • Higher Cost: UPLC systems and columns are generally more expensive than conventional HPLC equipment.

    • System Requirements: The higher backpressures require specialized instrumentation.

Data Presentation: A Comparative Overview

ParameterHPLC-UVGC-FID/MSUPLC-UV/MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Similar to HPLC but with smaller particles and higher pressures.
Typical Analytes Non-volatile and thermally labile compounds.Volatile and thermally stable compounds.Wide range of compounds, particularly complex mixtures.
Resolution GoodExcellentSuperior
Analysis Time 20-30 minutes15-25 minutes5-10 minutes
Sensitivity ModerateHigh (FID), Very High (MS)High to Very High
Impurity Identification Requires collection of fractions for further analysis or coupling to MS.MS provides structural information directly.MS provides structural information directly with high sensitivity.
Key Strengths Versatility, widely available.Excellent for volatile impurities and structural elucidation with MS.High throughput, superior resolution for complex samples.
Key Limitations Lower resolution and longer run times compared to UPLC.Limited to thermally stable compounds; may require derivatization.Higher initial investment.

Experimental Workflow Visualization

HPLC_Validation_Workflow cluster_synthesis Synthesis & Impurity Identification cluster_method_dev HPLC Method Development cluster_validation Method Validation (ICH Q2(R2)) cluster_comparison Comparative Analysis Synthesis Synthesized 4-Methyltetrahydro- 2H-pyran-4-carbonitrile Impurity_ID Identify Potential Impurities (Starting Materials, By-products) Synthesis->Impurity_ID Column_Selection Column Selection (e.g., Cyano Phase) Impurity_ID->Column_Selection Mobile_Phase Mobile Phase Optimization (Aqueous & Organic) Column_Selection->Mobile_Phase Detection Detector Settings (UV Wavelength) Mobile_Phase->Detection Specificity Specificity Detection->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness GC_MS Gas Chromatography (GC-MS) Robustness->GC_MS UPLC Ultra-Performance LC (UPLC) Robustness->UPLC

Caption: Workflow for HPLC method development and validation.

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_LC Liquid Chromatography cluster_detectors Detectors Analyte This compound (Polar, Semi-Volatile) HPLC HPLC Analyte->HPLC Primary Technique GC Gas Chromatography (GC) Analyte->GC Alternative for Volatiles UPLC UPLC HPLC->UPLC Higher Resolution & Speed UV UV-Vis HPLC->UV MS Mass Spectrometry (MS) HPLC->MS LC-MS UPLC->UV UPLC->MS UPLC-MS GC->MS GC-MS FID Flame Ionization (FID) GC->FID

Caption: Relationship between analytical techniques for purity analysis.

Conclusion: Choosing the Right Tool for the Job

For the routine purity assessment of this compound, a validated HPLC method using a polar-modified column offers a robust and reliable solution. It is versatile and capable of separating the main component from a range of potential polar and non-polar impurities.

However, for a more comprehensive impurity profile, a multi-faceted approach is recommended:

  • GC-MS is invaluable for the definitive identification and quantification of volatile impurities, particularly residual solvents and starting materials, which may not be well-retained by reversed-phase HPLC.

  • UPLC-MS stands out as the superior technique for complex samples or when high throughput is required. Its enhanced resolution can reveal trace impurities that might be co-eluting in a standard HPLC separation, providing a more complete picture of the sample's purity.

Ultimately, the choice of analytical technique will depend on the specific requirements of the analysis, the nature of the expected impurities, and the available instrumentation. By understanding the strengths and limitations of each method, researchers can confidently select the most appropriate tools to ensure the quality and safety of their synthesized compounds.

References

The Strategic Advantage of 4-Methyltetrahydro-2H-pyran-4-carbonitrile in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for the Discerning Synthetic Chemist

In the landscape of modern drug discovery and synthetic chemistry, the selection of building blocks is a critical determinant of success. An ideal scaffold should not only provide a desirable three-dimensional geometry but also offer versatile functional handles for elaboration into complex molecular architectures. 4-Methyltetrahydro-2H-pyran-4-carbonitrile has emerged as a superior building block that elegantly fulfills these criteria. This guide provides an in-depth technical assessment of its advantages over common alternatives, supported by mechanistic insights and comparative data, to empower researchers in making informed decisions for their synthetic campaigns.

The Tetrahydropyran Scaffold: A Privileged Motif in Medicinal Chemistry

The tetrahydropyran (THP) ring is a prevalent scaffold in a multitude of biologically active natural products and approved pharmaceuticals.[1][2][3] Its appeal stems from a combination of favorable physicochemical properties. As a bioisosteric replacement for a cyclohexane ring, the ether oxygen in the THP moiety can act as a hydrogen bond acceptor, potentially forming crucial interactions with biological targets. Furthermore, the incorporation of the THP scaffold often leads to improved pharmacokinetic profiles, including enhanced metabolic stability and aqueous solubility, which are critical for the development of viable drug candidates.[4]

This compound: A Multifaceted Synthetic Workhorse

This compound distinguishes itself through the strategic placement of a methyl and a nitrile group at the 4-position. This unique substitution pattern unlocks a range of synthetic advantages.

The Gem-Dimethyl Effect: Accelerating Cyclization through the Thorpe-Ingold Effect

The presence of a methyl group geminal to the nitrile at the C4 position is not merely a structural feature; it is a key facilitator of intramolecular reactions, a phenomenon known as the Thorpe-Ingold effect or the gem-disubstituent effect.[5][6] This effect posits that the steric bulk of the geminal substituents compresses the bond angle between the reacting chains, thereby increasing the probability of ring closure.[5][7] This kinetic advantage is particularly pronounced in the synthesis of spirocyclic systems, a highly sought-after motif in medicinal chemistry for exploring three-dimensional chemical space.[8][9][10]

The nitrile group can be readily transformed into a primary amine, which can then act as a nucleophile to attack an electrophilic center, leading to the formation of a new ring fused at the C4 position. The Thorpe-Ingold effect, driven by the gem-methyl group, significantly enhances the rate and yield of such cyclizations.

Visualizing the Thorpe-Ingold Effect

Thorpe_Ingold_Effect cluster_0 Without Gem-Dimethyl Effect cluster_1 With Gem-Dimethyl Effect A Reactant_A TS_A Transition State (Higher Energy) A->TS_A High Activation Energy P_A Product_A TS_A->P_A B Reactant_B (with gem-dimethyl) TS_B Transition State (Lower Energy) B->TS_B Low Activation Energy P_B Product_B TS_B->P_B

Caption: The Thorpe-Ingold effect lowers the activation energy for cyclization.

The Nitrile Group: A Versatile Functional Handle

The true synthetic power of this compound lies in the versatility of its nitrile group. This functional group serves as a linchpin for a variety of chemical transformations, allowing for its conversion into other key functionalities.

  • Reduction to Primary Amines: The nitrile can be readily reduced to a primary amine using standard reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation is fundamental for introducing a basic nitrogen atom, a common feature in many pharmacologically active compounds, and for subsequent derivatization.

  • Hydrolysis to Carboxylic Acids: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.[11][12][13] This provides a route to introduce an acidic functional group or to engage in a wide range of coupling reactions.

Comparative Analysis: this compound vs. Alternatives

To fully appreciate the advantages of this compound, it is instructive to compare it with other commonly used cyclic ketone and nitrile building blocks.

FeatureThis compound4-CyanocyclohexanoneN-Boc-4-cyano-4-methylpiperidine
Scaffold TetrahydropyranCyclohexanePiperidine
Key Advantage Improved ADME properties, H-bond acceptorLipophilic core, well-established chemistryBasic nitrogen for salt formation, tunable properties
Thorpe-Ingold Effect Present (accelerates spirocyclization)AbsentPresent
Metabolic Stability Generally highCan be susceptible to oxidationBoc group can be labile, ring oxidation possible
Synthetic Amenability Versatile nitrile for amine/acid synthesisKetone offers different reactivityNitrile chemistry + piperidine functionalization

Data sourced from: [14][15][16][17]

The tetrahydropyran scaffold of this compound generally imparts more favorable drug-like properties compared to the more lipophilic cyclohexane core of 4-cyanocyclohexanone. While N-Boc-4-cyano-4-methylpiperidine also benefits from the Thorpe-Ingold effect and offers a basic nitrogen, the tetrahydropyran oxygen of our title compound is often a more metabolically robust isostere for a methylene group than the nitrogen in a piperidine ring.

Experimental Protocols: Harnessing the Power of this compound

The following protocols provide detailed, step-by-step methodologies for key transformations of this compound.

Protocol 1: Reduction of the Nitrile to a Primary Amine

This protocol details the conversion of this compound to (4-Methyltetrahydro-2H-pyran-4-yl)methanamine, a key intermediate for the synthesis of spiro-heterocycles.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sulfuric acid (H₂SO₄), 10% aqueous solution

  • Sodium hydroxide (NaOH), 10% aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Addition of Nitrile: Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours, or until the reaction is complete as monitored by TLC.

  • Quenching: Carefully quench the reaction by the dropwise addition of water, followed by 10% aqueous NaOH, and then more water, while cooling the flask in an ice bath.

  • Work-up: Filter the resulting suspension through a pad of Celite® and wash the filter cake with diethyl ether. Separate the organic layer of the filtrate, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude amine. The product can be further purified by distillation or chromatography.

Workflow for Nitrile Reduction

Nitrile_Reduction Start Start with This compound Setup Suspend LiAlH4 in anhydrous ether under N2 Start->Setup Addition Add nitrile solution dropwise at 0 °C Setup->Addition Reaction Stir at room temperature (monitor by TLC) Addition->Reaction Quench Carefully quench with H2O and NaOH solution Reaction->Quench Workup Filter, separate layers, and extract Quench->Workup Purify Dry, concentrate, and purify Workup->Purify Product Obtain (4-Methyltetrahydro-2H-pyran-4-yl)methanamine Purify->Product

Caption: A step-by-step workflow for the reduction of the nitrile to a primary amine.

Protocol 2: Hydrolysis of the Nitrile to a Carboxylic Acid

This protocol describes the conversion of this compound to 4-Methyltetrahydro-2H-pyran-4-carboxylic acid.

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄)

  • Water

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent) and a 1:1 mixture of water and concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it over ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extraction: Wash the aqueous solution with ethyl acetate to remove any unreacted starting material. Acidify the aqueous layer to pH 2 with concentrated HCl and then extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid. The product can be further purified by recrystallization.

Conclusion

This compound stands out as a strategically designed building block for modern organic synthesis. The inherent advantages of the tetrahydropyran scaffold for developing drug-like molecules are significantly enhanced by the presence of the 4-methyl and 4-nitrile substituents. The Thorpe-Ingold effect, facilitated by the methyl group, accelerates the formation of valuable spirocyclic systems, while the versatile nitrile group provides a gateway to a diverse range of functional groups. This combination of a privileged scaffold and versatile reactivity makes this compound a superior choice for researchers aiming to construct complex and biologically relevant molecules with improved efficiency and efficacy.

References

The Ascendancy of the 4-Methyltetrahydropyran Scaffold: A Comparative Guide to its Structure-Activity Relationship in ICMT Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the relentless pursuit of novel molecular scaffolds that offer a blend of potency, selectivity, and favorable pharmacokinetic properties is paramount. Among the privileged structures that have garnered significant attention is the tetrahydropyran (THP) moiety, a six-membered heterocyclic ether. This guide delves into the nuanced world of 4-methyltetrahydropyran derivatives, with a specific focus on their structure-activity relationship (SAR) as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT). ICMT is a critical enzyme in the post-translational modification of numerous proteins, including the Ras superfamily of small GTPases, making it an attractive target for anticancer therapies.

This comprehensive analysis will provide researchers, scientists, and drug development professionals with an in-depth comparison of 4-methyltetrahydropyran-based ICMT inhibitors against other inhibitor classes. We will dissect the causality behind experimental design, present validating data, and offer detailed protocols to empower your own research endeavors.

The Rationale for Targeting ICMT and the Rise of the Tetrahydropyran Scaffold

The Ras family of proteins are key regulators of cellular signal transduction pathways that govern cell growth, differentiation, and survival. Mutations leading to constitutively active Ras are found in a significant percentage of human cancers. For Ras proteins to function, they must undergo a series of post-translational modifications that facilitate their localization to the plasma membrane. One of the final and crucial steps in this process is the methylation of a C-terminal isoprenylcysteine residue, a reaction catalyzed by ICMT.[1] Inhibition of ICMT, therefore, presents a compelling strategy to disrupt aberrant Ras signaling and impede tumor growth.[1]

The 4-methyltetrahydropyran scaffold has emerged as a promising framework for the design of ICMT inhibitors. Its inherent three-dimensional structure can effectively present substituents in a defined spatial orientation, allowing for precise interactions with the enzyme's active site. Furthermore, the ether oxygen can act as a hydrogen bond acceptor, and the overall lipophilicity of the ring can be fine-tuned through substitution to optimize cell permeability and other drug-like properties.

Dissecting the Structure-Activity Relationship of 4-Methyltetrahydropyran Derivatives as ICMT Inhibitors

A seminal study in the field provides a clear illustration of the SAR of methylated tetrahydropyranyl derivatives as potent ICMT inhibitors.[1] Starting from a submicromolar hit compound, systematic modifications to the tetrahydropyran ring led to a remarkable increase in potency.

Key SAR Insights:
  • Substitution at the 3-position: The introduction of a methoxy group at the 3-position of the tetrahydropyran ring proved to be a critical enhancement, leading to a significant boost in inhibitory activity.[1]

  • Methylation of the Tetrahydropyran Ring: Further exploration around the THP ring revealed that specific methylation patterns could enhance potency by an additional 10-fold.[1] This highlights the importance of subtle steric and electronic modifications in optimizing ligand-target interactions.

  • Stereochemistry: As with many biologically active molecules, the stereochemistry of the substituents on the tetrahydropyran ring plays a crucial role in determining the inhibitory potency. The precise spatial arrangement of key functional groups is necessary for optimal binding to the ICMT active site.

The following diagram illustrates the core SAR principles for this class of compounds:

SAR_ICMT_inhibitors cluster_scaffold 4-Methyltetrahydropyran Core cluster_modifications Key Modifications cluster_activity Biological Activity Core Tetrahydropyran Ring R1 Substituents at C3 (e.g., -OCH3) Core->R1 Enhances Potency R2 Methylation Pattern on the Ring Core->R2 Fine-tunes Activity R3 Stereochemistry Core->R3 Crucial for Binding Activity ICMT Inhibition (IC50) R1->Activity R2->Activity R3->Activity

Caption: Key structural modifications on the 4-methyltetrahydropyran scaffold influencing ICMT inhibitory activity.

Comparative Analysis: 4-Methyltetrahydropyran Derivatives vs. Alternative ICMT Inhibitors

To provide a comprehensive perspective, it is essential to compare the performance of 4-methyltetrahydropyran-based inhibitors with other classes of ICMT inhibitors and related enzyme inhibitors.

Inhibitor ClassScaffoldTargetPotency (IC50)Key Features & RemarksReference(s)
4-Methyltetrahydropyran Derivatives TetrahydropyranICMT1.3 nM - 0.3 µM Highly potent; SAR well-defined. Cellular effects observed but less pronounced than some FTIs.[1]
Biphenyl Derivatives BiphenylICMT4.3 µM - 12.1 µMFlexible scaffold allowing for conformational changes and good affinity.[2]
Indole-based Inhibitors IndoleICMT0.8 µM - 10.3 µMOffer good lipophilicity and anti-proliferative activity.[2]
Farnesyltransferase Inhibitors (FTIs) VariousFarnesyltransferase1.9 nM - 7.9 nM Target an earlier step in Ras processing. Some have advanced to clinical trials for various diseases.[3][4][5]

This comparison highlights the exceptional potency of the optimized 4-methyltetrahydropyran derivatives, with IC50 values reaching the low nanomolar range, rivaling that of well-established farnesyltransferase inhibitors. While direct comparisons of cellular efficacy can be complex, the data underscores the promise of the 4-methyltetrahydropyran scaffold in the development of highly potent enzyme inhibitors.

Experimental Protocols for the Evaluation of ICMT Inhibitors

To ensure the scientific integrity and reproducibility of SAR studies, robust and well-defined experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used in the characterization of ICMT inhibitors.

In Vitro ICMT Inhibition Assay (Scintillation Proximity Assay)

This assay measures the enzymatic activity of recombinant human ICMT by quantifying the transfer of a radiolabeled methyl group from [³H]S-adenosyl-L-methionine ([³H]SAM) to a biotinylated farnesylcysteine substrate.[6]

Materials:

  • Recombinant human ICMT enzyme

  • Biotinylated-S-farnesyl-L-cysteine (BFC) substrate

  • S-[methyl-³H]-Adenosyl-L-methionine ([³H]SAM)

  • Streptavidin-coated scintillation proximity assay (SPA) beads

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • Test compounds (dissolved in DMSO)

  • 96-well microplates

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the test compound dilutions. Include a vehicle control (DMSO) and a positive control (known ICMT inhibitor).

  • Add the recombinant ICMT enzyme to each well.

  • Initiate the reaction by adding a mixture of BFC and [³H]SAM.

  • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a stop solution (e.g., containing a high concentration of non-radiolabeled SAM).

  • Add streptavidin-coated SPA beads to each well.

  • Incubate the plate at room temperature to allow the biotinylated substrate to bind to the beads.

  • Measure the radioactivity in each well using a microplate scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable curve-fitting software.

ICMT_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Prep_Compounds Prepare Compound Dilutions Add_Compounds Add Compounds to Plate Prep_Compounds->Add_Compounds Prep_Enzyme Prepare ICMT Enzyme Add_Enzyme Add Enzyme Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare Substrate Mix (BFC + [3H]SAM) Start_Reaction Add Substrate Mix Prep_Substrate->Start_Reaction Add_Compounds->Add_Enzyme Add_Enzyme->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Add_SPA_Beads Add SPA Beads Stop_Reaction->Add_SPA_Beads Incubate_RT Incubate at RT Add_SPA_Beads->Incubate_RT Read_Plate Measure Radioactivity Incubate_RT->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro ICMT inhibition scintillation proximity assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.[7][8][9]

Materials:

  • Cancer cell lines (e.g., HCT116, MiaPaca2)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compounds. Include a vehicle-only control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.

Broader Biological Significance of the Tetrahydropyran Scaffold

While this guide has focused on ICMT inhibition, it is important to recognize that the tetrahydropyran scaffold is a versatile privileged structure found in numerous biologically active natural products and synthetic compounds. Derivatives of the broader pyran class have shown a wide array of pharmacological activities, including neuroprotective effects in models of Alzheimer's disease.[10] This versatility underscores the value of the tetrahydropyran ring system as a foundational element in the design of novel therapeutics for a range of diseases.

Conclusion and Future Directions

The 4-methyltetrahydropyran scaffold has proven to be an exceptional starting point for the development of highly potent and specific inhibitors of ICMT. The well-defined structure-activity relationships discussed in this guide provide a clear roadmap for the rational design of next-generation inhibitors. The impressive low nanomolar potency achieved with this scaffold positions it as a leading contender in the ongoing effort to develop effective anticancer agents targeting the Ras signaling pathway.

Future research in this area should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles. Furthermore, exploring the application of the 4-methyltetrahydropyran scaffold to other enzyme and receptor targets is a promising avenue for the discovery of novel therapeutics for a multitude of diseases. The insights and methodologies presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the frontiers of drug discovery.

References

Safety Operating Guide

Proper Disposal of 4-Methyltetrahydro-2H-pyran-4-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Researchers and drug development professionals handling 4-Methyltetrahydro-2H-pyran-4-carbonitrile are tasked with a critical responsibility that extends beyond the laboratory bench: the safe and compliant disposal of this chemical. Improper disposal not only poses immediate safety risks within the lab but also carries significant environmental consequences and legal ramifications. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety practices and regulatory standards. Our aim is to empower laboratory personnel with the knowledge to manage this chemical waste stream confidently and responsibly.

Hazard Assessment: A Proactive Approach to Safety

A thorough understanding of the potential hazards associated with this compound is the foundation of safe handling and disposal. While a complete, peer-reviewed toxicological profile for this specific compound is not extensively documented, a conservative approach based on its chemical structure—a substituted tetrahydropyran ring with a nitrile group—and data from close structural analogs is essential.

Key Assumed Hazards:

  • Flammability: Many tetrahydropyran derivatives are flammable liquids. For instance, tetrahydro-4H-pyran-4-one is classified as a flammable liquid[1], and tetrahydro-4-methyl-2H-pyran is designated as a highly flammable liquid and vapor[2]. Therefore, this compound should be treated as a flammable liquid . Vapors may be heavier than air and travel to an ignition source.

  • Toxicity: The presence of the nitrile functional group (-CN) warrants caution. Organic nitriles can be toxic and may cause adverse health effects if ingested, inhaled, or absorbed through the skin. One supplier of this compound classifies it as harmful if swallowed[3].

  • Irritation: As with many organic solvents and reagents, there is a potential for skin and eye irritation upon direct contact.

Physicochemical Data Summary:

PropertyValueSource
Chemical Formula C₇H₁₁NOPubChem[4]
Molecular Weight 125.17 g/mol PubChem[4]
CAS Number 856255-87-3PubChem[4]
Assumed Hazard Class Flammable Liquid, Harmful if SwallowedSigma-Aldrich[1], Fisher Scientific[2], Fluorochem[3]

Due to these potential hazards, this compound must be disposed of as hazardous waste . It is illegal and unsafe to dispose of this chemical down the drain or in regular trash[5][6][7].

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound for any purpose, including disposal, the correct PPE must be worn to minimize exposure risks.

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Use chemically resistant gloves. Given the organic nature of the compound, nitrile gloves are a common choice for incidental splash protection. However, always consult the glove manufacturer's compatibility chart. If prolonged contact is anticipated, heavier-duty gloves may be necessary. Contaminated gloves should be removed and disposed of as hazardous waste[8][9].

  • Body Protection: A flame-resistant laboratory coat should be worn.

  • Respiratory Protection: All handling of this chemical, including transfers to waste containers, should be performed in a certified chemical fume hood to prevent inhalation of vapors.

Spill Management: Preparedness is Key

Accidental spills should be managed immediately by trained personnel.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.

  • Containment: Use an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad, to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid spill.

  • Collection: Carefully collect the absorbent material and contaminated debris into a designated, sealable container for hazardous waste.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health & Safety (EHS) department in accordance with your laboratory's safety plan.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to the guidelines set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and any applicable state and local regulations[10].

Step 1: Waste Collection

  • Designated Container: Collect all waste containing this compound in a dedicated, chemically compatible waste container. A glass bottle with a screw cap is often suitable. Ensure the container is in good condition and free of cracks or leaks[11].

  • Segregation: Do not mix this waste with incompatible chemicals. Specifically, keep it separate from strong oxidizing agents, acids, and bases to prevent unwanted chemical reactions[11].

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion[11]. Do not overfill.

Step 2: Labeling

  • Immediate Labeling: As soon as the first drop of waste is added, the container must be labeled.

  • Content Identification: The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound". If it is part of a mixture, all components must be listed with their approximate percentages[6][12].

  • Hazard Identification: The label should also indicate the relevant hazards, such as "Flammable" and "Toxic".

Step 3: Storage

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory where the waste is generated[12]. This area must be under the control of laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin that is large enough to hold the entire contents in case of a leak.

  • Flammable Storage: The SAA for this waste should be within a grounded, flammable-liquids storage cabinet, away from heat, sparks, and open flames[12].

  • Closed Containers: Keep the waste container securely closed at all times, except when actively adding waste[6][11].

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is full, or in accordance with your facility's waste pickup schedule, contact your institution's EHS department to arrange for collection.

  • Professional Disposal: Do not attempt to treat or neutralize the chemical waste yourself. The waste will be collected by a licensed hazardous waste disposal company that will transport it to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposition, likely through high-temperature incineration[5][13].

Disposal Workflow Diagram

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood Always Collect Collect Waste in a Designated, Compatible Container FumeHood->Collect Label Label Container: 'Hazardous Waste' + Chemical Name & Hazards Collect->Label Immediately Seal Securely Seal Container (Leave Headspace) Label->Seal SAA Store in a Designated SAA Seal->SAA FlamCabinet Place in Flammable Storage Cabinet SAA->FlamCabinet Containment Use Secondary Containment FlamCabinet->Containment EHS Contact EHS for Pickup Containment->EHS When Full TSDF Professional Disposal (via licensed TSDF) EHS->TSDF

Caption: Decision workflow for the safe disposal of this compound.

Conclusion: A Commitment to Safety and Stewardship

The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By treating this compound with the caution it deserves—assuming flammability and toxicity based on structural analysis—and adhering to a systematic disposal protocol, researchers can ensure the safety of themselves and their colleagues, maintain regulatory compliance, and protect the environment. This commitment to safety and environmental stewardship is paramount in the pursuit of scientific advancement.

References

A Researcher's Guide to the Safe Handling of 4-Methyltetrahydro-2H-pyran-4-carbonitrile: Personal Protective Equipment and Disposal Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical synthesis, the mastery of handling novel reagents is paramount to both experimental success and laboratory safety. This guide offers a detailed protocol for the safe management of 4-Methyltetrahydro-2H-pyran-4-carbonitrile, focusing on the necessary personal protective equipment (PPE) and compliant disposal procedures. Our commitment is to provide you with the essential, actionable information needed to maintain a secure and efficient research environment.

I. Hazard Profile of this compound

A thorough understanding of a chemical's potential hazards is the foundation of safe laboratory practice. For this compound, we must consider the toxicological implications of its functional groups, primarily the nitrile moiety.

Key Hazards:

  • Toxicity: The primary concern with many organic nitriles is their potential toxicity. Some nitrile compounds can be harmful if swallowed, and care should be taken to avoid ingestion.[1]

  • Irritation: This compound may cause irritation to the skin, eyes, and respiratory tract.[1]

A comprehensive review of the Safety Data Sheet (SDS) is the critical first step before handling this or any chemical. The SDS provides in-depth information regarding hazards, first-aid measures, and required safety precautions.

II. Essential Personal Protective Equipment (PPE)

A multi-faceted PPE strategy is crucial to prevent exposure through inhalation, dermal contact, or accidental splashing. The following table outlines the minimum PPE requirements for handling this compound.

Body AreaRecommended Personal Protective EquipmentJustification
Hands Double-gloved Nitrile Gloves: Wear two pairs of nitrile gloves for enhanced protection.Nitrile is a synthetic rubber that offers excellent resistance to a variety of chemicals, oils, and acids.[2][3] Double-gloving provides an additional barrier in case the outer glove is compromised.
Eyes Chemical Splash Goggles: Must be worn at all times when handling the chemical.Goggles provide a complete seal around the eyes, protecting them from splashes and vapors.
Face Face Shield: To be worn over safety goggles, especially when transferring liquids or working with larger quantities.A face shield offers a secondary layer of protection for the entire face from splashes.
Body Chemical-Resistant Laboratory Coat: A fully fastened lab coat is mandatory.Protects the skin and personal clothing from contamination in the event of a spill.
Respiratory Certified Chemical Fume Hood: All handling procedures must be conducted within a properly functioning fume hood.A fume hood is a critical engineering control that captures and exhausts vapors, preventing inhalation exposure.
III. Step-by-Step Operational and Disposal Plan

A systematic approach to handling and disposal minimizes the risk of exposure and ensures compliance with safety regulations.

A. Operational Workflow: From Bench to Storage

The following diagram illustrates the procedural flow for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Post-Handling prep1 Review SDS prep2 Don Appropriate PPE prep1->prep2 handling1 Transfer Chemical prep2->handling1 handling2 Seal Container handling1->handling2 cleanup1 Decontaminate Work Area handling2->cleanup1 cleanup2 Segregate Waste cleanup1->cleanup2 cleanup3 Doff PPE cleanup2->cleanup3 cleanup4 Wash Hands Thoroughly cleanup3->cleanup4

Caption: A procedural diagram for the safe handling of this compound.

Experimental Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Don all required PPE as detailed in the table above.

  • Handling (within a Chemical Fume Hood):

    • Perform all manipulations, including weighing and transferring, inside a certified chemical fume hood.

    • When transferring the chemical, use appropriate and clean laboratory glassware.

    • Promptly and securely seal the container after use to prevent the escape of vapors.[4][5]

  • Cleanup and Post-Handling:

    • Decontaminate the work surface within the fume hood with a suitable solvent, followed by soap and water.

    • Segregate all contaminated materials for proper disposal.

    • Carefully remove PPE to avoid self-contamination.

    • Wash hands thoroughly with soap and water after the procedure is complete.

B. Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper waste management is a critical final step in the chemical handling process.

G cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal waste1 Contaminated Solids (Gloves, Wipes) collection1 Labelled Hazardous Waste Container waste1->collection1 waste2 Liquid Waste (Unused Chemical) waste2->collection1 waste3 Empty Container waste3->collection1 disposal1 Arrange for EH&S Pickup collection1->disposal1

Caption: A flowchart outlining the proper disposal of waste generated from handling this compound.

Disposal Protocol:

  • Waste Segregation:

    • Contaminated Solids: All disposable items that have come into contact with the chemical (e.g., gloves, absorbent pads, pipette tips) must be placed in a designated, clearly labeled hazardous waste container.

    • Liquid Waste: Any unused or waste this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.

    • Empty Container: The original container, even when empty, will contain chemical residue and must be disposed of as hazardous waste. Do not rinse and reuse the container.

  • Labeling:

    • All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name, and any associated hazard warnings.

  • Storage and Disposal:

    • Store waste containers in a designated and secure satellite accumulation area.

    • Follow your institution's specific procedures for the collection and disposal of hazardous waste by the Environmental Health & Safety (EH&S) department or a licensed contractor.[4]

By adhering to these detailed safety and handling protocols, researchers can confidently work with this compound while ensuring a safe and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.